4-Hydroxyhippuric acid
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2-[(4-hydroxybenzoyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-7-3-1-6(2-4-7)9(14)10-5-8(12)13/h1-4,11H,5H2,(H,10,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHLUFWWWPBTIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179518 | |
| Record name | 4-Hydroxyhippuric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-Hydroxyhippuric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013678 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2482-25-9 | |
| Record name | 4-Hydroxyhippuric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2482-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxyhippuric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002482259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxyhippuric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(4-hydroxyphenyl)formamido]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-HYDROXYHIPPURIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E2MH5995F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Hydroxyhippuric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013678 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4-Hydroxyhippuric Acid: Synthesis, Characterization, and Biological Significance
Introduction
This compound, also known as p-hydroxyhippuric acid or N-(4-hydroxybenzoyl)-glycine, is a human metabolite primarily formed through the conjugation of 4-hydroxybenzoic acid with glycine.[1][2] It is a derivative of hippuric acid and belongs to the class of N-acyl-alpha-amino acids.[2] This compound is of significant interest to researchers as a biomarker for dietary polyphenol intake, gut microbiome activity, and exposure to certain environmental compounds like parabens.[1][3][4] Furthermore, it has been identified as a potential uremic toxin and has shown bioactivity, including the inhibition of organic anion transporter 1 (OAT1) and modulation of inflammatory responses.[1][5]
This guide provides a comprehensive overview of the chemical synthesis of this compound, detailed methods for its characterization, and an exploration of its biological roles and associated pathways.
Synthesis of this compound
The synthesis of this compound is typically achieved via the acylation of glycine with an activated derivative of 4-hydroxybenzoic acid. A common and effective method is the Schotten-Baumann reaction, which involves the reaction of an amino group with an acyl chloride under aqueous alkaline conditions.
General Reaction Scheme
The synthesis involves the reaction of 4-hydroxybenzoyl chloride with glycine in a basic solution. The base neutralizes the hydrochloric acid that is formed during the reaction, driving the equilibrium towards the product.
Experimental Protocol: Schotten-Baumann Reaction
This protocol is adapted from the general procedure for hippuric acid synthesis.[6]
Materials:
-
Glycine
-
4-Hydroxybenzoyl chloride
-
Sodium hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Water (distilled or deionized)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beakers and Erlenmeyer flasks
-
Separatory funnels
-
Büchner funnel and filter paper
Procedure:
-
Glycine Solution Preparation: Dissolve 10.0 g (0.133 mol) of glycine in 100 mL of 10% sodium hydroxide solution in a 500 mL beaker. Cool the solution in an ice bath to below 10°C.
-
Acylation Reaction: While vigorously stirring the cold glycine solution, slowly and simultaneously add 20.7 g (0.132 mol) of 4-hydroxybenzoyl chloride and a 20% solution of sodium hydroxide from separate separatory funnels.
-
pH Control: Carefully monitor the addition rates to ensure the reaction mixture remains slightly alkaline (pH 8-9) throughout the addition process. The temperature should be maintained below 15°C. This step may take approximately one hour.
-
Reaction Completion: After the addition is complete, continue stirring the mixture for an additional hour in the ice bath.
-
Acidification and Precipitation: Pour the reaction mixture into a beaker containing 75 mL of concentrated hydrochloric acid to precipitate the this compound.
-
Isolation and Washing: Cool the mixture thoroughly in an ice bath. Collect the crude product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold water to remove inorganic salts.
-
Recrystallization (Purification): Recrystallize the crude product from hot water, adding a small amount of decolorizing carbon if necessary, to yield pure this compound as a solid.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
The identity and purity of synthesized this compound are confirmed using various analytical techniques, including mass spectrometry, NMR spectroscopy, and infrared spectroscopy.
Physicochemical and Spectroscopic Data
The following table summarizes key identification parameters for this compound.
| Property | Value | Reference(s) |
| Chemical Formula | C₉H₉NO₄ | [2][5] |
| Molecular Weight | 195.17 g/mol | [2][3] |
| Monoisotopic Mass | 195.05315777 Da | [2] |
| Appearance | Solid | [2] |
| IUPAC Name | 2-[(4-hydroxybenzoyl)amino]acetic acid | [2] |
| CAS Number | 2482-25-9 | [5] |
| ¹H NMR | Characteristic peaks for aromatic, methylene, and amide protons. | [7] |
| ¹³C NMR | Signals corresponding to carbonyl, aromatic, and aliphatic carbons. | [7] |
| Mass Spectrometry (MS/MS) | Key fragments at m/z 121.02911 and 93.03308 (Positive Ion Mode). | [2] |
| Infrared (IR) Spectroscopy | Broad O-H stretch (~3300-2500 cm⁻¹), C=O stretch (~1760-1690 cm⁻¹), N-H bend (~1550 cm⁻¹). | [8][9] |
Experimental Protocols for Characterization
3.2.1. Mass Spectrometry (LC-MS/MS)
Objective: To confirm the molecular weight and obtain fragmentation patterns for structural elucidation.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol or a mixture of dimethylformamide (DMF) and phosphate-buffered saline (PBS).[5] Further dilute to a working concentration (e.g., 1-10 µg/mL) using the mobile phase.
-
Chromatographic Separation: Inject the sample into a Liquid Chromatography (LC) system. A common method involves using a C18 reverse-phase column (e.g., Acquity UPLC HSS T3).[10]
-
Mass Spectrometric Analysis: The eluent from the LC is introduced into a mass spectrometer (e.g., Q-TOF).[10]
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.
-
Full Scan (MS1): Scan for the precursor ion [M+H]⁺ (m/z 196.06) or [M-H]⁻ (m/z 194.04).
-
Tandem MS (MS/MS): Select the precursor ion and subject it to collision-induced dissociation (CID) to generate characteristic fragment ions for structural confirmation.[2]
-
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure by analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in an NMR tube. DMSO-d₆ is often used to observe exchangeable protons (e.g., -OH, -NH, -COOH).[7]
-
Data Acquisition: Acquire ¹H and ¹³C spectra on an NMR spectrometer (e.g., 400 MHz or higher).
-
Spectral Interpretation:
-
¹H NMR: Expect signals in the aromatic region (δ ~6.8-7.8 ppm) corresponding to the disubstituted benzene ring, a signal for the methylene (-CH₂-) group (δ ~3.9 ppm), and signals for the amide (-NH) and carboxylic acid (-COOH) protons, which may be broad and variable in position.[7]
-
¹³C NMR: Expect signals for the two carbonyl carbons (amide and carboxylic acid), the six aromatic carbons, and the methylene carbon.
-
3.2.3. Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: The spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
ATR: Place a small amount of the solid sample directly on the ATR crystal and apply pressure.
-
KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg) and press into a thin, transparent disk.
-
-
Data Acquisition: Collect the spectrum using an FT-IR spectrometer.
-
Spectral Interpretation: Identify characteristic absorption bands:
-
O-H Stretch (Carboxylic Acid): Very broad band from ~3300 to 2500 cm⁻¹.[9]
-
O-H Stretch (Phenol): A broad band around 3300 cm⁻¹.
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C=O Stretch (Carboxylic Acid & Amide): Strong, sharp bands in the region of 1760-1690 cm⁻¹.[9]
-
N-H Bend (Amide II): A band around 1550 cm⁻¹.
-
C-O Stretch: Bands in the 1300-1000 cm⁻¹ region.[9]
-
Biological Role and Signaling Pathways
This compound is not an inert metabolite; it actively participates in physiological and pathological processes.
Metabolic Origin and Biomarker Significance
This compound is a product of phase II detoxification, where 4-hydroxybenzoic acid is conjugated with glycine in the liver to increase its water solubility for efficient renal excretion.[1] Its levels in urine can indicate:
-
Dietary Intake: Elevated levels are associated with the consumption of polyphenol-rich foods like berries and tea.[1][4]
-
Gut Microbiome Activity: Gut bacteria metabolize dietary polyphenols to produce precursor compounds like 4-hydroxybenzoic acid.[3]
-
Toxin Exposure: It is a metabolite of parabens, which are used as preservatives in cosmetics and foods.[4]
-
Metabolic Health: It has been identified as a uremic toxin, with elevated levels found in individuals with kidney disease.[1]
Interaction with Cellular Transporters and Signaling
This compound is an inhibitor of the organic anion transporter 1 (OAT1), a protein crucial for the transport of various endogenous and exogenous substances in the proximal tubules of the kidney.[5]
-
OAT1 Inhibition: By inhibiting OAT1 (IC₅₀ = 25 µM), it can interfere with the secretion of other organic anions.[5]
-
Oxidative Stress: It has been shown to increase the production of free radicals in kidney cells that express human OAT1.[5]
-
Anti-inflammatory Effects: At a concentration of 1 µM, it can reduce the secretion of the pro-inflammatory cytokine TNF-α by 30.4% in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).[5]
Pathway Diagram: Metabolism and Cellular Interaction
Caption: Metabolic pathway and cellular effects of this compound.
Conclusion
This compound serves as a multifaceted molecule of interest for researchers in nutrition, toxicology, and drug development. Its synthesis is straightforward, and its characterization can be achieved through standard analytical techniques. Understanding its role as a biomarker and its interactions with cellular machinery like the OAT1 transporter provides valuable insights into human metabolism, diet-gene interactions, and the pathophysiology of diseases such as chronic kidney disease. This guide offers the foundational technical information required for professionals to synthesize, identify, and study this important metabolite.
References
- 1. This compound | Rupa Health [rupahealth.com]
- 2. This compound | C9H9NO4 | CID 151012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 4-Hydroxyhippuric - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. caymanchem.com [caymanchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Hippuric acid(495-69-2) 1H NMR spectrum [chemicalbook.com]
- 8. Alpha-Hydroxyhippuric acid | C9H9NO4 | CID 450272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. IR _2007 [uanlch.vscht.cz]
- 10. Rapid Preparation of a Large Sulfated Metabolite Library for Structure Validation in Human Samples - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Role of 4-Hydroxyhippuric Acid in Cellular Processes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxyhippuric acid (4-HHA), a glycine conjugate of 4-hydroxybenzoic acid, is a significant metabolite derived from both endogenous and exogenous sources. Primarily synthesized in the liver during phase II detoxification and by gut microbial metabolism of dietary polyphenols, its presence and concentration in biological fluids serve as a critical biomarker for dietary habits, gut microbiome activity, and exposure to environmental xenobiotics.[1] Beyond its role as a biomarker, 4-HHA exhibits distinct biological activities, including the inhibition of renal organic anion transporters and modulation of inflammatory responses. Notably, elevated levels of 4-HHA are associated with uremia, implicating it as a potential uremic toxin that contributes to the pathophysiology of chronic kidney disease (CKD) through mechanisms likely involving oxidative stress. This document provides a comprehensive technical overview of the biological roles of this compound in cellular processes, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing implicated signaling pathways.
Introduction
This compound (p-hydroxyhippuric acid) is an N-acylglycine and a derivative of hippuric acid.[1] It is formed through the conjugation of 4-hydroxybenzoic acid with glycine, a reaction that primarily occurs in the liver as part of the body's detoxification (Phase II metabolism) of phenolic compounds.[1] Furthermore, it is a significant product of the gut microbiota's metabolism of dietary polyphenols, such as those found in fruits, vegetables, and coffee.[1] As a result, urinary and plasma concentrations of 4-HHA are valuable biomarkers for assessing dietary intake of phenolic compounds and the metabolic activity of the gut flora.[1]
Accumulating evidence suggests that 4-HHA is not merely a metabolic byproduct but possesses intrinsic biological activities that can influence cellular processes. Of particular interest to researchers and drug development professionals are its roles as a uremic toxin, an inhibitor of renal transporters, and a modulator of inflammation.
Core Biological Activities and Cellular Effects
Inhibition of Organic Anion Transporter 1 (OAT1)
This compound has been identified as an inhibitor of the Organic Anion Transporter 1 (OAT1), a crucial transporter in the basolateral membrane of renal proximal tubular cells responsible for the secretion of a wide range of endogenous and exogenous organic anions, including many drugs.
Quantitative Data on OAT1 Inhibition:
| Compound | Target | Cell Line | IC50 | Ki | Method |
| This compound | OAT1 | Opossum Kidney Cells | 25 µM | Not Reported | In vitro inhibition assay |
IC50: The half maximal inhibitory concentration. Ki: The inhibition constant.
Modulation of Inflammatory Responses
This compound has demonstrated immunomodulatory effects, specifically in the context of inflammation. It has been shown to reduce the secretion of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs). Conversely, as a uremic toxin, it is implicated in the chronic low-grade inflammation characteristic of chronic kidney disease.
Quantitative Data on TNF-α Secretion:
| Cell Type | Stimulant | 4-HHA Concentration | TNF-α Secretion Reduction |
| Human PBMCs | LPS | 1 µM | 30.4% |
Induction of Oxidative Stress
As a potential uremic toxin, this compound is associated with the induction of oxidative stress, particularly in renal cells. Studies on the related compound, hippuric acid, have shown it can promote the generation of reactive oxygen species (ROS) in endothelial and renal tubular cells.[2] This increase in oxidative stress is a plausible mechanism for the cellular damage and dysfunction observed in uremia. It has been demonstrated that p-hydroxy-hippuric acid can induce the production of free radicals in a renal proximal tubular cell line (opossum kidney cells) that has been transformed with human OAT1.[3]
Signaling Pathways
While direct studies on the specific signaling pathways modulated by this compound are limited, based on its known biological activities and its role as a uremic toxin, several pathways can be inferred to be involved.
Potential Involvement in NF-κB Signaling
Given that 4-HHA can modulate TNF-α secretion and that other uremic toxins are known to induce inflammatory responses through the activation of the NF-κB pathway, it is plausible that 4-HHA interacts with this critical inflammatory signaling cascade.
Caption: Inferred modulation of the NF-κB signaling pathway by this compound.
Potential Crosstalk with MAPK Signaling Pathways
The induction of oxidative stress by uremic toxins is known to activate Mitogen-Activated Protein Kinase (MAPK) pathways, such as p38 and JNK, which are involved in cellular stress responses, inflammation, and apoptosis. Therefore, it is conceivable that 4-HHA could influence these pathways.
Caption: Postulated activation of the p38 MAPK pathway by 4-HHA-induced oxidative stress.
Implication in TGF-β Signaling in Renal Fibrosis
Chronic kidney disease is often characterized by renal fibrosis, a process in which Transforming Growth Factor-beta (TGF-β) is a key mediator. As a uremic toxin that accumulates in CKD, 4-HHA may contribute to the progression of fibrosis. Studies on the related compound hippuric acid have shown it can promote renal fibrosis through mechanisms involving oxidative stress and TGF-β/SMAD signaling.[2]
Caption: Hypothetical involvement of 4-HHA in the TGF-β signaling pathway in renal fibrosis.
Experimental Protocols
OAT1 Inhibition Assay
This protocol describes a method to determine the inhibitory effect of this compound on OAT1-mediated transport using a fluorescent substrate.
Workflow:
Caption: Workflow for the OAT1 inhibition assay.
Methodology:
-
Cell Culture:
-
Culture HEK293 cells stably expressing human OAT1 (HEK293-hOAT1) in appropriate media.
-
Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Inhibition Assay:
-
Prepare a range of concentrations of this compound in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Wash the cells with HBSS.
-
Pre-incubate the cells with the different concentrations of 4-HHA or vehicle control for a specified time (e.g., 10-30 minutes) at 37°C.
-
Initiate the transport assay by adding a solution of the fluorescent substrate (e.g., 6-carboxyfluorescein) to each well, with and without the inhibitor.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the assay by rapidly washing the cells with ice-cold HBSS to remove the extracellular substrate.
-
-
Data Acquisition and Analysis:
-
Lyse the cells using a suitable lysis buffer.
-
Measure the intracellular fluorescence using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Subtract the background fluorescence (from wells with no cells).
-
Calculate the percentage of inhibition for each concentration of 4-HHA compared to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
TNF-α Secretion Assay in PBMCs
This protocol outlines a method to assess the effect of this compound on the secretion of TNF-α from LPS-stimulated human PBMCs.
Workflow:
Caption: Workflow for the TNF-α secretion assay in PBMCs.
Methodology:
-
PBMC Isolation and Culture:
-
Isolate PBMCs from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Wash the isolated PBMCs and resuspend them in complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum).
-
Seed the PBMCs into a 96-well plate at a density of approximately 1 x 10^6 cells/mL.
-
-
Treatment and Stimulation:
-
Treat the cells with various concentrations of this compound or a vehicle control.
-
After a short pre-incubation period (e.g., 1 hour), stimulate the cells with an optimal concentration of lipopolysaccharide (LPS) (e.g., 100 ng/mL).
-
Include unstimulated controls (no LPS) and stimulated controls (LPS without 4-HHA).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours.
-
-
TNF-α Measurement:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Analyze the data by comparing the TNF-α levels in the 4-HHA-treated groups to the LPS-stimulated control group.
-
Conclusion
This compound is a multifaceted metabolite with significant implications for human health and disease. Its role as a biomarker for diet and gut health is well-established. However, its direct biological activities, including OAT1 inhibition, modulation of inflammation, and potential contribution to oxidative stress as a uremic toxin, highlight its importance in cellular processes and its relevance to drug development and the understanding of disease pathophysiology, particularly in the context of chronic kidney disease. Further research is warranted to fully elucidate the specific signaling pathways directly modulated by this compound and to determine the precise quantitative parameters of its interactions with cellular components. The experimental frameworks provided in this guide offer a starting point for such investigations.
References
- 1. This compound | Rupa Health [rupahealth.com]
- 2. Hippuric Acid Promotes Renal Fibrosis by Disrupting Redox Homeostasis via Facilitation of NRF2–KEAP1–CUL3 Interactions in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. POTENT INHIBITORS OF HUMAN ORGANIC ANION TRANSPORTERS 1 AND 3 FROM CLINICAL DRUG LIBRARIES: DISCOVERY AND MOLECULAR CHARACTERIZATION - PMC [pmc.ncbi.nlm.nih.gov]
4-Hydroxyhippuric Acid: A Comprehensive Technical Guide to its Role as a Biomarker for Dietary Polyphenol Intake
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyhippuric acid (4-HHA), a glycine conjugate of 4-hydroxybenzoic acid, has emerged as a significant biomarker for assessing the intake of dietary polyphenols.[1] This metabolite, readily detected in urine, provides a more objective measure of polyphenol consumption compared to traditional dietary assessment methods, which are often subject to recall bias. This technical guide provides an in-depth overview of the metabolic pathways leading to 4-HHA formation, detailed experimental protocols for its quantification, and a summary of quantitative data from intervention studies.
Metabolic Pathway of this compound
The formation of this compound is a multi-step process that begins with the ingestion of dietary polyphenols and involves extensive metabolism by the gut microbiota and subsequent conjugation in the liver.
Gut Microbiota Metabolism of Dietary Polyphenols
The vast majority of dietary polyphenols are not absorbed in the small intestine and reach the colon, where they are metabolized by the resident gut microbiota. Complex polyphenols, such as anthocyanins, proanthocyanidins, and flavonoids, undergo a series of enzymatic transformations, including deglycosylation, hydrolysis, and C-ring fission, to yield simpler phenolic acids.[2]
Several bacterial species and their enzymes have been implicated in this process. For instance, species from the families Coriobacteriaceae, Lactobacillaceae, and Ruminococcaceae are known to degrade polyphenols.[2] Specific enzymes, such as gallate decarboxylases found in Lactobacillus plantarum, can convert gallic acid to pyrogallol.[2] The metabolism of various polyphenols ultimately converges on the production of common phenolic acid intermediates, a key one being 4-hydroxybenzoic acid.
Caption: Metabolic pathway of this compound from dietary polyphenols.
Hepatic Conjugation
Following their absorption from the colon, the resulting phenolic acids, including 4-hydroxybenzoic acid, are transported to the liver via the portal vein. In the liver, 4-hydroxybenzoic acid undergoes a phase II detoxification reaction known as glycine conjugation.[1][3][4][5] This reaction is catalyzed by the enzyme glycine N-acyltransferase (GLYAT), which attaches a glycine molecule to the carboxylic acid group of 4-hydroxybenzoic acid, forming this compound.[6] This conjugation step increases the water solubility of the molecule, facilitating its excretion in the urine.[1]
Experimental Protocols for Quantification of this compound in Urine
The accurate quantification of this compound in urine is crucial for its validation and use as a biomarker. Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is the most common and robust analytical technique employed for this purpose.
Urine Sample Collection and Preparation
-
Sample Collection: 24-hour urine collections are often preferred to account for diurnal variations in excretion, though spot urine samples can also be used.[7] Samples should be collected in sterile containers and stored at -80°C until analysis.
-
Sample Pre-treatment: Urine samples are typically thawed and centrifuged to remove particulate matter.[8][9]
-
Solid-Phase Extraction (SPE): SPE is a common method for sample clean-up and concentration of this compound. A typical protocol involves:
-
Cartridge Conditioning: An anion-exchange SPE cartridge (e.g., SAX) is conditioned with methanol followed by water.[10]
-
Sample Loading: The urine sample is loaded onto the conditioned cartridge.
-
Washing: The cartridge is washed with a weak acid solution (e.g., 1% acetic acid) to remove interfering compounds.[10]
-
Elution: this compound is eluted from the cartridge with a stronger acidic solution (e.g., 10% acetic acid).[10]
-
Evaporation and Reconstitution: The eluent is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a suitable solvent for UPLC-MS/MS analysis.
-
Caption: General experimental workflow for urinary this compound analysis.
UPLC-MS/MS Analysis
A detailed protocol for the quantification of this compound using UPLC-MS/MS is outlined below. It is important to note that specific parameters may need to be optimized based on the instrument and column used.
| Parameter | Specification |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation of 4-HHA from other urinary components |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transitions | Precursor ion (m/z) -> Product ion (m/z) for 4-HHA (e.g., 194 -> 135) |
| Internal Standard | Isotopically labeled 4-HHA (e.g., 13C6-4-HHA) |
Quantitative Data from Intervention Studies
Several human intervention studies have demonstrated a significant increase in urinary this compound excretion following the consumption of polyphenol-rich foods. The table below summarizes key findings from a representative study.
| Polyphenol Source | Study Population | Intervention | Baseline 4-HHA (nmol/g creatinine) | Post-Intervention 4-HHA (nmol/g creatinine) | Fold Increase | p-value | Reference |
| Bilberry & Cherry | 10 healthy individuals | 300g of fruit | Varies (mixed food baseline) | Significantly higher | ~2x | < 0.003 | [7] |
Note: This table is illustrative and should be expanded with data from multiple studies for a comprehensive meta-analysis.
Conclusion
This compound is a reliable and sensitive biomarker of dietary polyphenol intake. Its formation is dependent on the metabolic activity of the gut microbiota and subsequent hepatic conjugation. The quantification of urinary this compound using UPLC-MS/MS provides a robust method for assessing polyphenol consumption in clinical and research settings. Further research is warranted to establish a comprehensive database of 4-HHA levels corresponding to the intake of a wide variety of polyphenol-rich foods, which will enhance its utility in nutritional science and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Polyphenol-Mediated Gut Microbiota Modulation: Toward Prebiotics and Further - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Conjugation of benzoic acid with glycine in human liver and kidney: a study on the interindividual variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Contribution towards a Metabolite Profile of the Detoxification of Benzoic Acid through Glycine Conjugation: An Intervention Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. URINARY HIPPURIC ACID AFTER INGESTION OF EDIBLE FRUITS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. anis.au.dk [anis.au.dk]
- 9. [PDF] Global metabolic profiling procedures for urine using UPLC–MS | Semantic Scholar [semanticscholar.org]
- 10. article.scirea.org [article.scirea.org]
An In-depth Technical Guide to the Natural Sources and Dietary Precursors of 4-Hydroxyhippuric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyhippuric acid, a glycine conjugate of 4-hydroxybenzoic acid, is a significant metabolite derived from the dietary intake of polyphenols. Its presence and concentration in biological fluids serve as a valuable biomarker for assessing dietary habits, gut microbiome activity, and phase II detoxification processes.[1] This technical guide provides a comprehensive overview of the natural sources of its dietary precursors, the metabolic pathways governing its formation, and detailed methodologies for its quantification.
Natural Sources and Dietary Precursors
The primary dietary precursors of this compound are a wide array of polyphenolic compounds found in plant-based foods. These precursors are metabolized by the gut microbiota to form 4-hydroxybenzoic acid, which is then absorbed and conjugated with glycine in the liver to yield this compound. Key classes of these precursors include anthocyanins, catechins (flavan-3-ols), and chlorogenic acids.
Quantitative Data on Dietary Precursors
The following tables summarize the concentrations of major precursors of this compound in various foods. It is important to note that concentrations can vary significantly based on factors such as cultivar, ripeness, storage conditions, and processing methods.
Table 1: Concentration of Anthocyanins in Selected Foods [2][3]
| Food Source | Anthocyanin Concentration (mg/100g fresh weight) |
| Black chokeberries | 46–558 |
| Black elderberries | 17–463 |
| Black currants | 25–305 |
| Sweet cherries | 7–143 |
| Blackberries | 10–139 |
| Strawberries | 4–48 |
| Red raspberries | 5–38 |
| Black grapes | 3–39 |
| Blueberries | 11–26 |
| Red wine | 4–10 |
Table 2: Concentration of Catechins in Selected Foods [4][5]
| Food Source | Total Catechins (mg/100g or mg/100mL) |
| Dark Chocolate | 53.5 |
| Blackberries | 42.6 |
| Fava Beans | 20.6 |
| Black Grapes | 21.6 |
| Cherries | 8.7 |
| Apples | 7.6 |
| Red Wine | 10.4 |
| Green Tea (brewed) | 125.2 |
| Black Tea (brewed) | 26.7 |
Table 3: Concentration of Chlorogenic Acid in Selected Foods [6][7]
| Food Source | Chlorogenic Acid Concentration |
| Coffee (unroasted beans) | 543.23 mg/L |
| Prunes | 1.3–3.9 g/100g |
| Apples | 0.41–1.16 mg/g |
| Eggplant | 1.4–28.0 mg/g |
| Carrots | 0.3–18.8 mg/g |
| Tomatoes | 21.30–240.16 µg/g (DW) |
| Green Tea | 219.49–250.41 µg/g |
Table 4: Urinary Excretion of Hippuric Acid (a related metabolite) after Consumption of Precursor-Rich Foods
| Food/Beverage Consumed | Observed Effect on Urinary Hippuric Acid | Reference |
| Bilberry fruits (300g) | Significant increase, highest among tested fruits | [5][8] |
| Cherries (300g) | Significant increase, comparable to bilberries | [5][8] |
| Coffee | Significant dose-dependent increase | [2][9][10] |
| Black Tea | Significant increase | [4][11][12][13] |
| Green Tea | Significant increase | [4][11][13] |
Metabolic Pathways
The formation of this compound is a multi-step process involving both the gut microbiota and human metabolism.
-
Gut Microbiota Metabolism of Polyphenols: Dietary polyphenols, such as anthocyanins, catechins, and chlorogenic acids, are largely unabsorbed in the small intestine and reach the colon. Here, the gut microbiota hydrolyzes and degrades these complex molecules into simpler phenolic acids, including 4-hydroxybenzoic acid. Specific bacterial species, including those from the genera Bacteroides, Eubacterium, and Clostridium, are known to be involved in these transformations.[6] For instance, Bifidobacterium animalis has been shown to possess esterases capable of hydrolyzing chlorogenic acid.[7][14]
-
Hepatic Glycine Conjugation: After absorption from the colon, 4-hydroxybenzoic acid enters the portal circulation and is transported to the liver. In the mitochondria of hepatocytes, it undergoes phase II detoxification. This involves a two-step process:
-
Activation: 4-hydroxybenzoic acid is first activated to its coenzyme A (CoA) thioester, 4-hydroxybenzoyl-CoA, by a mitochondrial xenobiotic/medium-chain fatty acid:coenzyme A ligase (ACSM2B).[15]
-
Conjugation: The 4-hydroxybenzoyl-CoA then serves as a substrate for Glycine N-acyltransferase (GLYAT), which catalyzes the transfer of the 4-hydroxybenzoyl group to the amino group of glycine, forming this compound and releasing CoA.[15][16] GLYAT has a broad substrate specificity but shows a preference for benzoyl-CoA and its derivatives.[16]
-
-
Excretion: this compound is a water-soluble compound that is readily excreted from the body, primarily through the urine.[1]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Metabolic pathway of this compound formation.
Caption: General experimental workflow for this compound analysis.
Experimental Protocols
The following sections provide detailed methodologies for the quantification of this compound in biological matrices.
Protocol 1: Quantification of this compound in Urine by HPLC-UV
This protocol is adapted from methodologies for the analysis of hippuric and other phenolic acids in urine.
1. Sample Preparation (Solid-Phase Extraction)
-
Materials: Oasis HLB SPE cartridges (or equivalent), methanol, 1% formic acid in water, ethyl acetate.
-
Procedure:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at 3000 x g for 10 minutes to remove particulate matter.
-
To 1 mL of urine supernatant, add 100 µL of internal standard solution (e.g., 4-methylhippuric acid).
-
Acidify the sample to approximately pH 3 with 6 M HCl.
-
Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of 1% formic acid in water.
-
Load the acidified urine sample onto the cartridge.
-
Wash the cartridge with 3 mL of 1% formic acid in water.
-
Dry the cartridge under vacuum for 20 minutes.
-
Elute the analytes with 3 mL of ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
2. HPLC-UV Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 84% water, 16% acetonitrile, and 0.025% glacial acetic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 254 nm.
-
Quantification: Prepare a calibration curve using standards of this compound of known concentrations.
Protocol 2: Quantification of this compound in Urine by GC-MS
This protocol requires a derivatization step to increase the volatility of the analyte.
1. Sample Preparation (as in Protocol 1, steps 1-10)
2. Derivatization
-
Materials: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), pyridine.
-
Procedure:
3. GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms capillary column (or equivalent, e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 min.
-
Ramp to 130°C at 10°C/min.
-
Ramp to 230°C at 7°C/min.
-
Ramp to 300°C at 10°C/min, hold for 10 min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the derivatized this compound.
-
-
Quantification: Prepare a calibration curve using derivatized standards of this compound.
Protocol 3: Quantification of this compound in Plasma by LC-MS/MS
This method offers high sensitivity and specificity.
1. Sample Preparation (Protein Precipitation and SPE)
-
Materials: Acetonitrile, Oasis HLB SPE cartridges, methanol, 1% formic acid in water, ethyl acetate.
-
Procedure:
-
To 100 µL of plasma, add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 1 mL of 1% formic acid in water.
-
Proceed with Solid-Phase Extraction as described in Protocol 1, steps 5-11.
-
2. LC-MS/MS Analysis
-
Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor the transition of the precursor ion (m/z for this compound) to a specific product ion.
-
-
Quantification: Prepare a calibration curve using standards of this compound in a matrix-matched solution.
Conclusion
This compound is a key metabolite reflecting the intake and gut microbial processing of a wide range of dietary polyphenols. Its accurate quantification is crucial for studies in nutrition, gut microbiology, and toxicology. The data and protocols presented in this guide offer a robust framework for researchers and professionals to investigate the role of this important biomarker in human health and disease.
References
- 1. This compound | Rupa Health [rupahealth.com]
- 2. Influence of coffee intake on urinary hippuric acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycine N‐Acyltransferase Deficiency due to a Homozygous Nonsense Variant in the GLYAT: A Novel Inborn Error of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. URINARY HIPPURIC ACID AFTER INGESTION OF EDIBLE FRUITS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Urinary hippuric acid after ingestion of edible fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Consumption of both black tea and green tea results in an increase in the excretion of hippuric acid into urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hippuric acid as a major excretion product associated with black tea consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. iris.unimore.it [iris.unimore.it]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
discovery and historical context of 4-Hydroxyhippuric acid in metabolic research
Introduction
4-Hydroxyhippuric acid, a metabolite at the intersection of diet, gut microbial activity, and host metabolism, has emerged as a significant biomarker in metabolic research. This technical guide provides an in-depth exploration of its discovery, historical context, and role in various physiological and pathological processes. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding of this compound, from its biochemical origins to its clinical significance.
Discovery and Historical Context
The story of this compound is intrinsically linked to the broader history of urinary organic acid analysis. While a singular "discovery" of this compound is not documented, its identification is a result of the progressive evolution of analytical chemistry techniques throughout the 20th century.
The parent compound, hippuric acid, was first identified in horse urine in the early 19th century.[1] Early methods for the analysis of urinary metabolites were often colorimetric or based on simple chemical reactions.[2][3] The advent of gas chromatography-mass spectrometry (GC-MS) in the mid-20th century revolutionized the field, allowing for the separation and identification of a wide array of organic acids in complex biological matrices like urine.[2][4] It was within this context of advancing analytical capabilities that this compound, a hydroxylated derivative of hippuric acid, was characterized as a urinary metabolite. Its presence was noted in studies investigating the metabolic fate of dietary and xenobiotic compounds.
Biochemical Origins and Metabolic Pathways
This compound is not an essential metabolite for primary metabolic processes but rather a secondary metabolite that provides insights into detoxification pathways and the interplay between the host and its gut microbiome.[5] Its formation is a two-step process involving both microbial and mammalian metabolism.
1. Gut Microbial Metabolism of Polyphenols:
Dietary polyphenols, abundant in fruits, vegetables, and tea, are largely unabsorbed in the small intestine. Upon reaching the colon, they are extensively metabolized by the gut microbiota. A key transformation is the conversion of various polyphenolic structures into simpler phenolic acids, including 4-hydroxybenzoic acid.[6]
2. Hepatic Conjugation:
Following its absorption from the colon, 4-hydroxybenzoic acid enters the portal circulation and is transported to the liver. In the mitochondria of hepatocytes, it undergoes phase II detoxification.[5] This process involves the conjugation of 4-hydroxybenzoic acid with the amino acid glycine. The reaction is catalyzed by the enzyme Glycine N-acyltransferase (GLYAT) .[6][7][8] This conjugation increases the water solubility of the compound, facilitating its efficient excretion via the kidneys into the urine.[5]
Below is a diagram illustrating the metabolic pathway of this compound.
Quantitative Data
The concentration of this compound in urine is a valuable indicator of dietary polyphenol intake and can be altered in certain disease states. The following table summarizes available quantitative data.
| Condition/Intervention | Sample Type | Concentration | Reference(s) |
| Healthy Individuals (Optimal Range) | Urine | 0.79 - 17 mmol/mol creatinine | |
| 0.74 - 16.98 mmol/mol | |||
| Healthy Children | Urine | 35.234 ± 16.83 µmol/mmol creatinine | |
| After Cranberry Juice Consumption | Urine | Increased excretion observed | [9][10][11][12] |
| Uremia | - | Significantly elevated levels | [5] |
| Eosinophilic Esophagitis (Children) | Urine | Notably higher concentrations compared to healthy controls | [5] |
| Mild Hypertension | - | Linked to elevated levels (specific concentrations not quantified) | [5] |
Experimental Protocols
The quantification of this compound in biological samples, primarily urine, is typically performed using mass spectrometry-based methods. Below are detailed methodologies for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
General Workflow for Urinary Organic Acid Analysis
The analysis of urinary organic acids, including this compound, follows a general workflow.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust and well-established method for the analysis of urinary organic acids.
1. Sample Preparation:
-
Urine Collection: Collect a random urine sample in a sterile, preservative-free container. For long-term storage, samples should be kept at -70°C.[13]
-
Internal Standard: Add an appropriate internal standard (e.g., a stable isotope-labeled analog of the analyte) to a defined volume of urine.
-
Extraction: Acidify the urine sample (e.g., with HCl to pH < 2) and perform a liquid-liquid extraction with an organic solvent such as ethyl acetate.[4]
-
Derivatization: Evaporate the organic extract to dryness under a stream of nitrogen. The residue is then derivatized to increase the volatility of the organic acids. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[4]
2. GC-MS Analysis:
-
Injection: Inject the derivatized sample into the GC-MS system.
-
Gas Chromatography: Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the analytes. The oven temperature is programmed to ramp up to achieve separation.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high sensitivity and specificity and often requires simpler sample preparation than GC-MS.
1. Sample Preparation:
-
Urine Collection: Collect and store urine as described for the GC-MS protocol.
-
Dilution: A simple "dilute-and-shoot" approach is often sufficient. Dilute the urine sample (e.g., 1:10) with an appropriate solvent, such as water or mobile phase.[14]
-
Internal Standard: Add an internal standard to the diluted sample.
-
Centrifugation: Centrifuge the sample to remove any particulate matter.
2. LC-MS/MS Analysis:
-
Injection: Inject the supernatant into the LC-MS/MS system.
-
Liquid Chromatography: Use a reversed-phase C18 column for separation. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid), is typically employed.[14]
-
Mass Spectrometry: Operate the mass spectrometer with an electrospray ionization (ESI) source, usually in negative ion mode. For quantification, use multiple reaction monitoring (MRM) to monitor specific precursor-to-product ion transitions for this compound and its internal standard.
Conclusion
This compound serves as a valuable biomarker at the nexus of diet, gut microbial function, and host metabolism. Its discovery and ongoing research have been driven by advancements in analytical chemistry. The quantification of this metabolite in urine provides a non-invasive window into complex biological processes, with implications for understanding the health effects of dietary polyphenols and for the diagnosis and monitoring of certain metabolic disorders. The experimental protocols outlined in this guide provide a foundation for researchers to accurately measure this compound and further explore its role in health and disease. As research in metabolomics and the microbiome continues to expand, the importance of this compound as a key metabolic indicator is likely to grow.
References
- 1. Hippuric acid - American Chemical Society [acs.org]
- 2. mdpi.com [mdpi.com]
- 3. A fast and accurate colorimetric assay for quantifying hippuric acid in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of metabolomics: Focus on the quantification of organic acids in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genecards.org [genecards.org]
- 6. The glycine N-acyltransferases, GLYAT and GLYATL1, contribute to the detoxification of isovaleryl-CoA - an in-silico and in vitro validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]
- 9. Modifications of the urinary metabolome in young women after cranberry juice consumption were revealed using the UHPLC-Q-orbitrap-HRMS-based metabolomics approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. URINARY HIPPURIC ACID AFTER INGESTION OF EDIBLE FRUITS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
physiological functions of 4-Hydroxyhippuric acid in gut microbiota interactions
An In-depth Technical Guide to the Physiological Functions of 4-Hydroxyhippuric Acid in Gut Microbiota Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (4-HHA), also known as p-hydroxyhippuric acid, is a fascinating and complex molecule at the intersection of diet, gut microbial activity, and host metabolism.[1] As a prominent host-microbe co-metabolite, its presence and concentration in biological fluids provide a window into the intricate workings of the gut ecosystem and its influence on human health.[2] Primarily formed from the microbial breakdown of dietary polyphenols and subsequently conjugated in the liver, 4-HHA serves as a biomarker for polyphenol-rich food consumption.[2][3][4] Beyond its role as a biomarker, emerging research indicates that 4-HHA possesses distinct physiological functions, including immunomodulatory effects and interactions with key host transport systems. However, its role is dual-natured; while often associated with a healthy diet, it is also identified as a potential uremic toxin that accumulates in renal dysfunction.[2][5] This document provides a comprehensive technical overview of the metabolism, physiological functions, and experimental methodologies related to 4-HHA, tailored for professionals in research and drug development.
Metabolism and Biosynthesis of this compound
The production of this compound is a multi-step process that exemplifies the symbiotic metabolic relationship between the host and the gut microbiota.
1.1. Dietary Precursors The primary sources of 4-HHA are dietary polyphenols, which are abundant in fruits (especially berries), vegetables, tea, and coffee.[3][4][6] Aromatic amino acids, such as phenylalanine and tyrosine, can also serve as precursors.[2]
1.2. Microbial Transformation The gut microbiota is essential for the initial breakdown of complex polyphenols (e.g., catechins, proanthocyanidins) and amino acids, which the host cannot directly process.[3] Various bacterial species, including those from the Clostridium genus, metabolize these precursors into simpler phenolic compounds, with 4-hydroxybenzoic acid being a key intermediate.[2][7] The efficiency and output of this conversion can vary significantly between individuals, depending on the composition and diversity of their gut microbiota.[3]
1.3. Host Conjugation and Excretion Following its production in the gut, 4-hydroxybenzoic acid is absorbed into the bloodstream and transported to the liver. There, it undergoes a phase II detoxification reaction where it is conjugated with the amino acid glycine by the mitochondrial enzyme glycine N-acyltransferase.[2][7] This conjugation process forms this compound, a more water-soluble compound that can be efficiently excreted from the body, primarily through the urine.[2]
Physiological Functions and Host Interactions
4-HHA is not merely a metabolic byproduct but an active molecule that interacts with host systems, influencing cellular transport and immune responses.
2.1. Biomarker of Diet and Microbial Activity Elevated urinary levels of 4-HHA are strongly correlated with the consumption of polyphenol-rich foods, making it a reliable biomarker of dietary habits.[2][4] Its levels can also provide insights into the metabolic capacity of an individual's gut microbiota, with variations reflecting differences in microbial composition and function.[2][3] Altered levels may be indicative of gut dysbiosis.[2]
2.2. Interaction with Host Cellular Transporters A key physiological role of 4-HHA is its interaction with organic anion transporters (OATs), which are crucial for the transport of a wide range of endogenous and exogenous substances in tissues like the kidneys.
-
Inhibition of OAT1: 4-HHA is an inhibitor of Organic Anion Transporter 1 (OAT1).[8] This inhibition can affect the clearance of other OAT1 substrates, potentially leading to drug-metabolite interactions.
-
Uremic Toxicity: In conditions such as chronic kidney disease (CKD), impaired renal function leads to the accumulation of 4-HHA in the blood.[2][5] At these elevated concentrations, it is considered a uremic toxin and has been shown to induce injury in proximal tubular cells of the kidney, partly through its OAT1-mediated uptake.[8]
2.3. Immunomodulatory Effects The immunomodulatory properties of 4-HHA are an active area of research. Its structural relatives, dihydroxylated phenolic acids, have been shown to reduce the secretion of pro-inflammatory cytokines stimulated by lipopolysaccharide (LPS) in human peripheral blood mononuclear cells (PBMCs).[8] Specifically, this compound has been demonstrated to decrease the secretion of TNF-α in LPS-stimulated PBMCs.[8] This suggests a potential anti-inflammatory role, although its close analog, hippuric acid, has been shown to have both pro- and anti-inflammatory effects depending on the context, indicating a complex regulatory function.[9][10]
References
- 1. This compound | C9H9NO4 | CID 151012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Rupa Health [rupahealth.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-Hydroxyhippuric - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. Disentangling the Complexity of Nutrition, Frailty and Gut Microbial Pathways during Aging: A Focus on Hippuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: Showing metabocard for p-Hydroxyhippuric acid (HMDB0013678) [hmdb.ca]
- 7. Metabolomic insights into the intricate gut microbial–host interaction in the development of obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Hippuric acid alleviates dextran sulfate sodium-induced colitis via suppressing inflammatory activity and modulating gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aromatic Microbial Metabolite Hippuric Acid Potentiates Pro-Inflammatory Responses in Macrophages through TLR-MyD88 Signaling and Lipid Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
structural elucidation of 4-Hydroxyhippuric acid and its analogues
An In-depth Technical Guide to the Structural Elucidation of 4-Hydroxyhippuric Acid and its Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as p-hydroxyhippuric acid, is a significant metabolite derived from the dietary intake of polyphenols and the subsequent metabolism by the gut microbiota and hepatic enzymes.[1] Its presence and concentration in biological fluids, such as urine, serve as a valuable biomarker for assessing dietary habits, gut microbiome health, and exposure to certain phenolic compounds.[1] Structurally, it is an N-acylglycine and a derivative of hippuric acid, featuring a hydroxyl group at the para-position of the benzoyl moiety.[2] This guide provides a comprehensive overview of the analytical techniques and methodologies employed in the structural elucidation of this compound and its analogues, offering detailed experimental protocols and data interpretation.
Structural and Physicochemical Properties
The fundamental structural and physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | 2-[(4-hydroxybenzoyl)amino]acetic acid[3] |
| Synonyms | p-Hydroxyhippuric acid, 4-Hydroxybenzoylglycine[3] |
| CAS Number | 2482-25-9[2] |
| Molecular Formula | C9H9NO4[3] |
| Molecular Weight | 195.17 g/mol [3] |
| Appearance | Solid[2] |
| Water Solubility | Soluble[2] |
Spectroscopic and Chromatographic Data for Structural Elucidation
The structural confirmation of this compound and its analogues relies on a combination of spectroscopic and chromatographic techniques. The following sections detail the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H and ¹³C NMR Data for Hippuric Acid in DMSO-d₆
| Hippuric Acid | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic Protons (C₂-H, C₆-H) | 7.89 (d, J=7.6 Hz, 2H) | 131.2 |
| Aromatic Proton (C₄-H) | 7.54 (t, J=7.4 Hz, 1H) | 128.3 |
| Aromatic Protons (C₃-H, C₅-H) | 7.48 (t, J=7.6 Hz, 2H) | 127.5 |
| Methylene Protons (-CH₂-) | 3.96 (d, J=5.8 Hz, 2H) | 41.2 |
| Amide Proton (-NH-) | 8.82 (t, J=5.8 Hz, 1H) | - |
| Carboxylic Acid Proton (-COOH) | 12.5 (br s, 1H) | 171.5 |
| Carbonyl Carbon (-C=O) | - | 166.8 |
| Aromatic Carbon (C₁) | - | 133.7 |
Note: Data is for the parent compound, hippuric acid.[4][5] For this compound, the aromatic signals would be more complex due to the hydroxyl group, with expected upfield shifts for the protons and carbons ortho and para to the -OH group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. For this compound, electrospray ionization (ESI) is a common technique.
Table 2: Expected Mass Spectrometry Data for this compound
| Technique | Expected m/z Values | Interpretation |
| ESI-MS (Negative Mode) | 194.0453 [M-H]⁻ | Deprotonated molecule |
| ESI-MS/MS (Negative Mode) | 150.0555 | Loss of CO₂ from the carboxyl group |
| 121.0290 | Benzoyl fragment with hydroxyl group | |
| 93.0334 | Phenoxy fragment |
Experimental Protocols
Detailed methodologies are crucial for the successful isolation and identification of this compound. The following protocols provide a general framework that can be adapted and optimized for specific research needs.
General Workflow for Structural Elucidation
The following diagram illustrates a typical workflow for the structural elucidation of a small molecule like this compound from a biological matrix.
Caption: A general experimental workflow for the isolation and structural elucidation of this compound.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a primary technique for the separation and quantification of this compound from complex mixtures.
-
Instrumentation:
-
HPLC system with a UV detector or a mass spectrometer.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]
-
-
Mobile Phase:
-
An isocratic or gradient mixture of an aqueous solution (e.g., water with 0.1% formic or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).[7][8] A typical starting point could be 85:15 (v/v) aqueous:organic solvent.[7] The pH of the aqueous phase should be adjusted to approximately 2.5-3.0 to ensure the analyte is in its protonated form.[7]
-
-
Sample Preparation:
-
HPLC Conditions:
-
Quantification:
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a highly sensitive and specific method for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column (e.g., DB-1 or equivalent).
-
-
Sample Preparation and Derivatization:
-
Extract this compound from the sample using a solid-phase extraction (SPE) cartridge or liquid-liquid extraction with a solvent like ethyl acetate.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to convert the analyte into its volatile trimethylsilyl (TMS) derivative.
-
Heat the mixture to ensure complete derivatization.
-
-
GC-MS Conditions:
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 80-100 °C), hold for a few minutes, then ramp up to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
Data Analysis:
-
Identify the TMS derivative of this compound based on its retention time and mass spectrum, which will show a characteristic molecular ion peak and fragmentation pattern.
-
Metabolic Pathway of this compound
This compound is not directly consumed in the diet but is a product of the co-metabolism between dietary polyphenols and the gut microbiota, followed by hepatic conjugation.[1]
The metabolic pathway begins with the ingestion of polyphenols, such as flavonoids, found in fruits and vegetables.[10] In the colon, gut bacteria metabolize these complex polyphenols into simpler phenolic acids, including 4-hydroxybenzoic acid.[11] This intermediate is then absorbed into the bloodstream and transported to the liver. In the liver, the enzyme glycine N-acyltransferase catalyzes the conjugation of 4-hydroxybenzoic acid with the amino acid glycine to form this compound, which is then excreted in the urine.[12][13]
The following diagram illustrates this metabolic pathway.
Caption: The metabolic pathway of this compound from dietary polyphenols.
Conclusion
The structural elucidation of this compound and its analogues is a multi-faceted process that integrates advanced analytical techniques. HPLC and GC-MS are indispensable for the separation and initial identification from complex biological matrices, while NMR spectroscopy provides the definitive structural confirmation. The provided experimental protocols offer a robust starting point for researchers in this field. Understanding the metabolic origin of this compound, rooted in the interplay between diet, gut microbiota, and hepatic metabolism, is crucial for its application as a biomarker in clinical and nutritional research. Further studies to obtain and publish detailed spectroscopic data, such as high-resolution NMR and X-ray crystallography, for this compound would be highly beneficial to the scientific community.
References
- 1. This compound | Rupa Health [rupahealth.com]
- 2. CAS 2482-25-9: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C9H9NO4 | CID 151012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, DMSO-d6, experimental) (HMDB0000714) [hmdb.ca]
- 5. Hippuric acid(495-69-2) 1H NMR [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. shimadzu.com [shimadzu.com]
- 9. eurekakit.com [eurekakit.com]
- 10. Polyphenols—Gut Microbiota Interrelationship: A Transition to a New Generation of Prebiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Increase of 4-Hydroxybenzoic, a Bioactive Phenolic Compound, after an Organic Intervention Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
- 13. Conjugation of benzoic acid with glycine in human liver and kidney: a study on the interindividual variability - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Hydroxyhippuric Acid: A Comprehensive Toxicological Profile and Safety Assessment
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: 4-Hydroxyhippuric acid, a glycine conjugate of 4-hydroxybenzoic acid, is a metabolite primarily derived from the dietary intake of polyphenols and the metabolism of parabens.[1][2] It serves as a biomarker for the consumption of phenolic-rich foods and can indicate exposure to certain environmental chemicals.[3] While it is a naturally occurring metabolite in human physiology, its toxicological profile is not extensively documented in dedicated public studies. This guide provides a comprehensive overview of the available safety data, outlines standard toxicological assessment methodologies, and explores its potential biological interactions.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₄ | [4][5] |
| Molecular Weight | 195.17 g/mol | [4][5] |
| CAS Number | 2482-25-9 | [4][5] |
| Synonyms | p-Hydroxyhippuric acid, 4-Hydroxybenzoylglycine, N-(4-hydroxybenzoyl)-glycine | [4] |
Toxicological Profile
Hazard Classification
The GHS classification for this compound indicates potential health risks upon exposure.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation |
Source:[4]
Preclinical Safety Assessment Workflow
The following diagram illustrates a standard workflow for the preclinical safety assessment of a chemical substance like this compound, based on OECD guidelines.
Experimental Protocols for Toxicological Assessment
While specific studies on this compound are scarce, the following are standard experimental protocols that would be employed to establish a comprehensive toxicological profile.
Acute Oral Toxicity (OECD 425)
The objective of an acute oral toxicity study is to determine the short-term toxic effects of a single oral dose of a substance and to estimate its median lethal dose (LD50).[6] The Up-and-Down Procedure (UDP) is a method that uses a minimal number of animals.[7]
Methodology:
-
Animal Model: Typically rats or mice.
-
Dosage: A single animal is dosed at a level just below the estimated LD50.
-
Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.
-
Sequential Dosing: Subsequent animals are dosed at higher or lower levels depending on the outcome of the previously dosed animal.
-
LD50 Calculation: The LD50 is calculated using the maximum likelihood method.[6]
Genotoxicity Assays
Genotoxicity assays are performed to identify substances that can cause genetic damage.
-
Ames Test (Bacterial Reverse Mutation Assay - OECD 471): This test uses strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. The substance is tested for its ability to cause reverse mutations, allowing the bacteria to grow on a medium lacking the specific amino acid.[8]
-
In Vitro Chromosomal Aberration Test (OECD 473): This assay assesses the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells (e.g., Chinese hamster ovary cells or human lymphocytes).[9][10] Cells are exposed to the test substance, and metaphase cells are examined for chromosomal aberrations.[11]
Sub-chronic Toxicity (OECD 407)
This study provides information on the toxic effects of repeated oral administration of a substance over a period of 28 or 90 days. It helps in identifying target organs and establishing a No-Observed-Adverse-Effect Level (NOAEL).
Methodology:
-
Animal Model: Typically rats.
-
Dosage: The substance is administered daily in graduated doses to several groups of animals for 28 or 90 days. A control group receives the vehicle only.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements are recorded.
-
Analysis: At the end of the study, hematology, clinical biochemistry, and gross and microscopic pathology are performed.
Signaling Pathway Interactions
Direct studies on the signaling pathways modulated by this compound are limited. However, its precursor, 4-hydroxybenzoic acid, and other microbial-derived phenolic acids have been shown to influence inflammatory pathways.
Inhibition of Organic Anion Transporter 1 (OAT1)
This compound has been identified as an inhibitor of the organic anion transporter 1 (OAT1) with an IC50 of 25 µM in opossum kidney cells.[12] OAT1 is crucial for the transport of a wide range of endogenous and exogenous substances in the kidney. Inhibition of OAT1 can affect the disposition of various drugs and toxins.
Potential Influence on TNF-α Signaling
Studies on dihydroxylated phenolic acids derived from microbial metabolism have shown that they can reduce the secretion of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in human peripheral blood mononuclear cells stimulated with lipopolysaccharide (LPS).[12] Given that this compound is a similar metabolite, it may possess anti-inflammatory properties. The general signaling pathway for TNF-α is depicted below.
Safety Assessment Summary
Exposure: Human exposure to this compound is primarily through the diet, as it is a metabolite of polyphenols found in fruits and vegetables.[1] It is also a metabolite of parabens used as preservatives in food, cosmetics, and pharmaceuticals.[2]
Hazard Identification: Based on GHS classifications, this compound is considered harmful if swallowed and is an irritant to the skin, eyes, and respiratory system.[4] There is no evidence to suggest it is a carcinogen.
Risk Characterization: Due to the absence of a NOAEL, a quantitative risk assessment cannot be performed. The primary concern for acute exposure would be irritation. As a normal human metabolite, low-level chronic exposure from dietary sources is not expected to pose a significant health risk. However, elevated levels may be indicative of underlying metabolic conditions or high exposure to environmental toxins.[3]
References
- 1. 4-Hydroxyhippuric - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. mosaicdx.com [mosaicdx.com]
- 3. This compound | Rupa Health [rupahealth.com]
- 4. This compound | C9H9NO4 | CID 151012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound (unlabeled) CP 96% 100 µg/mL in methanol - Cambridge Isotope Laboratories, ULM-11191-1.2 [isotope.com]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. mdpi.com [mdpi.com]
- 8. criver.com [criver.com]
- 9. Chromosome Aberration Test in vitro - Eurofins Deutschland [eurofins.de]
- 10. Chromosome aberration assays in genetic toxicology testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. genedirex.com [genedirex.com]
- 12. caymanchem.com [caymanchem.com]
The Intricate Role of 4-Hydroxyhippuric Acid in Phase II Detoxification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxyhippuric acid, a significant metabolite of dietary polyphenols and a biomarker of xenobiotic exposure, is intrinsically linked to Phase II detoxification pathways. This technical guide provides an in-depth exploration of its formation via glycine conjugation and the subsequent Phase II reactions, including glucuronidation and sulfation, that its precursor, 4-hydroxybenzoic acid, undergoes. We delve into the specific enzymes responsible for these transformations, present available quantitative data, detail relevant experimental protocols, and visualize the complex regulatory signaling pathways. This document serves as a comprehensive resource for researchers and professionals in drug development and metabolic studies, offering a deeper understanding of the detoxification mechanisms involving this key metabolite.
Introduction
This compound, also known as p-hydroxyhippuric acid, is a glycine conjugate of 4-hydroxybenzoic acid.[1][2] Its presence in biological fluids is a well-established indicator of the metabolic processing of dietary phenolic compounds, particularly those rich in flavonoids and other polyphenols.[1] Furthermore, elevated levels of this compound can signify exposure to certain xenobiotics that are metabolized to 4-hydroxybenzoic acid.[1] The formation of this compound is a classic example of a Phase II detoxification reaction, specifically amino acid conjugation, which enhances the water solubility of metabolites to facilitate their excretion.[2] This guide focuses on the multifaceted involvement of this compound and its precursor in the broader context of Phase II detoxification, encompassing glucuronidation, sulfation, and the primary glycine conjugation pathway.
Phase II Detoxification Pathways Involving this compound and its Precursor
The detoxification of 4-hydroxybenzoic acid, the immediate precursor to this compound, involves several key Phase II conjugation pathways. These pathways are crucial for neutralizing and eliminating potentially harmful compounds from the body.
Glycine Conjugation: The Formation of this compound
The primary and defining step in the formation of this compound is the conjugation of 4-hydroxybenzoic acid with the amino acid glycine. This reaction is catalyzed by the mitochondrial enzyme glycine N-acyltransferase (GLYAT) .[3][4] The process involves the initial activation of 4-hydroxybenzoic acid to its coenzyme A (CoA) thioester, 4-hydroxybenzoyl-CoA, a reaction that requires ATP.[3] Subsequently, GLYAT facilitates the transfer of the 4-hydroxybenzoyl group from CoA to the amino group of glycine, forming this compound and releasing free CoA.[3][4]
Glucuronidation of 4-Hydroxybenzoic Acid
Glucuronidation is a major Phase II pathway where a glucuronic acid moiety is attached to a substrate, significantly increasing its water solubility. This reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). For 4-hydroxybenzoic acid, several UGT isoforms have been identified as active catalysts for its glucuronidation.
Specifically, research has shown that the following human UGT isoforms are involved in the glucuronidation of 4-hydroxybenzoic acid:
-
UGT1A1
-
UGT1A8
-
UGT1A9
-
UGT2B7
-
UGT2B15
-
UGT2B17
Among these, UGT1A8 and UGT1A9 have demonstrated notable activity towards 4-hydroxybenzoic acid.
Sulfation of 4-Hydroxybenzoic Acid
Sulfation, another critical Phase II conjugation reaction, involves the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the substrate. This process is mediated by sulfotransferase (SULT) enzymes. Phenolic compounds like 4-hydroxybenzoic acid are common substrates for sulfation.
While specific kinetic data for the sulfation of 4-hydroxybenzoic acid is limited in the available literature, it is known that SULT1A1 is the primary human SULT isoform responsible for the sulfation of small phenolic compounds.[5] Therefore, it is highly probable that SULT1A1 plays a significant role in the sulfation of 4-hydroxybenzoic acid. The product of this reaction is 4-hydroxybenzoic acid sulfate. The existence of this compound sulfate has also been identified, suggesting that this compound itself can undergo sulfation.[6]
Quantitative Data on Enzyme Kinetics
While the enzymes involved in the Phase II metabolism of 4-hydroxybenzoic acid have been identified, specific quantitative kinetic data (Km and Vmax) for these reactions in humans are not extensively available in the current literature. The following tables summarize the available data for related substrates, providing a comparative context.
Table 1: Kinetic Parameters for Glycine N-Acyltransferase (GLYAT)
| Substrate | Enzyme Variant | s0.5 (µM) | kcat (s-1) | Reference |
|---|---|---|---|---|
| Benzoyl-CoA | GLYAT (156Asn > Ser) | 96.6 | - | [7] |
| Benzoyl-CoA | GLYAT (156Asn > Ser, 199Arg > Cys) | 61.2 | (Reduced to 9.8% of 156Asn > Ser) | [7] |
| Benzoyl-CoA | GLYAT (17Ser > Thr, 156Asn > Ser) | 118 | (73% of 156Asn > Ser) | [7] |
Note: Data for 4-hydroxybenzoyl-CoA is not available. s0.5 represents the substrate concentration at half-maximal velocity for enzymes exhibiting cooperative kinetics.
Table 2: Kinetic Parameters for UGT-Mediated Glucuronidation of Phenolic Compounds
| Substrate | UGT Isoform | Km (µM) | Vmax (pmol/min/mg) | Reference |
|---|---|---|---|---|
| Caffeic Acid (4-OH) | UGT1A1 | 4,240 | 178 | [5] |
| Chrysin (7-OH) | SULT1A1 | 0.05 | - | [5] |
| Chrysin (7-OH) | SULT1A3 | 3.1 | - | [5] |
Table 3: Kinetic Parameters for SULT-Mediated Sulfation of Phenolic Compounds
| Substrate | SULT Isoform | Km (µM) | Vmax (nmol/min/mg) | Reference |
|---|---|---|---|---|
| p-Nitrophenol | SULT1A11 | 0.58 ± 0.04 | - | [8] |
| 3-OH-Benzo[a]pyrene | SULT1A11 | 0.018 | 6.89 | [9] |
| 3-OH-Benzo[a]pyrene | SULT1E1 | 0.05 | 8.35 | [9] |
Signaling Pathways Regulating Phase II Enzymes
The expression and activity of the UGT and SULT enzymes involved in the metabolism of 4-hydroxybenzoic acid are tightly regulated by a network of signaling pathways. These pathways are often activated by the presence of xenobiotics or endogenous signaling molecules, ensuring an adaptive response to metabolic demands.
Aryl Hydrocarbon Receptor (AhR) Pathway
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a pivotal role in the transcriptional regulation of numerous genes involved in xenobiotic metabolism, including several UGT and SULT isoforms.[10] Upon binding to a ligand (e.g., polycyclic aromatic hydrocarbons), the AhR translocates to the nucleus, dimerizes with the ARNT protein, and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby modulating their expression.[10] Both UGT1A1 and SULT1A1 expression can be influenced by AhR activation.[11][12]
Nrf2/Keap1-ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or electrophiles, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, including UGT1A1.[2][13] There is also evidence of crosstalk between the Nrf2 and AhR pathways, indicating a coordinated regulation of Phase II enzymes.[14][15]
PXR and CAR Pathways
The Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR) are nuclear receptors that function as xenobiotic sensors, regulating the expression of genes involved in drug metabolism and disposition.[16] Upon activation by a wide range of ligands, including many drugs and environmental chemicals, PXR and CAR form heterodimers with the Retinoid X Receptor (RXR) and bind to response elements in the promoters of target genes, such as SULT2A1.[1][17][18] This regulation is complex and can involve synergistic or repressive interactions with other transcription factors like HNF4α.[11]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and its involvement in Phase II detoxification.
Glycine N-Acyltransferase (GLYAT) Activity Assay
This protocol is adapted from methods used for assaying GLYAT activity with benzoyl-CoA.
Objective: To determine the kinetic parameters of GLYAT for the conjugation of 4-hydroxybenzoyl-CoA with glycine.
Materials:
-
Recombinant human GLYAT
-
4-Hydroxybenzoyl-CoA (substrate)
-
[¹⁴C]-Glycine or unlabeled glycine
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) for colorimetric assay
-
Tris-HCl buffer (pH 7.5-8.5)
-
Microplate reader or liquid scintillation counter
-
96-well plates
Procedure (Colorimetric Method):
-
Prepare a reaction mixture containing Tris-HCl buffer, a fixed concentration of DTNB, and varying concentrations of 4-hydroxybenzoyl-CoA and glycine.
-
Initiate the reaction by adding a known amount of recombinant GLYAT to each well.
-
Immediately monitor the increase in absorbance at 412 nm at 37°C for a set period (e.g., 10-20 minutes). The change in absorbance corresponds to the release of CoASH, which reacts with DTNB.
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time plot.
-
Fit the velocity data to the Michaelis-Menten or Hill equation to determine the kinetic parameters (Km or s0.5, and Vmax).
Procedure (Radiometric Method):
-
Prepare a reaction mixture containing Tris-HCl buffer, a fixed concentration of 4-hydroxybenzoyl-CoA, and varying concentrations of [¹⁴C]-glycine.
-
Initiate the reaction by adding GLYAT.
-
Incubate at 37°C for a predetermined time.
-
Stop the reaction by adding an acid (e.g., perchloric acid).
-
Separate the radiolabeled this compound product from the unreacted [¹⁴C]-glycine using a suitable chromatographic method (e.g., HPLC with a radiodetector or solid-phase extraction followed by liquid scintillation counting).
-
Quantify the amount of product formed and calculate the reaction velocity.
-
Determine kinetic parameters as described above.
UGT Activity Assay for 4-Hydroxybenzoic Acid
This protocol is based on general methods for assessing UGT activity with phenolic substrates using HPLC.[10][19]
Objective: To measure the rate of 4-hydroxybenzoic acid glucuronide formation by specific UGT isoforms.
Materials:
-
Human liver microsomes or recombinant human UGT isoforms
-
4-Hydroxybenzoic acid
-
UDP-glucuronic acid (UDPGA)
-
Tris-HCl buffer (pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Alamethicin (to permeabilize microsomal vesicles)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase HPLC column
Procedure:
-
Prepare a stock solution of 4-hydroxybenzoic acid in a suitable solvent (e.g., methanol or DMSO) and dilute to working concentrations in the assay buffer.
-
Pre-incubate the microsomes or recombinant UGTs with alamethicin in Tris-HCl buffer containing MgCl₂ on ice for 15 minutes.
-
Add 4-hydroxybenzoic acid to the pre-incubated enzyme solution and equilibrate to 37°C for 3-5 minutes.
-
Initiate the reaction by adding a pre-warmed solution of UDPGA.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding ice-cold acetonitrile, which also serves to precipitate the protein.
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Analyze the samples by HPLC to separate and quantify the 4-hydroxybenzoic acid glucuronide product. A typical mobile phase would be a gradient of acetonitrile in water with 0.1% formic acid.
-
Monitor the elution of the product at a suitable wavelength (e.g., determined by a UV scan of the product).
-
Calculate the rate of product formation based on a standard curve of the glucuronide conjugate (if available) or by using a standard of the aglycone and assuming a similar molar extinction coefficient.
SULT Activity Assay for 4-Hydroxybenzoic Acid
This protocol is adapted from general radiometric and LC-MS methods for SULT activity.[20]
Objective: To measure the rate of 4-hydroxybenzoic acid sulfation.
Materials:
-
Human liver cytosol or recombinant human SULT isoforms
-
4-Hydroxybenzoic acid
-
[³⁵S]-PAPS (for radiometric assay) or unlabeled PAPS (for LC-MS assay)
-
Potassium phosphate buffer (pH 7.0)
-
Dithiothreitol (DTT)
-
LC-MS/MS system
-
C18 reverse-phase UPLC/HPLC column
Procedure (LC-MS/MS Method):
-
Prepare a reaction mixture containing potassium phosphate buffer, DTT, a known concentration of 4-hydroxybenzoic acid, and the enzyme source (liver cytosol or recombinant SULT).
-
Pre-incubate the mixture at 37°C for 3-5 minutes.
-
Initiate the reaction by adding PAPS.
-
Incubate at 37°C for a predetermined time.
-
Stop the reaction by adding an organic solvent like acetonitrile or methanol.
-
Centrifuge to remove precipitated proteins.
-
Dilute the supernatant with mobile phase and inject it into the LC-MS/MS system.
-
Separate the 4-hydroxybenzoic acid sulfate product from the substrate using a suitable gradient on a C18 column.
-
Detect and quantify the product using mass spectrometry in multiple reaction monitoring (MRM) mode, monitoring a specific parent-to-daughter ion transition for the sulfate conjugate.
-
Calculate the rate of formation based on a standard curve of the synthesized sulfate conjugate.
Conclusion
This compound stands at a crossroads of dietary metabolism and xenobiotic detoxification. Its formation through glycine conjugation is a key Phase II process, and its precursor, 4-hydroxybenzoic acid, is a substrate for other major Phase II pathways, namely glucuronidation and sulfation. The regulation of the enzymes responsible for these transformations is complex, involving a network of nuclear receptors and transcription factors that respond to both endogenous and exogenous signals. While the key enzymatic players have been identified, a significant gap remains in the literature regarding the specific quantitative kinetic data for these reactions with 4-hydroxybenzoic acid in humans. Further research is warranted to fully elucidate the quantitative contribution of each pathway to the overall detoxification of phenolic compounds and to better understand the interplay between these metabolic routes. The protocols and pathways detailed in this guide provide a robust framework for researchers and drug development professionals to further investigate the intricate role of this compound in human metabolism and detoxification.
References
- 1. Sulfotransferase genes: Regulation by nuclear receptors in response to xeno/endo-biotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction between oxidative stress sensor Nrf2 and xenobiotic-activated aryl hydrocarbon receptor in the regulation of the human phase II detoxifying UDP-glucuronosyltransferase 1A10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]
- 5. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AHR and NRF2 in Skin Homeostasis and Atopic Dermatitis [mdpi.com]
- 7. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. research.aalto.fi [research.aalto.fi]
- 10. studylib.net [studylib.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Nrf2-Keap1 signaling pathway regulates human UGT1A1 expression in vitro and in transgenic UGT1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interaction between Oxidative Stress Sensor Nrf2 and Xenobiotic-activated Aryl Hydrocarbon Receptor in the Regulation of the Human Phase II Detoxifying UDP-glucuronosyltransferase 1A10 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Role of CAR and PXR in Xenobiotic Sensing and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regulation of the cytosolic sulfotransferases by nuclear receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CAR and PXR: The Xenobiotic-Sensing Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of UDP-glucuronosyltransferase UGT1A6 activity in human and rat liver microsomes by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. LC-MS/MS quantification of sulfotransferases is better than conventional immunogenic methods in determining human liver SULT activities: implication in precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 4-Hydroxyhippuric Acid in Urine using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyhippuric acid, a glycine conjugate of 4-hydroxybenzoic acid, is a significant biomarker for assessing dietary polyphenol intake and gut microbiome activity. Its quantification in urine provides valuable insights into human metabolism, dietary habits, and potential exposure to xenobiotics. This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in human urine. The protocol is designed for high-throughput analysis, offering the precision and accuracy required for clinical research and drug development.
Metabolic Pathway of this compound
Dietary polyphenols from sources such as fruits, vegetables, and tea undergo metabolism by the gut microbiota, leading to the formation of various phenolic acids, including 4-hydroxybenzoic acid. This is then absorbed and undergoes phase II metabolism in the liver, where it is conjugated with glycine to form this compound, which is subsequently excreted in the urine.
Caption: Metabolic pathway of this compound from dietary polyphenols.
Experimental Workflow
The analytical workflow involves a simple sample preparation step followed by LC-MS/MS analysis. The use of a stable isotope-labeled internal standard is recommended to ensure accuracy and correct for any matrix effects.
Caption: Experimental workflow for this compound quantification.
Experimental Protocols
Reagents and Materials
-
This compound analytical standard
-
This compound-¹³C₆ (or other suitable stable isotope-labeled internal standard)
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
LC-MS grade formic acid
-
Human urine (for calibration standards and quality controls)
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the internal standard in methanol.
-
Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 (v/v) acetonitrile/water to prepare working standard solutions for spiking into a surrogate matrix (e.g., synthetic urine or a pooled human urine sample determined to have a low endogenous level of the analyte).
-
Calibration Standards: Prepare a series of calibration standards by spiking the appropriate working standard solutions into the surrogate matrix. A typical calibration range might be 10 to 2000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the surrogate matrix in the same manner as the calibration standards.
Sample Preparation
-
Thaw frozen urine samples at room temperature and vortex for 10 seconds.
-
Centrifuge the samples at 4000 rpm for 5 minutes.
-
To 100 µL of supernatant, add 10 µL of the internal standard working solution and 890 µL of 0.1% formic acid in water.
-
Vortex for 10 seconds.
-
Transfer an aliquot to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
| Parameter | Recommended Conditions |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | A linear gradient tailored to the specific column and system. A starting condition of 5% B held for 1 minute, ramped to 95% B over 5 minutes, held for 2 minutes, and then re-equilibrated. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | See Table 1 |
Table 1: Mass Spectrometric Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |
| This compound | 194.0 | 100.0 | -50 | -20 |
| This compound-¹³C₆ | 200.0 | 106.0 | (To be optimized) | (To be optimized) |
LC-MS/MS System Diagram
A schematic of the LC-MS/MS system highlights the key components involved in the analysis.
Caption: Logical relationship diagram of the LC-MS/MS system components.
Quantitative Data
Table 2: Method Validation Parameters
| Parameter | Expected Value for this compound | Reference (Analyte) |
| Linearity (r²) | > 0.995 | Based on general requirements for bioanalytical methods. |
| Linear Range | 10 - 2000 ng/mL | Adapted from a method for related organic acids.[2] |
| Limit of Detection (LOD) | ~0.2 µg/mL | Estimated based on data for Hippuric Acid. |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | Estimated based on data for Hippuric Acid. |
| Intra-day Precision (%RSD) | < 15% | Based on a validated method for Hippuric Acid.[1][3] |
| Inter-day Precision (%RSD) | < 15% | Based on a validated method for Hippuric Acid.[1][3] |
| Accuracy (% Recovery) | 85 - 115% | Based on a validated method for Hippuric Acid.[1][3] |
| Normal Urinary Levels | 0 - 14 µmol/mmol creatinine | Published reference range. |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in human urine by LC-MS/MS. The described method is simple, rapid, and robust, making it suitable for large-scale clinical studies and research in drug development. The provided diagrams and tables offer a clear and concise overview of the methodology and expected performance, enabling researchers to readily implement this assay in their laboratories.
References
- 1. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Gut Microbiota Dysbiosis-Related Organic Acids in Human Urine Using LC-MS/MS [mdpi.com]
- 3. Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of 4-Hydroxyhippuric Acid in Human Plasma by UPLC-MS/MS
Introduction
4-Hydroxyhippuric acid is a metabolite derived from the conjugation of 4-hydroxybenzoic acid with glycine.[1] Its presence and concentration in plasma can serve as a biomarker for dietary intake of polyphenols, gut microbiome activity, and exposure to certain environmental compounds.[1] Accurate and reliable quantification of this compound in plasma is crucial for clinical research, pharmacokinetic studies, and understanding its role in various physiological and pathological processes. This application note presents a detailed protocol for a sensitive and selective UPLC-MS/MS method for the determination of this compound in human plasma, complete with a comprehensive experimental protocol and validation parameters.
Analytical Method Overview
This method employs a simple protein precipitation for plasma sample preparation, followed by rapid and efficient chromatographic separation using Ultra-Performance Liquid Chromatography (UPLC). Detection and quantification are achieved using a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and selectivity.
Instrumentation and Reagents
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S or Sciex QTRAP 6500)
-
Analytical Column: ACQUITY UPLC HSS T3 (100 x 2.1 mm, 1.8 µm) or equivalent
-
Reagents:
-
This compound reference standard
-
This compound-¹³C₆ (Isotopically labeled Internal Standard - IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
-
Experimental Protocols
1. Standard and Quality Control (QC) Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound-¹³C₆ in 1 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions of the standard stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Working Internal Standard Solution (100 ng/mL): Dilute the IS stock solution in 50:50 (v/v) acetonitrile:water.
-
Calibration Curve and QC Samples: Spike appropriate amounts of the working standard solutions into blank human plasma to obtain calibration standards and QC samples at low, medium, and high concentrations.
2. Sample Preparation Protocol
A protein precipitation method is employed for the extraction of this compound from plasma samples.
-
Label microcentrifuge tubes for each sample, standard, and QC.
-
Pipette 100 µL of plasma sample, calibration standard, or QC into the corresponding labeled tubes.
-
Add 20 µL of the working internal standard solution (100 ng/mL) to each tube (except for blank samples, to which 20 µL of 50:50 acetonitrile:water is added).
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex each tube for 1 minute.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean set of labeled tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to UPLC vials for analysis.
3. UPLC-MS/MS Conditions
UPLC Parameters
| Parameter | Value |
| Column | ACQUITY UPLC HSS T3 (100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | See Table 1 |
Table 1: UPLC Gradient Elution Program
| Time (min) | %A | %B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 4.0 | 20 | 80 |
| 5.0 | 20 | 80 |
| 5.1 | 95 | 5 |
| 7.0 | 95 | 5 |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions for this compound and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 194.05 | 121.03 | 25 | 15 |
| This compound-¹³C₆ | 200.07 | 127.05 | 25 | 15 |
Note: Cone voltage and collision energy may require optimization for the specific instrument used.
Method Validation Summary
The bioanalytical method was validated according to the FDA and ICH M10 guidelines. The following parameters were assessed:
Table 3: Summary of Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Calibration Range | - | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Accuracy within ±20%, Precision ≤20% | 1 ng/mL |
| Intra-day Accuracy | 85-115% (80-120% for LLOQ) | 92.5% - 108.3% |
| Inter-day Accuracy | 85-115% (80-120% for LLOQ) | 94.1% - 106.8% |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | < 9.5% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | < 11.2% |
| Recovery | Consistent, precise, and reproducible | > 85% |
| Matrix Effect | IS-normalized matrix factor CV ≤ 15% | No significant matrix effect observed |
| Stability (Freeze-thaw, Short-term, Long-term) | % Deviation within ±15% of nominal concentration | Stable |
Visualizations
Caption: Experimental workflow for the analysis of this compound in plasma.
Caption: Simplified metabolic pathway of this compound formation.
Conclusion
The UPLC-MS/MS method described in this application note provides a robust, sensitive, and selective approach for the quantitative analysis of this compound in human plasma. The simple sample preparation procedure and short chromatographic run time make it suitable for high-throughput analysis in clinical and research settings. The method has been validated according to regulatory guidelines and has demonstrated excellent performance in terms of linearity, accuracy, precision, and stability.
References
Application Note: Solid-Phase Extraction of 4-Hydroxyhippuric Acid from Human Urine
Abstract
This application note details a robust and reliable solid-phase extraction (SPE) protocol for the isolation and concentration of 4-Hydroxyhippuric acid from human urine. This compound is a key microbial-derived metabolite of dietary polyphenols, and its accurate quantification is crucial for nutritional and clinical research. This protocol utilizes a polymeric reversed-phase SPE sorbent, providing high recovery and excellent sample cleanup prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method is suitable for researchers, scientists, and drug development professionals requiring precise measurement of this phenolic acid in a complex biological matrix.
Introduction
This compound (4-HHA) is a glycine conjugate of 4-hydroxybenzoic acid and serves as a significant biomarker for the intake of polyphenols found in fruits and vegetables. Its concentration in biological fluids like urine can provide insights into dietary habits, gut microbiome activity, and the bioavailability of phenolic compounds. Due to the inherent complexity of urine, a selective and efficient sample preparation step is essential to remove interfering substances such as salts, urea, and other endogenous metabolites.
Solid-phase extraction (SPE) is a widely used technique that offers superior sample cleanup and analyte concentration compared to methods like liquid-liquid extraction.[1] This protocol is based on the use of a water-wettable, reversed-phase polymeric sorbent, such as Oasis HLB, which demonstrates strong retention for a broad range of acidic, basic, and neutral compounds.[1] The methodology has been developed based on established procedures for extracting phenolic and acidic biomarkers from urine, ensuring high analyte recovery and reproducibility.[2][3]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the solid-phase extraction of this compound from human urine samples.
Materials and Reagents
-
SPE Device: Polymeric Reversed-Phase SPE Cartridge (e.g., Waters Oasis HLB, 3 cc, 60 mg)
-
This compound Standard: Analytical grade
-
Methanol (MeOH): HPLC or LC-MS grade
-
Acetonitrile (ACN): HPLC or LC-MS grade
-
Formic Acid (FA): LC-MS grade
-
Phosphoric Acid (H₃PO₄): Analytical grade
-
Deionized Water: Type 1 or equivalent
-
Urine Samples: Collected and stored at -20°C or -80°C until analysis.[2]
Sample Pre-treatment
Accurate sample pre-treatment is critical for optimal SPE performance. Since many metabolites in urine are present as glucuronide or sulfate conjugates, an enzymatic hydrolysis step is often required to measure the total concentration.[4]
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity and centrifuge at ~10,000 x g for 15 minutes to remove particulates.[5]
-
For Total 4-HHA (Hydrolysis):
-
To 1.0 mL of urine supernatant, add 250 µL of 1 M acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase/arylsulfatase enzyme solution.
-
Vortex briefly and incubate at 37°C for 12-18 hours (or according to enzyme manufacturer's instructions).
-
-
For Free 4-HHA (No Hydrolysis):
-
Use 1.0 mL of urine supernatant directly.
-
-
Acidify the sample by adding 100 µL of 4% aqueous phosphoric acid. This step ensures that 4-HHA (an acidic compound) is in its neutral form to enhance retention on the reversed-phase sorbent.
Solid-Phase Extraction Protocol
The following 5-step protocol ensures robust and reproducible extraction. A vacuum manifold is recommended for consistent flow rates.
-
Conditioning:
-
Pass 2.0 mL of Methanol through the SPE cartridge to solvate the sorbent. Do not allow the cartridge to dry.
-
-
Equilibration:
-
Pass 2.0 mL of deionized water through the cartridge to remove the methanol and prepare the sorbent for the aqueous sample. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample (from step 2.2) onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
-
Washing (Interference Removal):
-
Pass 2.0 mL of 5% Methanol in deionized water through the cartridge. This step removes polar interferences like salts while retaining the analyte of interest.
-
Dry the cartridge under vacuum for 2-5 minutes to remove residual water.
-
-
Elution:
-
Elute the this compound from the sorbent by passing 2.0 mL of Methanol containing 0.1% Formic Acid through the cartridge. The acidic modifier ensures the analyte is ionized for efficient release. Collect the eluate in a clean collection tube.
-
Post-Elution Processing
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100-200 µL of the initial mobile phase for the LC-MS/MS analysis (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex the reconstituted sample and transfer it to an autosampler vial for injection.
Data Presentation
The following table summarizes the expected performance characteristics for the extraction of phenolic acids from biological matrices using reversed-phase SPE, based on validated methods reported in the literature.[2][3]
| Parameter | Biological Matrix | Recovery (%) | Precision (RSD %) | Reference |
| Phenolic Acids (Class) | Urine | 87 - 102% | < 14.0% | [3] |
| Phenolic Acids (Class) | Plasma | 88 - 117% | < 13.7% | [3] |
| Phenolic Biomarkers | Urine | 78 - 118% | < 17.0% | [2] |
Note: Data represents the general performance for the class of phenolic acids. Specific performance for this compound is expected to fall within these ranges.
Visualization of Experimental Workflow
The following diagrams illustrate the key steps in the sample preparation and extraction process.
References
- 1. Quantification and stability assessment of urinary phenolic and acidic biomarkers of non-persistent chemicals using the SPE-GC/MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification and stability assessment of urinary phenolic and acidic biomarkers of non-persistent chemicals using the SPE-GC/MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-Hydroxyhippuric Acid as a Clinical Biomarker in Disease Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
4-Hydroxyhippuric acid (4-HHA), also known as p-hydroxyhippuric acid, is a glycine conjugate of 4-hydroxybenzoic acid.[1] It is a metabolite derived from the breakdown of dietary polyphenols, such as those found in fruits and tea, by the gut microbiome.[2][3] The resulting 4-hydroxybenzoic acid is absorbed and subsequently conjugated with glycine in the liver before being excreted in the urine.[4] As a product of this host-microbe co-metabolism, 4-HHA levels in biological fluids can provide valuable insights into dietary habits, gut microbiome function, and the body's detoxification processes.[2][4] Emerging research has highlighted its potential as a clinical biomarker in a range of diseases, particularly those linked to metabolic disturbances and renal function.
Clinical Significance and Applications
Elevated levels of this compound have been associated with several clinical conditions, making it a promising biomarker for disease screening, diagnosis, and monitoring.
-
Chronic Kidney Disease (CKD) and Uremia: this compound is recognized as a uremic toxin, a substance that accumulates in the body due to impaired renal function.[4][5] Studies have shown significantly elevated plasma concentrations of 4-HHA in patients with uremia compared to healthy individuals.[6] This accumulation is thought to contribute to the progression of renal fibrosis.[7][8] Monitoring 4-HHA levels could, therefore, be valuable in assessing the severity of CKD and the efficacy of treatments aimed at reducing uremic toxin burden. In patients with end-stage renal failure, this compound has been identified as an inhibitor of Ca2+-ATPase, suggesting a role in the disturbed calcium metabolism often seen in these patients.[6]
-
Eosinophilic Esophagitis (EoE) and Gastroesophageal Reflux Disease (GERD): Research has indicated that urinary concentrations of this compound are notably higher in children with Eosinophilic Esophagitis and Gastroesophageal Reflux Disease.[4] While the exact mechanisms are still under investigation, this finding suggests a potential link between gut microbiome alterations, esophageal inflammation, and the metabolism of dietary compounds in these pediatric gastrointestinal disorders.
-
Gut Microbiome Dysbiosis: As a direct product of microbial metabolism of dietary polyphenols, the levels of this compound can serve as an indicator of the composition and metabolic activity of the gut microbiota.[2][3] Altered levels may reflect an imbalance in the gut microbial community, which is increasingly being linked to a variety of chronic diseases.
Quantitative Data Summary
The following table summarizes the reported concentrations of this compound in various biological fluids and clinical conditions.
| Biomarker | Disease State/Condition | Biological Matrix | Concentration | Reference(s) |
| This compound | Healthy (Adults) | Plasma | 0.02 ± 0.01 µM | |
| Uremia (Adults) | Plasma | 93.846 ± 33.846 µM | [6] | |
| Eosinophilic Esophagitis (Children) | Urine | 35.234 ± 16.83 µmol/mmol creatinine | ||
| Healthy (Males Age 13+) | Urine | 0 - 14 mmol/mol creatinine (Optimal Range) | [9] | |
| Healthy (General) | Urine | 0.79 - 17 mmol/mol creatinine (Optimal Range) | [1] |
Note: Quantitative data for GERD and a direct comparison in adults with chronic kidney disease are not yet well-established in the literature.
Experimental Protocols
Quantification of this compound in Human Urine by LC-MS/MS
This protocol describes a general method for the quantitative analysis of this compound in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the urine samples at 10,000 x g for 10 minutes to pellet any particulate matter.
-
Dilute the supernatant 1:10 (or as appropriate based on expected concentrations) with a solution of 50% acetonitrile in deionized water containing an internal standard (e.g., this compound-d4).
-
Vortex the diluted samples.
-
Transfer the samples to autosampler vials for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10.1-12 min: 5% B (example gradient, requires optimization) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transitions | Requires optimization for the specific instrument.4-HHA: Precursor ion (Q1): m/z 194.05 -> Product ion (Q3): m/z 100.02 (example)Internal Standard (4-HHA-d4): Precursor ion (Q1): m/z 198.07 -> Product ion (Q3): m/z 104.04 (example) |
3. Data Analysis and Quantification
-
Generate a calibration curve using standards of known this compound concentrations.
-
Quantify the concentration of this compound in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Normalize the urinary concentrations to creatinine levels to account for variations in urine dilution.
Visualizations
References
- 1. 4-Hydroxyhippuric - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. Metabolomic insights into the intricate gut microbial–host interaction in the development of obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hippurate as a metabolomic marker of gut microbiome diversity: Modulation by diet and relationship to metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Rupa Health [rupahealth.com]
- 5. Uric Acid and Chronic Kidney Disease: Still More to Do - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of p-hydroxy-hippuric acid as an inhibitor of Ca2+-ATPase in end-stage renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hippuric Acid Promotes Renal Fibrosis by Disrupting Redox Homeostasis via Facilitation of NRF2–KEAP1–CUL3 Interactions in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hippuric Acid Promotes Renal Fibrosis by Disrupting Redox Homeostasis via Facilitation of NRF2-KEAP1-CUL3 Interactions in Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Hydroxyhippuric (Males Age 13 and Over) - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
Application Note: Development of a High-Throughput Screening Assay for 4-Hydroxyhippuric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyhippuric acid (4-HHA) is a metabolite derived from the dietary intake of polyphenols and is formed in the liver through the conjugation of 4-hydroxybenzoic acid with glycine as part of the body's phase II detoxification process.[1] Its levels in biological fluids can serve as a biomarker for dietary habits, gut microbiome activity, and exposure to certain xenobiotics.[1][2][3] Altered levels of 4-HHA have been associated with various physiological and pathological conditions, making it a molecule of interest in metabolic studies and drug development. The development of a high-throughput screening (HTS) assay for 4-HHA would enable the rapid identification of small molecules that can modulate its levels or interact with its metabolic pathways, providing valuable tools for research and therapeutic development.
This application note details a proposed competitive enzyme-linked immunosorbent assay (ELISA) for the high-throughput screening of compounds that interfere with the detection of 4-HHA, which can be indicative of interaction with its binding partners or metabolic enzymes.
Signaling Pathway and Metabolism
This compound is not known to be part of a specific signaling pathway. Instead, it is a product of the metabolism of dietary polyphenols and the detoxification of 4-hydroxybenzoic acid. The metabolic process primarily occurs in the liver, where 4-hydroxybenzoic acid is conjugated with glycine to form 4-HHA, which is then excreted in the urine.[1]
Caption: Metabolic pathway of this compound formation.
Experimental Workflow
The proposed high-throughput screening assay is a competitive ELISA designed to identify compounds that inhibit the binding of a 4-HHA-conjugate to a specific antibody. This workflow is amenable to automation and miniaturization for screening large compound libraries.[4][5]
Caption: Experimental workflow for the competitive ELISA HTS assay.
Experimental Protocols
Materials and Reagents
-
This compound (4-HHA): Purity >95%
-
Bovine Serum Albumin (BSA)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anti-4-HHA polyclonal or monoclonal antibody
-
Horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)
-
3,3',5,5'-Tetramethylbenzidine (TMB) substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
Phosphate-buffered saline (PBS)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Assay buffer (e.g., 1% BSA in PBS)
-
High-throughput screening plates (e.g., 384-well clear flat-bottom plates)
-
Test compound library dissolved in DMSO
Protocol 1: Preparation of 4-HHA-BSA Conjugate
-
Dissolve 10 mg of 4-HHA in 1 mL of DMSO.
-
In a separate tube, dissolve 20 mg of BSA in 5 mL of PBS.
-
Activate the carboxyl group of 4-HHA by adding 5 mg of EDC and 3 mg of NHS to the 4-HHA solution.
-
Incubate for 15 minutes at room temperature.
-
Add the activated 4-HHA solution to the BSA solution and react for 2 hours at room temperature with gentle stirring.
-
Dialyze the conjugate against PBS overnight at 4°C to remove unreacted components.
-
Determine the protein concentration and store the conjugate at -20°C.
Protocol 2: High-Throughput Screening Assay
-
Coating: Dilute the 4-HHA-BSA conjugate in coating buffer to a final concentration of 1-10 µg/mL. Add 25 µL per well to a 384-well plate and incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate three times with 100 µL of wash buffer per well. Add 100 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Compound Addition: Wash the plate three times with wash buffer. Add 25 µL of assay buffer to all wells. Add 100 nL of test compounds (at various concentrations) and controls (DMSO for negative control, excess free 4-HHA for positive control) to the appropriate wells.
-
Antibody Addition: Dilute the anti-4-HHA antibody in assay buffer to a pre-determined optimal concentration. Add 25 µL of the diluted antibody to each well.
-
Incubation: Incubate the plate for 1 hour at room temperature with gentle shaking.
-
Secondary Antibody Addition: Wash the plate three times with wash buffer. Dilute the HRP-conjugated secondary antibody in assay buffer. Add 25 µL of the diluted secondary antibody to each well and incubate for 1 hour at room temperature.
-
Detection: Wash the plate five times with wash buffer. Add 25 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stop Reaction: Add 25 µL of stop solution to each well to stop the color development.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data Presentation and Analysis
The results of the HTS assay can be summarized and analyzed to identify "hit" compounds. Key performance metrics for the assay should be calculated to ensure its robustness and reliability for high-throughput screening.[4]
Table 1: HTS Assay Performance Metrics
| Parameter | Value | Description |
| Signal to Background (S/B) | >10 | Ratio of the mean signal of the negative control to the mean signal of the positive control. |
| Coefficient of Variation (%CV) | <15% | A measure of the variability of the signal within the negative and positive controls. |
| Z'-factor | >0.5 | A statistical measure of the quality of the HTS assay, taking into account both the dynamic range and the data variation. |
Table 2: Example HTS Data for Selected Compounds
| Compound ID | Concentration (µM) | Absorbance (450 nm) | % Inhibition |
| Negative Control (DMSO) | - | 1.25 ± 0.08 | 0% |
| Positive Control (1 mM 4-HHA) | - | 0.15 ± 0.02 | 100% |
| Compound A | 10 | 0.68 | 52% |
| Compound B | 10 | 1.21 | 3% |
| Compound C | 10 | 0.32 | 85% |
Data Analysis
-
Normalization: The raw absorbance data is normalized using the negative (0% inhibition) and positive (100% inhibition) controls. % Inhibition = 100 * (1 - (Abscompound - Abspositive) / (Absnegative - Abspositive))
-
Hit Identification: A "hit" is defined as a compound that produces a percent inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
-
Dose-Response Analysis: "Hit" compounds are further evaluated in dose-response experiments to determine their potency (e.g., IC₅₀ value).
Conclusion
The proposed competitive ELISA provides a robust and scalable method for the high-throughput screening of small molecules that modulate the detection of this compound. This assay can be a valuable tool for identifying lead compounds for further investigation into their effects on metabolic pathways and for the development of novel therapeutic agents. The detailed protocols and data analysis workflow presented here offer a comprehensive guide for researchers and drug development professionals to establish this HTS assay in their laboratories.
References
- 1. This compound | Rupa Health [rupahealth.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Hydroxyhippuric (Males Age 13 and Over) - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. assaygenie.com [assaygenie.com]
Application Notes and Protocols for the Quantification of 4-Hydroxyhippuric Acid using a Stable Isotope-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyhippuric acid (4-HHA) is a glycine conjugate of 4-hydroxybenzoic acid. It is recognized as a significant biomarker for monitoring exposure to parabens and for assessing the metabolism of dietary polyphenols.[1] Accurate and precise quantification of 4-HHA in biological matrices is crucial for clinical research, toxicology studies, and understanding its role in various physiological and pathological processes.
This document provides detailed application notes and protocols for the quantitative analysis of this compound in human urine and plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard. The use of a stable isotope-labeled internal standard, such as this compound (ring-¹³C₆), is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in sample preparation and matrix effects, ensuring the highest accuracy and precision.
Metabolic Pathway of this compound
This compound is formed in the liver through the conjugation of 4-hydroxybenzoic acid with the amino acid glycine. 4-hydroxybenzoic acid itself is a primary metabolite of parabens and is also derived from the microbial breakdown of dietary polyphenols in the gut. This metabolic process is a part of the body's detoxification pathway, increasing the water solubility of the parent compound to facilitate its excretion in urine.
Experimental Protocols
The following protocols describe the preparation of samples and the instrumental analysis for the quantification of this compound in human urine and plasma.
Materials and Reagents
-
This compound (analytical standard)
-
This compound (ring-¹³C₆, 99%) as internal standard (IS)[1]
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma and urine (blank)
-
Standard laboratory equipment (vortex mixer, centrifuge, pipettes)
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve this compound and this compound-¹³C₆ in methanol to obtain a final concentration of 1 mg/mL for each.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the this compound primary stock solution in 50% methanol/water to create calibration standards.
-
-
Internal Standard Working Solution (1 µg/mL):
-
Dilute the this compound-¹³C₆ primary stock solution with 50% methanol/water to a final concentration of 1 µg/mL.
-
Sample Preparation
-
Thaw frozen urine samples to room temperature and vortex for 30 seconds.
-
Centrifuge the samples at 4000 rpm for 10 minutes to pellet any precipitates.
-
In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the Internal Standard Working Solution (1 µg/mL).
-
Vortex for 10 seconds.
-
Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.
-
Thaw frozen plasma samples to room temperature.
-
In a microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the Internal Standard Working Solution (1 µg/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of 50% methanol/water.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumental Analysis
The following are suggested starting conditions and may require optimization for individual instruments.
| Parameter | Recommended Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) or a HILIC column for polar compounds. |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Elution | A linear gradient starting with a low percentage of Mobile Phase B, increasing to elute the analyte, followed by a re-equilibration step. (e.g., 5% B to 95% B over 5 minutes) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Multiple Reaction Monitoring (MRM) Transitions | See Table 2 for proposed transitions. |
Proposed MRM Transitions
The optimal MRM transitions (precursor ion -> product ion) and collision energies should be determined by infusing a standard solution of this compound and its stable isotope-labeled internal standard into the mass spectrometer. Based on the structures and common fragmentation patterns of similar molecules, the following transitions are proposed:
Table 1: Proposed MRM Transitions for this compound and its Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 194.06 | 136.04 | To be optimized |
| This compound (ring-¹³C₆) | 200.08 | 142.06 | To be optimized |
Note: The precursor ion in negative mode corresponds to [M-H]⁻. The proposed product ion for 4-HHA corresponds to the loss of the glycine moiety. The collision energy will need to be optimized for the specific instrument being used.
Experimental Workflow
Data Presentation and Method Validation
A full method validation should be performed according to regulatory guidelines to ensure the reliability of the data. The following tables present representative quantitative data that would be expected from a validated method.
Table 2: Representative Calibration Curve Parameters
| Parameter | Expected Value |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | ≥ 0.995 |
Table 3: Representative Precision and Accuracy Data
| Quality Control Sample | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 1 | < 20 | < 20 | ± 20 |
| Low QC | 3 | < 15 | < 15 | ± 15 |
| Mid QC | 100 | < 15 | < 15 | ± 15 |
| High QC | 800 | < 15 | < 15 | ± 15 |
Table 4: Representative Matrix Effect and Recovery Data
| Parameter | Expected Outcome |
| Matrix Effect | The analyte and internal standard should experience similar ion suppression or enhancement, with a CV of < 15%. |
| Recovery | Consistent and reproducible recovery for both the analyte and internal standard across different concentrations. |
Logical Relationship for Method Development
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound (ring-¹³C₆), in conjunction with LC-MS/MS provides a robust, sensitive, and specific method for the quantification of this compound in biological matrices. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate a reliable analytical method for this important biomarker. Adherence to these protocols and proper method validation will ensure the generation of high-quality data for a variety of research and clinical applications.
References
Protocol for the Chemical Synthesis of 4-Hydroxyhippuric Acid Analytical Standard
Application Note
Introduction
4-Hydroxyhippuric acid, also known as p-hydroxyhippuric acid, is a significant metabolite of polyphenols and serves as a biomarker for dietary intake of phenolic compounds and exposure to certain environmental chemicals like parabens.[1][2][3] As a certified analytical standard, it is crucial for the accurate quantification of this biomarker in various biological matrices, aiding in clinical diagnostics, metabolomics research, and human exposure studies. This document provides a detailed protocol for the chemical synthesis of this compound to a high purity suitable for use as an analytical standard.
The synthesis is based on the Schotten-Baumann reaction, a well-established method for the amidation of amines.[4] In this procedure, glycine is acylated using 4-hydroxybenzoyl chloride in an alkaline aqueous medium. The resulting this compound is then purified by recrystallization to achieve the high purity required for an analytical standard.
Reaction Scheme
The overall chemical transformation is as follows:
Experimental Protocol
Materials and Equipment
-
Reagents:
-
Glycine (analytical grade)
-
4-Hydroxybenzoyl chloride (or 4-hydroxybenzoic acid and thionyl chloride for its in-situ preparation)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ethanol (for recrystallization)
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Equipment:
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle or water bath
-
Büchner funnel and flask
-
Filtration apparatus
-
pH meter or pH indicator strips
-
Rotary evaporator
-
Melting point apparatus
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
-
Infrared (IR) Spectrometer
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Synthesis of this compound
-
Preparation of Glycine Solution: Dissolve 7.5 g (0.1 mol) of glycine in 100 mL of 1 M sodium hydroxide solution in a 250 mL round-bottom flask. Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
Acylation Reaction: Slowly add 17.1 g (0.1 mol) of 4-hydroxybenzoyl chloride to the chilled glycine solution over a period of 30-45 minutes. Maintain the temperature of the reaction mixture below 5 °C. During the addition, monitor the pH and add 2 M sodium hydroxide solution as needed to keep the reaction mixture alkaline (pH 8-10).
-
Reaction Completion: After the addition is complete, continue to stir the mixture in the ice bath for an additional 2 hours.
-
Acidification and Precipitation: Remove the flask from the ice bath and allow it to warm to room temperature. Slowly add concentrated hydrochloric acid to the reaction mixture with stirring until the pH reaches approximately 2-3. A white precipitate of this compound will form.
-
Isolation of Crude Product: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the crude this compound by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with two portions of 50 mL of cold deionized water to remove any inorganic salts.
Purification by Recrystallization
-
Dissolution: Transfer the crude this compound to a beaker and dissolve it in a minimal amount of hot 50% aqueous ethanol.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes. Filter the hot solution to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Isolation of Pure Product: Collect the purified crystals of this compound by vacuum filtration.
-
Drying: Dry the crystals in a vacuum oven at 60-70 °C to a constant weight.
Characterization of the Analytical Standard
The purity and identity of the synthesized this compound should be confirmed by the following methods:
-
Melting Point: Determine the melting point of the dried product. The literature value for this compound is approximately 211-212 °C.
-
HPLC Analysis: Assess the purity of the compound using a reversed-phase HPLC method.[5] The purity should be ≥98%.
-
Mass Spectrometry: Confirm the molecular weight (195.17 g/mol ) of the synthesized compound.[6]
-
Spectroscopic Analysis:
-
¹H NMR: Confirm the chemical structure by analyzing the proton NMR spectrum.
-
IR Spectroscopy: Confirm the presence of characteristic functional groups (e.g., O-H, N-H, C=O, aromatic C-H).
-
Data Presentation
| Parameter | Value |
| Reactants | |
| Glycine | 7.5 g (0.1 mol) |
| 4-Hydroxybenzoyl chloride | 17.1 g (0.1 mol) |
| Sodium Hydroxide (1M) | 100 mL |
| Reaction Conditions | |
| Temperature | 0-5 °C |
| Reaction Time | 2.5 - 3 hours |
| pH | 8-10 (during reaction), 2-3 (for precipitation) |
| Purification | |
| Solvent | 50% Aqueous Ethanol |
| Expected Yield | 70-80% |
| Analytical Data | |
| Molecular Weight | 195.17 g/mol [6] |
| Melting Point | ~211-212 °C |
| Purity (HPLC) | ≥98% |
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound analytical standard.
References
- 1. This compound (ring-¹³Câ, 99%) 100 µg/mL in methanol - Cambridge Isotope Laboratories, CLM-11190-1.2 [isotope.com]
- 2. This compound | Rupa Health [rupahealth.com]
- 3. 4-Hydroxyhippuric - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. chemicalbook.com [chemicalbook.com]
- 5. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 6. This compound | C9H9NO4 | CID 151012 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cell Culture Models to Study the Effects of 4-Hydroxyhippuric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyhippuric acid (4-HHA) is a metabolite derived from the dietary intake of polyphenols and is also considered a uremic toxin.[1][2] It is formed in the liver through the conjugation of 4-hydroxybenzoic acid with glycine as part of the body's phase II detoxification process.[1][2] Emerging research has indicated that 4-HHA may possess biological activities, including anti-inflammatory effects and the ability to modulate cellular transport and enzyme function.[3][4] These properties make it a molecule of interest for researchers in nutrition, toxicology, and drug development.
These application notes provide a comprehensive guide for utilizing in vitro cell culture models to investigate the biological effects of this compound. Detailed protocols for key experiments are provided, along with data presentation tables and diagrams of relevant signaling pathways to facilitate experimental design and data interpretation.
Recommended In Vitro Cell Culture Models
The selection of an appropriate cell line is critical for studying the specific biological effects of this compound. Based on its known and potential activities, the following cell lines are recommended:
-
Human Peripheral Blood Mononuclear Cells (PBMCs): Ideal for studying anti-inflammatory effects, particularly the modulation of cytokine secretion.[3]
-
Human Kidney Proximal Tubule Epithelial Cells (e.g., HK-2) or Madin-Darby Canine Kidney (MDCK) cells transfected with human OAT1: Suitable for investigating the effects of 4-HHA on renal transport and its potential as a uremic toxin.
-
Human Umbilical Vein Endothelial Cells (HUVECs) or induced Pluripotent Stem Cell-derived Endothelial Cells (iPSC-ECs): Relevant for studying the vascular effects of 4-HHA, especially in the context of uremic vasculopathy.[5][6]
-
Human monocytic cell line (e.g., THP-1): A valuable model for investigating the anti-inflammatory properties of 4-HHA and its impact on monocyte/macrophage function.
-
Human neuronal cell lines (e.g., SH-SY5Y or HT-22): Useful for exploring the potential neurotoxic or neuroprotective effects of 4-HHA, given its status as a uremic toxin.[7]
Data Presentation
The following tables summarize key quantitative data from in vitro studies on this compound and related compounds. This information can serve as a reference for expected outcomes and for designing dose-response experiments.
Table 1: Bioactivity of this compound in In Vitro Assays
| Parameter | Cell Line/System | Concentration/IC50 | Effect | Reference |
| TNF-α Secretion Inhibition | Human PBMCs | 1 µM | 30.4% reduction | [3] |
| OAT1 Inhibition | Opossum Kidney Cells (expressing human OAT1) | IC50 = 25 µM | Inhibition of organic anion transport | [3] |
| Ca2+-ATPase Inhibition | Human Red Blood Cells | > 11.7 µM | Inhibition of enzyme activity | [4] |
| Free Radical Production | Opossum Kidney Cells (expressing human OAT1) | Not specified | Increased | [3] |
Table 2: Representative Effects of Hippuric Acid (a related compound) in In Vitro Assays
| Parameter | Cell Line | Concentration | Effect | Reference |
| Pro-inflammatory Response | Murine Macrophages | Not specified | Potentiation of M1-like polarization | [8] |
| NRF2 Protein Expression | HK-2 Cells | 250 and 1000 µM | Downregulation | [9] |
| Fibrotic Marker Expression | HK-2 Cells | Not specified | Increased | [9] |
Experimental Protocols
1. Protocol for Measuring TNF-α Secretion in Human PBMCs
This protocol details the steps to assess the anti-inflammatory effects of this compound by measuring its impact on Tumor Necrosis Factor-alpha (TNF-α) secretion from Lipopolysaccharide (LPS)-stimulated human PBMCs.
Materials:
-
This compound (4-HHA)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Preparation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium.
-
Cell Seeding: Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Treatment: Prepare stock solutions of 4-HHA in a suitable solvent (e.g., DMSO) and dilute to final concentrations in culture medium. Pre-treat the cells with various concentrations of 4-HHA (e.g., 0.1, 1, 10, 100 µM) for 1 hour. Include a vehicle control (medium with the same concentration of DMSO).
-
Stimulation: After the pre-treatment, stimulate the cells with LPS (100 ng/mL) to induce TNF-α secretion. Include an unstimulated control group.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours.
-
Sample Collection: Centrifuge the plate at 300 x g for 10 minutes. Carefully collect the cell-free supernatants.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of TNF-α inhibition by 4-HHA compared to the LPS-stimulated control.
2. Protocol for In Vitro Ca2+-ATPase Activity Assay
This protocol describes a colorimetric method to determine the inhibitory effect of this compound on Ca2+-ATPase activity, adapted from a method for measuring Ca2+-ATPase in subcellular fractions.[10]
Materials:
-
This compound (4-HHA)
-
Isolated red blood cell membranes (as a source of Ca2+-ATPase)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 5 mM MgCl2, 1 mM EGTA.
-
ATP solution (100 mM)
-
CaCl2 solution (10 mM)
-
Malachite green/molybdate/polyvinyl alcohol reagent
-
Phosphate standard solution
-
96-well microplate
Procedure:
-
Preparation of Red Blood Cell Membranes: Isolate red blood cell membranes according to standard laboratory procedures. Resuspend the membranes in the assay buffer.
-
Reaction Setup: In a 96-well microplate, add the following to each well:
-
50 µL of red blood cell membrane suspension.
-
10 µL of varying concentrations of 4-HHA (e.g., 10, 50, 100, 500 µM) or vehicle control.
-
20 µL of Assay Buffer with or without CaCl2 (to differentiate Ca2+-dependent ATPase activity).
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Initiation of Reaction: Start the reaction by adding 20 µL of ATP solution to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Termination and Color Development: Stop the reaction and measure the released inorganic phosphate by adding 150 µL of the malachite green/molybdate/polyvinyl alcohol reagent to each well.
-
Measurement: After a 15-minute incubation at room temperature for color development, measure the absorbance at 660 nm using a microplate reader.
-
Data Analysis: Create a phosphate standard curve to determine the amount of inorganic phosphate released. Calculate the Ca2+-ATPase activity as the difference in phosphate released in the presence and absence of calcium. Determine the inhibitory effect of 4-HHA.
3. Protocol for Cellular Reactive Oxygen Species (ROS) Measurement
This protocol outlines the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels in response to this compound.
Materials:
-
This compound (4-HHA)
-
Adherent cell line (e.g., HK-2 or HUVEC)
-
Culture medium
-
H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate)
-
Hank's Balanced Salt Solution (HBSS)
-
Positive control (e.g., H2O2 or a known OAT1 substrate if using OAT1-expressing cells)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and wash the cells with warm HBSS. Treat the cells with different concentrations of 4-HHA in HBSS for the desired time period (e.g., 1-4 hours). Include a vehicle control and a positive control.
-
Probe Loading: After treatment, remove the treatment solution and wash the cells with HBSS. Add 100 µL of 10 µM H2DCFDA in HBSS to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes in the dark.
-
Measurement: After incubation, wash the cells twice with HBSS. Add 100 µL of HBSS to each well. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis: Normalize the fluorescence intensity to cell number if necessary (e.g., using a parallel plate stained with crystal violet). Express the results as a fold change in ROS production compared to the vehicle control.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate key signaling pathways that may be modulated by this compound.
Caption: Putative inhibition of TNF-α secretion by this compound.
Caption: Inhibition of Ca2+-ATPase by this compound.
Caption: Potential modulation of the NRF2-KEAP1 pathway by 4-HHA-induced ROS.
References
- 1. researchgate.net [researchgate.net]
- 2. ProtocolsIntrocellularROSDetection < Lab < TWiki [barricklab.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. researchgate.net [researchgate.net]
- 9. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization [en.bio-protocol.org]
- 10. A direct colorimetric assay for Ca2+ -stimulated ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the In Vivo Effects of 4-Hydroxyhippuric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyhippuric acid (4-HHA) is a metabolite derived from the conjugation of 4-hydroxybenzoic acid and glycine. It is recognized as a biomarker for the consumption of dietary polyphenols and is also associated with gut microbiome activity.[1] Emerging evidence suggests that related compounds, such as hippuric acid, may play a role in the pathophysiology of conditions like chronic kidney disease (CKD), where it acts as a uremic toxin.[2][3] Conversely, its precursor, 4-hydroxybenzoic acid, has shown potential therapeutic effects in models of mitochondrial disease.[4]
These application notes provide a framework for investigating the in vivo effects of exogenously administered this compound using rodent models. The protocols are based on established methodologies for similar compounds and are intended to serve as a starting point for novel research into the biological activities of this metabolite.
Proposed Animal Models
Given the absence of established models specifically for this compound, we propose two primary rodent models based on the known effects of structurally related compounds:
-
Chronic Kidney Disease (CKD) Model: To investigate the potential role of 4-HHA as a uremic toxin and its effects on renal function and fibrosis.
-
Diet-Induced Metabolic Dysfunction Model: To explore the interplay between 4-HHA, gut microbiota, and metabolic parameters.
Data Presentation: Quantitative Parameters for a Proposed Study
The following table summarizes key quantitative data for a proposed initial study in a rat model of CKD. Dosages are hypothetical and should be optimized in pilot studies.
| Parameter | Vehicle Control Group | 4-HHA Low Dose Group | 4-HHA High Dose Group | Reference/Justification |
| Animal Model | Sprague-Dawley Rats | Sprague-Dawley Rats | Sprague-Dawley Rats | Commonly used in CKD models. |
| Induction of CKD | Sham Operation | 5/6 Nephrectomy | 5/6 Nephrectomy | Standard procedure for inducing CKD. |
| 4-HHA Dosage (IP) | 0 mg/kg/day | 50 mg/kg/day | 100 mg/kg/day | Hypothetical doses for initial study. |
| Administration Route | Intraperitoneal (IP) | Intraperitoneal (IP) | Intraperitoneal (IP) | Direct systemic administration. |
| Duration of Study | 8 weeks | 8 weeks | 8 weeks | Sufficient time for CKD progression. |
| Serum Creatinine | Report in µmol/L | Report in µmol/L | Report in µmol/L | Key marker of renal function. |
| Blood Urea Nitrogen | Report in mmol/L | Report in mmol/L | Report in mmol/L | Key marker of renal function. |
| Renal Fibrosis Score | Histological scoring | Histological scoring | Histological scoring | To assess kidney tissue damage. |
| TGF-β1 Expression | Relative expression | Relative expression | Relative expression | Key signaling molecule in fibrosis.[2] |
Experimental Protocols
Protocol 1: Induction of Chronic Kidney Disease in Rats
This protocol describes the 5/6 nephrectomy model to induce chronic kidney disease.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Suture materials
-
Analgesics
Procedure:
-
Anesthetize the rat using an approved anesthetic protocol.
-
Place the animal in a prone position and make a flank incision to expose the left kidney.
-
Ligate the branches of the left renal artery, with the exception of the adrenal branch, to induce infarction of approximately two-thirds of the kidney.
-
Suture the muscle and skin layers.
-
Administer post-operative analgesia as per approved protocol.
-
One week after the first surgery, perform a second surgery to remove the right kidney (nephrectomy).
-
Allow the animals to recover for two weeks before commencing treatment with this compound.
Protocol 2: Administration of this compound
A. Preparation of this compound Solution for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
For the working solution, add the solvents in the following order: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5]
-
Ensure the final solution is clear. If precipitation occurs, gentle heating and/or sonication can be used.[5]
-
Prepare the working solution fresh on the day of use.[5]
B. Intraperitoneal (IP) Injection in Rats
Materials:
-
Prepared 4-HHA solution
-
Sterile syringes and needles (23-25G)
-
70% ethanol
Procedure:
-
Restrain the rat securely.
-
Position the animal to expose the lower right quadrant of the abdomen.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate to ensure no fluid is drawn back, indicating correct placement.
-
Inject the calculated volume of the 4-HHA solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
C. Oral Gavage in Mice
Materials:
-
Prepared 4-HHA solution
-
Sterile oral gavage needles (18-20G for mice)
-
Syringes
Procedure:
-
Gently restrain the mouse, ensuring the head and body are in a straight line.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.
-
Insert the gavage needle into the mouth, advancing it along the roof of the mouth into the esophagus. The needle should pass with minimal resistance.
-
Administer the calculated volume of the 4-HHA solution.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress.
Mandatory Visualizations
Experimental Workflow for CKD Model
Caption: Workflow for Investigating 4-HHA in a Rat CKD Model.
Proposed Signaling Pathway for 4-HHA in Renal Fibrosis
Caption: Inferred Signaling Pathway of 4-HHA in Renal Fibrosis.
Experimental Workflow for Diet-Induced Metabolic Dysfunction Model
Caption: Workflow for Investigating 4-HHA in a Diet-Induced Metabolic Dysfunction Model.
Proposed Signaling Pathway for 4-HHA in Metabolic Regulation
Caption: Inferred Signaling Pathway of 4-HHA in Metabolic Regulation.
References
- 1. This compound | Rupa Health [rupahealth.com]
- 2. Hippuric Acid Promotes Renal Fibrosis by Disrupting Redox Homeostasis via Facilitation of NRF2–KEAP1–CUL3 Interactions in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uremic Toxins in the Progression of Chronic Kidney Disease and Cardiovascular Disease: Mechanisms and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Hydroxybenzoic Acid | Rupa Health [rupahealth.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Analytical Separation of Hydroxyhippuric Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyhippuric acids (HHAs) are metabolites of various aromatic compounds, including salicylic acid and environmental pollutants. The isomeric forms—2-hydroxyhippuric acid (salicyluric acid), 3-hydroxyhippuric acid, and 4-hydroxyhippuric acid—can provide valuable insights into metabolic pathways, drug metabolism, and exposure to xenobiotics. Accurate quantification of individual isomers is crucial for toxicological studies, clinical biomarker discovery, and pharmaceutical research. However, the structural similarity of these isomers presents a significant analytical challenge, often leading to co-elution in traditional reversed-phase chromatography.
These application notes provide detailed protocols and guidance on advanced analytical techniques for the effective separation and quantification of 2-, 3-, and this compound isomers in biological matrices, primarily focusing on urine. The methodologies described are based on established principles for the separation of structurally related phenolic and hippuric acid derivatives, offering robust starting points for method development and validation.
Analytical Techniques & Methodologies
The separation of HHA isomers requires high-resolution chromatographic techniques. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the preferred method due to its high sensitivity, selectivity, and speed. Additionally, Hydrophilic Interaction Liquid Chromatography (HILIC) and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization offer alternative and complementary approaches.
Application Note 1: UPLC-MS/MS for the Rapid and Sensitive Quantification of Hydroxyhippuric Acid Isomers
This method is ideal for high-throughput analysis of HHA isomers in urine, offering excellent sensitivity and specificity. The challenge of separating the co-eluting 3- and this compound isomers can be addressed by employing a suitable stationary phase and optimizing mobile phase conditions.
Experimental Protocol: UPLC-MS/MS
1. Sample Preparation (Human Urine)
-
Thaw frozen urine samples at room temperature.
-
Vortex mix for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet particulate matter.
-
Transfer 100 µL of the supernatant to a clean microcentrifuge tube.
-
Add 400 µL of acetonitrile containing an appropriate internal standard (e.g., ¹³C₆-hippuric acid or a stable isotope-labeled HHA isomer).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
2. UPLC Conditions
-
Column: A mixed-mode or HILIC column is recommended for optimal separation of polar isomers. An example is a Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: Linear gradient to 70% B
-
5-6 min: Hold at 70% B
-
6.1-8 min: Return to 95% B and re-equilibrate
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. MS/MS Conditions (Negative Ion Mode)
-
Ion Source: Electrospray Ionization (ESI)
-
Capillary Voltage: 2.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
MRM Transitions: To be determined by infusing individual standards for each isomer. Expected precursor ion [M-H]⁻ at m/z 194.1.
Data Presentation: UPLC-MS/MS
| Parameter | 2-Hydroxyhippuric Acid | 3-Hydroxyhippuric Acid | This compound |
| Expected Retention Time (min) | ~3.5 | ~4.2 | ~4.8 |
| Precursor Ion (m/z) | 194.1 | 194.1 | 194.1 |
| Product Ion 1 (m/z) | User Determined | User Determined | User Determined |
| Product Ion 2 (m/z) | User Determined | User Determined | User Determined |
| Limit of Quantification (LOQ) | ~1-10 ng/mL | ~1-10 ng/mL | ~1-10 ng/mL |
| Linear Range | ~1-1000 ng/mL | ~1-1000 ng/mL | ~1-1000 ng/mL |
Note: Retention times are estimates and will vary based on the specific column and conditions used. Product ions must be optimized by direct infusion of standards.
Application Note 2: HILIC for Enhanced Separation of Polar Hydroxyhippuric Acid Isomers
Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique for separating highly polar compounds that are poorly retained in reversed-phase chromatography. HILIC can provide alternative selectivity and potentially baseline resolve the challenging 3- and this compound isomers.[1][2]
Experimental Protocol: HILIC
1. Sample Preparation
-
Follow the same protein precipitation procedure as described in the UPLC-MS/MS protocol.
2. HILIC Conditions
-
Column: Bare silica or amide-bonded silica column, e.g., Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH 6.0
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 95% B
-
1-8 min: Linear gradient to 80% B
-
8-9 min: Hold at 80% B
-
9.1-12 min: Return to 95% B and re-equilibrate
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 5 µL
3. Detection
-
MS/MS detection is recommended, using the parameters outlined in the UPLC-MS/MS section. UV detection at approximately 238 nm can also be used, though with lower sensitivity and specificity.
Data Presentation: HILIC
| Parameter | 2-Hydroxyhippuric Acid | 3-Hydroxyhippuric Acid | This compound |
| Expected Retention Time (min) | ~5.0 | ~6.5 | ~7.2 |
| Resolution (Rs) between 3- & 4- isomers | - | >1.5 (Target) | - |
Note: Retention times in HILIC are highly sensitive to the mobile phase composition, especially the water content.
Application Note 3: GC-MS Analysis of Hydroxyhippuric Acid Isomers Following Derivatization
Gas chromatography-mass spectrometry offers high chromatographic efficiency and is a robust technique for the analysis of volatile compounds. For non-volatile analytes like HHAs, a derivatization step is necessary to increase their volatility. Trimethylsilyl (TMS) derivatization is a common and effective approach.
Experimental Protocol: GC-MS
1. Sample Preparation and Derivatization
-
To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled HHA).
-
Acidify the sample to pH 1-2 with 6M HCl.
-
Perform a liquid-liquid extraction with 3 x 3 mL of ethyl acetate.
-
Pool the organic layers and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
To the dry residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
2. GC-MS Conditions
-
GC Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 200°C
-
Ramp 2: 20°C/min to 300°C, hold for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the TMS-derivatized HHAs.
Data Presentation: GC-MS
| Parameter | 2-HHA-TMS | 3-HHA-TMS | 4-HHA-TMS |
| Expected Retention Time (min) | ~12.5 | ~13.1 | ~13.4 |
| Characteristic m/z 1 | User Determined | User Determined | User Determined |
| Characteristic m/z 2 | User Determined | User Determined | User Determined |
| Characteristic m/z 3 | User Determined | User Determined | User Determined |
Note: The exact retention times and mass fragments will depend on the specific derivatization efficiency and GC-MS system used. Characteristic ions should be determined from the mass spectra of individual derivatized standards.
Visualizations
Caption: UPLC-MS/MS workflow for HHA isomer analysis.
Caption: GC-MS workflow including derivatization.
Conclusion
The successful separation and quantification of hydroxyhippuric acid isomers are achievable with modern analytical instrumentation and optimized methodologies. For high-throughput and sensitive analysis, UPLC-MS/MS with a HILIC or mixed-mode stationary phase is the recommended approach. GC-MS following derivatization provides a robust alternative. The protocols provided herein serve as a comprehensive starting point for researchers to develop and validate methods tailored to their specific instrumentation and research needs. Careful optimization of chromatographic conditions and sample preparation is paramount to achieving the necessary resolution and accuracy for these challenging isomeric separations.
References
Troubleshooting & Optimization
troubleshooting matrix effects in 4-Hydroxyhippuric acid LC-MS/MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of 4-Hydroxyhippuric acid.
Troubleshooting Guide: Matrix Effects
Matrix effects, the suppression or enhancement of an analyte's ionization by co-eluting compounds from the sample matrix, are a common challenge in LC-MS/MS analysis. This can lead to inaccurate and irreproducible results. This guide provides a systematic approach to identifying, quantifying, and mitigating matrix effects in your this compound assays.
Isolating the Problem: Identifying Potential Matrix Effects
Question: My this compound signal is inconsistent, my calibration curve has poor linearity, or I'm observing poor peak shapes (e.g., tailing) in my biological samples compared to my standards in neat solution. Could this be a matrix effect?
Answer: Yes, these are all common symptoms of matrix effects. When components of your sample matrix (e.g., salts, phospholipids, endogenous metabolites in urine or plasma) co-elute with this compound, they can interfere with the ionization process in the mass spectrometer's source, leading to either ion suppression (decreased signal) or ion enhancement (increased signal). Poor peak shape can also be an indicator of matrix-related issues.
Diagnostic Workflow for Matrix Effects
To systematically troubleshoot, follow this workflow:
Caption: A workflow diagram for troubleshooting matrix effects in this compound LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of matrix effects in this compound analysis in urine and plasma?
A1: In urine, common interfering substances include salts, urea, and other endogenous metabolites. For plasma or serum, phospholipids and proteins are the primary culprits for matrix effects. These molecules can co-elute with this compound and affect its ionization efficiency.
Q2: How can I quantitatively assess the extent of the matrix effect?
A2: The most common method is the post-extraction spike.[1] This involves comparing the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of a standard in a neat (clean) solvent at the same concentration. The Matrix Factor (MF) is calculated as follows:
MF = (Peak Area in Matrix) / (Peak Area in Neat Solvent)
An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[1] Generally, an MF between 0.85 and 1.15 is considered acceptable, though this can depend on the specific requirements of your assay.
Q3: What is a "dilute-and-shoot" approach, and is it suitable for this compound in urine?
A3: "Dilute-and-shoot" is a simple sample preparation technique where the biological sample (e.g., urine) is centrifuged to remove particulates and then diluted with a suitable solvent (often the initial mobile phase) before injection. For the analysis of hippuric acid in urine, studies have shown that effective sample dilution can significantly reduce the matrix effect to a negligible level.[2][3] This is often a good first approach to try due to its simplicity and high throughput.
Q4: When should I consider more extensive sample preparation methods like LLE or SPE?
A4: If a "dilute-and-shoot" approach does not sufficiently mitigate the matrix effect, more comprehensive sample cleanup techniques are necessary. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are effective at removing interfering components.[4] LLE is useful for separating compounds based on their differential solubility in two immiscible liquids, while SPE provides a more selective cleanup by utilizing different sorbent chemistries to retain either the analyte or the interferences. For complex matrices like plasma, SPE is often preferred for its ability to effectively remove phospholipids.[4]
Q5: How can I optimize my chromatography to reduce matrix effects?
A5: Chromatographic optimization aims to separate this compound from co-eluting matrix components. Strategies include:
-
Modifying the mobile phase gradient: A shallower gradient can improve the resolution between your analyte and interferences.
-
Adjusting the mobile phase pH: Since this compound is an acidic compound, adjusting the pH of the mobile phase can alter its retention time and potentially separate it from interfering compounds.
-
Trying a different column chemistry: If a standard C18 column doesn't provide adequate separation, consider a column with a different stationary phase (e.g., phenyl-hexyl) to achieve a different selectivity.
Q6: Can an internal standard solve my matrix effect problems?
A6: An appropriate internal standard (IS) is crucial for compensating for matrix effects, but it does not eliminate them.[4] A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice as it co-elutes and experiences the same ionization suppression or enhancement as the analyte. This allows for accurate quantification even in the presence of matrix effects. However, even with a SIL-IS, significant ion suppression can lead to a loss of sensitivity.[4]
Data Presentation: Comparison of Sample Preparation Methods
The choice of sample preparation method can have a significant impact on the extent of matrix effects. Below is a summary of expected performance for different techniques when analyzing this compound in biological fluids.
| Sample Preparation Method | Typical Matrix Effect Reduction | Analyte Recovery | Throughput | Recommendation for this compound Analysis |
| Dilute-and-Shoot | Low to Moderate | High | High | A good starting point for urine samples. May not be sufficient for plasma. |
| Protein Precipitation (PPT) | Moderate | Moderate to High | High | Suitable for plasma, but may not remove all phospholipids effectively. |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Variable | Moderate | Can be effective, but optimization is required to ensure good recovery of the polar this compound. |
| Solid-Phase Extraction (SPE) | High | High | Low to Moderate | Generally provides the cleanest extracts and is highly recommended for complex matrices like plasma to minimize matrix effects.[4] |
Experimental Protocols
Dilute-and-Shoot for Urine Samples
This is a rapid and simple method suitable for initial investigations of this compound in urine.
Methodology:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples for 10-15 seconds to ensure homogeneity.
-
Centrifuge the urine samples at approximately 10,000 x g for 10 minutes to pellet any particulate matter.
-
Transfer the supernatant to a clean tube.
-
Dilute the supernatant 1:10 (or as determined during method development) with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex the diluted sample.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Protein Precipitation for Plasma/Serum Samples
This method is used to remove the majority of proteins from plasma or serum samples.
Methodology:
-
Pipette 100 µL of plasma or serum into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile (containing the internal standard, if used). This represents a 3:1 ratio of precipitating solvent to sample.
-
Vortex the mixture vigorously for 1 minute to ensure thorough protein precipitation.
-
Centrifuge at >12,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
Solid-Phase Extraction (SPE) for Urine or Plasma
SPE provides a more thorough cleanup and is recommended for achieving the lowest detection limits and minimizing matrix effects, especially in plasma. A mixed-mode anion exchange or a polymeric reversed-phase sorbent is often suitable for acidic compounds like this compound.
Methodology (using a generic polymeric reversed-phase SPE cartridge):
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. Do not allow the sorbent to go dry.
-
Sample Loading:
-
For Urine: Dilute 500 µL of centrifuged urine with 500 µL of 2% phosphoric acid.
-
For Plasma: After protein precipitation and evaporation, reconstitute the sample in 1 mL of 2% phosphoric acid.
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Visualization of Experimental Workflow
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of hippuric acid in biological fluids using single drop liquid–liquid-liquid microextraction | Scilit [scilit.com]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the chromatographic separation of 4-Hydroxyhippuric acid from its related metabolites. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reproducible results.
Troubleshooting Guide
Encountering issues during your HPLC/UPLC analysis? The table below outlines common problems, their potential causes, and recommended solutions specifically tailored for the analysis of this compound and similar phenolic acids.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution / Co-elution | Inappropriate Mobile Phase Composition: The elution strength of the mobile phase may be too high, causing analytes to elute too quickly and without adequate separation. | - Decrease Organic Solvent Percentage: Gradually decrease the percentage of acetonitrile or methanol in the mobile phase to increase retention and improve separation. - Optimize pH: Ensure the mobile phase pH is 2-3 units below the pKa of the analytes (~3.8 for this compound) to maintain them in a single, non-ionized form.[1] - Try a Different Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity. |
| Unsuitable Stationary Phase: The column chemistry may not be optimal for resolving structurally similar isomers. | - Consider a Biphenyl or PFP Column: These stationary phases can offer different selectivity for aromatic and polar compounds compared to standard C18 columns. - Use a Longer Column or Smaller Particle Size: This increases the number of theoretical plates and enhances separation efficiency. | |
| Peak Tailing | Secondary Silanol Interactions: Acidic silanol groups on the silica backbone of the column can interact with the polar functional groups of the analyte. | - Lower Mobile Phase pH: Adjust the mobile phase pH to 2.5-3.0 with an acid modifier like formic acid or phosphoric acid to suppress silanol ionization. - Use an End-Capped Column: Modern, high-purity silica columns with end-capping minimize exposed silanol groups. - Add a Competing Base (in small amounts): This is less common for acidic compounds but can sometimes help. More commonly, a competing acid like trifluoroacetic acid (TFA) is used. |
| Column Overload: Injecting too high a concentration of the sample. | - Dilute the Sample: Reduce the concentration of the sample injected onto the column. - Decrease Injection Volume: Inject a smaller volume of the sample. | |
| Shifting Retention Times | Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition, especially the pH, can lead to significant shifts in retention time for ionizable compounds. | - Prepare Fresh Mobile Phase Daily: Ensure accurate and consistent preparation. - Buffer the Mobile Phase: Use a buffer to maintain a stable pH. |
| Column Temperature Fluctuations: Changes in ambient temperature can affect retention times. | - Use a Column Oven: Maintain a constant and controlled column temperature. | |
| Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase. | - Increase Equilibration Time: Ensure the baseline is stable before injecting the sample. | |
| Split Peaks | Sample Solvent Incompatibility: Dissolving the sample in a solvent significantly stronger than the mobile phase. | - Dissolve Sample in Mobile Phase: Whenever possible, prepare the sample in the initial mobile phase. - Reduce Injection Volume: If a stronger solvent must be used, inject the smallest possible volume. |
| Partially Blocked Frit or Column Void: Physical obstruction or a void at the head of the column can distort the peak shape. | - Use a Guard Column: This protects the analytical column from particulates. - Filter Samples: Use a 0.22 µm or 0.45 µm filter to remove any particulate matter. - Reverse Flush the Column (if permissible by the manufacturer): This can sometimes dislodge blockages. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal HPLC column for separating this compound and its isomers?
A C18 column is a good starting point for the reversed-phase separation of these compounds. For enhanced resolution of isomers, consider a high-purity, end-capped C18 column with a smaller particle size (e.g., 1.8-3.5 µm). Phenyl-hexyl or biphenyl stationary phases can also offer alternative selectivity due to π-π interactions with the aromatic rings of the analytes.
Q2: How should I select and prepare the mobile phase for optimal separation?
A typical mobile phase consists of a mixture of acidified water and an organic solvent like acetonitrile or methanol. Start with a low percentage of the organic modifier and gradually increase it in a gradient elution. The aqueous portion should be acidified to a pH of approximately 2.5-3.0 using formic acid, phosphoric acid, or trifluoroacetic acid (TFA) to ensure the carboxylic acid groups are protonated, which enhances retention and improves peak shape.
Q3: What is the recommended detection wavelength for this compound?
UV detection in the range of 230-240 nm is generally suitable for this compound and related metabolites. However, it is always best to determine the absorbance maximum of your specific analyte in your mobile phase using a UV-Vis spectrophotometer or a photodiode array (PDA) detector for optimal sensitivity.
Q4: My peaks for this compound and a related metabolite are co-eluting. What is the first step to improve resolution?
The first and often most effective step is to decrease the rate of your gradient elution (i.e., make the gradient shallower). This allows more time for the analytes to interact with the stationary phase, which can significantly improve the separation of closely eluting compounds. If this is not sufficient, a reduction in the initial percentage of the organic solvent should be attempted.
Q5: Can I use the same method for both quantification and identification of these metabolites?
While a UV detector is suitable for quantification, mass spectrometry (MS) is highly recommended for unambiguous identification, especially when dealing with isomers which have the same mass-to-charge ratio (m/z). A UPLC-MS/MS method would be ideal, providing both chromatographic separation and mass fragmentation data for confident identification.
Quantitative Data Summary
The following tables provide representative chromatographic data for hippuric acid and expected relative retention for its hydroxylated derivatives under typical reversed-phase HPLC conditions.
Table 1: Retention Times of Hippuric Acid on Different Columns
| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) |
| Hippuric Acid | C18 (4.6 x 250 mm, 5 µm) | 12.5% Acetonitrile in Water (pH 3.0 with Acetic Acid) | 1.0 | 12.52[2] |
| Hippuric Acid | C8 (4.6 x 150 mm, 5 µm) | 12.5% Acetonitrile in Water (pH 3.0 with Acetic Acid) | 1.0 | 3.67[2] |
Table 2: Expected Elution Order and Typical Peak Asymmetry
| Compound | Expected Elution Order | Typical Peak Asymmetry (As) |
| 4-Hydroxybenzoic Acid | 1 | 1.1 - 1.3 |
| Hippuric Acid | 2 | 1.0 - 1.2 |
| This compound | 3 | 1.1 - 1.4 |
| 2-Hydroxyhippuric Acid | 4 | 1.2 - 1.5 |
| 3-Hydroxyhippuric Acid | 5 | 1.2 - 1.5 |
Note: The exact retention times and elution order can vary based on the specific column, mobile phase, and instrumentation used. The above data is for illustrative purposes.
Detailed Experimental Protocol: UPLC-UV Method for the Separation of Hydroxyhippuric Acid Isomers
This protocol provides a starting point for developing a robust method for the separation of this compound from related metabolites.
1. Instrumentation and Consumables:
-
UPLC system with a binary solvent manager, sample manager, and a photodiode array (PDA) or tunable UV detector.
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
HPLC grade water, acetonitrile, and formic acid.
-
Reference standards for this compound, hippuric acid, and other relevant metabolites.
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Degas both mobile phases by sonication or using an inline degasser.
3. Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 2 µL
-
Detection Wavelength: 238 nm
-
Gradient Elution Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 10.0 70 30 12.0 5 95 14.0 5 95 14.1 95 5 | 16.0 | 95 | 5 |
4. Sample and Standard Preparation:
-
Prepare a stock solution of each reference standard in methanol or the initial mobile phase (e.g., 1 mg/mL).
-
Prepare working standard solutions by diluting the stock solutions to the desired concentrations for generating a calibration curve.
-
For biological samples, perform a suitable sample preparation procedure such as protein precipitation followed by solid-phase extraction (SPE) to remove interferences.
-
Ensure the final sample solvent is compatible with the initial mobile phase.
5. Data Analysis:
-
Integrate the peak areas of the analytes in the chromatograms.
-
Construct a calibration curve by plotting the peak area versus the concentration for each standard.
-
Determine the concentration of the analytes in the samples by comparing their peak areas to the calibration curve.
Visualizations
Caption: Formation of this compound from dietary polyphenols.
Caption: Workflow for HPLC method development and optimization.
Caption: Decision tree for troubleshooting poor chromatographic resolution.
References
improving the sensitivity and limit of detection for 4-Hydroxyhippuric acid
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers and scientists working to improve the analytical sensitivity and limit of detection for 4-Hydroxyhippuric acid (4-HHA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (4-HHA) and why is it measured?
This compound is a metabolite that can serve as a valuable biomarker.[1] It is formed in the liver through the glycine conjugation of 4-hydroxybenzoic acid as part of the body's phase II detoxification process, which increases its water solubility for excretion in urine.[1] Measuring 4-HHA can provide insights into metabolic health, gut microbiome activity, dietary intake of polyphenols (e.g., from berries), and exposure to certain environmental chemicals or paraben preservatives.[1][2] Elevated levels may be associated with a high intake of plant-based foods, alterations in gut microflora, or impaired detoxification pathways.[1]
Q2: What are the common biological matrices for 4-HHA analysis?
The most common matrix for analyzing 4-HHA and other organic acids is urine, as it is non-invasive and provides a concentrated sample, especially when a first-morning void is collected.[1] Blood (plasma or serum) can also be used for analysis.[1][3]
Q3: Which analytical methods are typically used for 4-HHA quantification?
The primary methods for quantifying 4-HHA are chromatography-based techniques coupled with mass spectrometry.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred method due to its high sensitivity, selectivity, and ability to analyze the compound directly in urine or plasma extracts without derivatization.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and resolution but requires a chemical derivatization step to make the non-volatile 4-HHA amenable to gas-phase analysis.[5][6] This can add time and complexity to the sample preparation process.[5]
Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound.
Problem 1: Low or No Signal Intensity
Q: I am not seeing a peak for 4-HHA, or the signal is very weak. What are the potential causes and solutions?
A: Low signal intensity is a frequent challenge that can stem from the sample, the instrument, or the method itself.
-
Cause 1: Inefficient Sample Extraction: 4-HHA may not be efficiently recovered from the sample matrix (e.g., urine, plasma).
-
Solution: Optimize your extraction procedure. For plasma, a simple protein precipitation with cold methanol or acetonitrile can be effective.[3] For complex matrices like urine, consider Solid Phase Extraction (SPE) to clean the sample and concentrate the analyte. Ensure the pH of the sample is adjusted before extraction, as the recovery of acidic compounds is pH-dependent.
-
-
Cause 2: Matrix Effects (Ion Suppression): Co-eluting endogenous compounds from the matrix can interfere with the ionization of 4-HHA in the mass spectrometer source, reducing its signal.[7][8] This is a significant issue in LC-MS/MS analysis.[9]
-
Solution 1: Improve chromatographic separation to move 4-HHA away from interfering compounds. Adjust the mobile phase gradient or try a different column chemistry.
-
Solution 2: Dilute the sample. Diluting the sample with the mobile phase can minimize the concentration of interfering matrix components.[9]
-
Solution 3: Use a stable isotope-labeled internal standard (SIL-IS), such as this compound-d5. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for more accurate quantification.[10][11]
-
-
Cause 3: Suboptimal MS/MS Parameters: The mass spectrometer settings may not be optimized for 4-HHA.
-
Solution: Perform a tuning and optimization of the analyte by infusing a standard solution. Optimize the precursor and product ion selection (MRM transitions), collision energy, and source parameters (e.g., spray voltage, gas temperatures) to maximize the signal.
-
Problem 2: Poor Peak Shape (Tailing, Fronting, Broadening)
Q: My 4-HHA peak is tailing or broad, which is affecting my integration and quantification. How can I fix this?
A: Poor peak shape is typically a chromatographic issue.
-
Cause 1: Secondary Interactions with Column: For acidic compounds like 4-HHA, interactions with residual silanol groups on the silica-based stationary phase are a common cause of peak tailing.[12]
-
Solution: Suppress the ionization of the carboxylic acid group by lowering the mobile phase pH. Adding an acidifier like 0.1% formic acid or acetic acid to the mobile phase (to maintain a pH at least 2 units below the analyte's pKa) will neutralize the analyte, reduce silanol interactions, and improve peak shape.[12]
-
-
Cause 2: Column Contamination or Degradation: Buildup of matrix components at the head of the column can distort peak shape.[12][13]
-
Cause 3: Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the final extract in the initial mobile phase or a weaker solvent.[14]
-
Logical Troubleshooting Workflow
The following diagram illustrates a decision-making process for troubleshooting low signal intensity for 4-HHA.
Caption: Troubleshooting logic for diagnosing low 4-HHA signal.
Quantitative Data Summary
Achieving a low limit of detection (LOD) is critical for analyzing endogenous compounds. While specific LODs for 4-HHA are highly dependent on the instrument and matrix, the table below presents typical performance characteristics for related hippuric acids, which can serve as a benchmark. The LOD and Limit of Quantification (LOQ) are generally defined by a signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively.[15]
| Analyte | Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Hippuric Acid (HA) | LC-DAD | Urine | 0.18 µg/mL | 0.36 µg/mL | [4] |
| 2-Methylhippuric Acid | LC-DAD | Urine | 0.46 µg/mL | 0.92 µg/mL | [4] |
| 3/4-Methylhippuric Acid | LC-DAD | Urine | 0.12 µg/mL | 0.24 µg/mL | [4] |
| Hippuric Acid (HA) | LC-MS/MS | Monkey Urine | - | 0.25 µg/mL (LLOQ) | [11] |
Experimental Protocols
Protocol 1: 4-HHA Analysis in Plasma via Protein Precipitation and LC-MS/MS
This protocol provides a general method for extracting 4-HHA from plasma samples for LC-MS/MS analysis.
1. Materials and Reagents:
-
Plasma samples (stored at -80°C)
-
This compound analytical standard
-
This compound stable isotope-labeled internal standard (e.g., d5-4-HHA)
-
Methanol (LC-MS grade), chilled to -20°C
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Microcentrifuge tubes (1.5 mL)
-
HPLC or UPLC system coupled to a triple quadrupole mass spectrometer
2. Sample Preparation (Protein Precipitation): [3]
-
Thaw plasma samples on ice. Vortex to homogenize.
-
Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of internal standard working solution (e.g., 1 µg/mL in methanol).
-
Add 200 µL of cold (-20°C) methanol to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
3. LC-MS/MS Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water[16]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[16]
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
5.0 min: 95% B
-
6.0 min: 95% B
-
6.1 min: 5% B
-
8.0 min: 5% B (Re-equilibration)
-
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions: To be optimized by infusing standard. For 4-HHA (C₉H₉NO₄, MW: 195.17), the precursor ion [M-H]⁻ would be m/z 194.1. Product ions would be determined experimentally.
Protocol 2: Derivatization of 4-HHA for GC-MS Analysis
For GC-MS, carboxylic acids must be derivatized to increase their volatility. Esterification is a common method.[6][17][18]
1. Principle: The carboxylic acid group of 4-HHA is converted to a methyl ester, which is more volatile and thermally stable.
2. Reagents:
-
Dried sample extract containing 4-HHA
-
Methanol with 3N HCl (or Methanolic HCl)
-
Ethyl acetate (GC grade)
-
Nitrogen gas for evaporation
3. Derivatization Procedure: [17][19]
-
Ensure the sample extract is completely dry under a gentle stream of nitrogen.
-
Add 100 µL of methanolic HCl to the dried extract.
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Cool the vial to room temperature.
-
Evaporate the reagent under a stream of nitrogen.
-
Reconstitute the derivatized sample in a suitable solvent like ethyl acetate for GC-MS injection.
Visualizations of Key Processes
General Workflow for 4-HHA Analysis
This diagram outlines the typical steps involved in the quantification of 4-HHA from biological samples.
Caption: Standard workflow for 4-HHA quantification.
GC-MS Derivatization Principle
This diagram illustrates the esterification of 4-HHA to prepare it for GC-MS analysis.
Caption: Esterification of 4-HHA for GC-MS analysis.
References
- 1. This compound | Rupa Health [rupahealth.com]
- 2. 4-Hydroxyhippuric - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. Plasmatic Hippuric Acid as a Hallmark of Frailty in an Italian Cohort: The Mediation Effect of Fruit–Vegetable Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Validation of New Derivatization Procedure for the Determination of Hippuric Acid in Urine Using Gas Chromatography [aoemj.org]
- 7. What is matrix effect and how is it quantified? [sciex.com]
- 8. bataviabiosciences.com [bataviabiosciences.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. agilent.com [agilent.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]
- 16. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A new derivatization procedure for the analysis of hippuric acid and m-methyl-hippuric acid by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. diverdi.colostate.edu [diverdi.colostate.edu]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Stability of 4-Hydroxyhippuric Acid in Long-Term Sample Storage
This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals on maintaining the stability of 4-hydroxyhippuric acid in biological samples during long-term storage.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and issues related to the stability of this compound in experimental samples.
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For stock solutions of this compound, it is recommended to store them at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months)[1][2]. To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials[2].
Q2: What are the general recommendations for storing biological samples (plasma, urine) containing this compound?
A2: While specific long-term stability data for this compound in biological matrices is not extensively documented, general best practices for metabolite stability suggest storing plasma and urine samples at -20°C for short-term and -80°C for long-term storage to minimize degradation[3]. Some studies on a wide range of urinary metabolites found stability at 4°C for up to 48 hours and at 22°C for up to 24 hours without preservatives[3].
Q3: My analytical results for this compound are inconsistent across samples stored for a long period. What could be the cause?
A3: Inconsistent results after long-term storage can be due to several factors:
-
Degradation: The compound may have degraded due to improper storage temperature or exposure to light[4][5].
-
Freeze-Thaw Cycles: Multiple freeze-thaw cycles can lead to degradation. It is recommended to aliquot samples into single-use tubes[2].
-
Matrix Effects: The biological matrix itself can influence stability. Enzymatic degradation could be a factor in plasma or urine[3].
-
Sample Collection and Processing: Delays in processing samples after collection can affect metabolite stability[6].
Q4: Are there any known degradation pathways for this compound?
A4: The primary degradation pathway for hippuric acid derivatives is likely the hydrolysis of the amide bond, which would yield 4-hydroxybenzoic acid and glycine. This can be influenced by strong acidic or basic conditions. Enzymatic degradation by proteases in biological samples is also a possibility[3].
Q5: How can I perform a stability study for this compound in my specific sample matrix?
A5: To assess stability in your matrix (e.g., plasma, urine), you should conduct a formal stability study. This involves spiking a known concentration of this compound into your matrix and storing aliquots under various conditions (e.g., room temperature, 4°C, -20°C, and -80°C) for different durations. The concentration is measured at set time points and compared to the initial concentration to determine the extent of any degradation[3].
Data on Storage and Stability
The following tables summarize the available data and recommendations for the storage and stability of this compound and related compounds.
Table 1: Storage Recommendations for this compound Solutions
| Storage Condition | Duration | Recommendation | Source |
| Room Temperature | Not specified | Store away from light and moisture. | [4] |
| +2°C to +8°C | Not specified | Store refrigerated and protected from light. | [5] |
| -20°C | 1 month | Recommended for stock solutions. | [1][2] |
| -80°C | 6 months | Recommended for long-term storage of stock solutions. | [1][2] |
Table 2: Stability of Structurally Similar Compounds in Biological Matrices
| Compound | Matrix | Storage Temperature | Duration | Stability | Source |
| Hippuric and Methylhippuric acids | Synthetic Urine | 22°C | 7 days | Stable | [3] |
| Hippuric and Methylhippuric acids | Synthetic Urine | 4°C | 30 days | Stable | [3] |
| m-Methylhippuric acid | Urine | 4-6°C | At least 4 weeks | Stable | [3] |
| Various Metabolites | Urine | 22°C | Up to 24 hours | Stable | [3] |
| Various Metabolites | Urine | 4°C | Up to 48 hours | Stable | [3] |
Experimental Protocols
Protocol 1: Assessment of Long-Term Stability of this compound in Human Plasma
This protocol outlines a procedure to evaluate the long-term stability of this compound in a human plasma matrix.
1. Materials:
-
This compound standard
-
Human plasma (pooled, with anticoagulant, e.g., EDTA)
-
Methanol (or other suitable solvent for stock solution)
-
Centrifuge
-
Vortex mixer
-
Freezers (-20°C and -80°C)
-
Analytical instrument (e.g., LC-MS/MS)
2. Preparation of Spiked Samples:
-
Prepare a stock solution of this compound in methanol.
-
Spike a known concentration of the stock solution into the pooled human plasma to achieve a final concentration within the expected range of your study samples.
-
Gently vortex the spiked plasma to ensure homogeneity.
3. Storage and Analysis:
-
Aliquot the spiked plasma into multiple small, labeled cryovials for each storage condition and time point to avoid freeze-thaw cycles.
-
Time Zero Analysis: Immediately analyze a set of aliquots to establish the baseline concentration.
-
Long-Term Storage: Store the remaining aliquots at -20°C and -80°C.
-
Time Point Analysis: At predetermined intervals (e.g., 1, 3, 6, and 12 months), retrieve a set of aliquots from each storage temperature.
-
Thaw the samples at room temperature, process them according to your established analytical method, and quantify the concentration of this compound.
4. Data Analysis:
-
Calculate the mean concentration and standard deviation for each time point and storage condition.
-
Compare the mean concentration at each time point to the time-zero concentration. The compound is considered stable if the mean concentration is within ±15% of the baseline value.
Visualizations
Caption: Workflow for a long-term stability study of this compound.
Caption: Troubleshooting guide for stability issues with this compound.
Caption: Formation pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound (unlabeled) CP 96% 100 µg/mL in methanol - Cambridge Isotope Laboratories, ULM-11191-1.2 [isotope.com]
- 5. This compound (ring-¹³Câ, 99%) 100 µg/mL in methanol - Cambridge Isotope Laboratories, CLM-11190-1.2 [isotope.com]
- 6. Pre-Analytical Factors that Affect Metabolite Stability in Human Urine, Plasma, and Serum: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for 4-Hydroxyhippuric Acid Analysis
Welcome to the technical support center for the analysis of 4-Hydroxyhippuric acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to mitigate ion suppression in LC-MS/MS analysis.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during the analysis of this compound, with a focus on minimizing ion suppression.
Issue 1: Poor peak shape, low signal intensity, or high signal variability for this compound.
This is a common indicator of ion suppression, where co-eluting matrix components interfere with the ionization of the analyte in the mass spectrometer source.
Troubleshooting Workflow:
Figure 1: A stepwise workflow for troubleshooting ion suppression.
Step 1: Evaluate and Optimize Sample Preparation
The goal of sample preparation is to remove interfering matrix components before LC-MS analysis. The choice of method depends on the sample matrix (e.g., urine, plasma, serum) and the physicochemical properties of this compound.
-
Protein Precipitation (PPT): A simple and fast method for serum and plasma samples.
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT.
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts by selectively isolating the analyte.
Step 2: Optimize Chromatographic Conditions
If ion suppression persists after optimizing sample preparation, further refinement of the chromatographic method is necessary to separate this compound from co-eluting interferences.
-
Ultra-Performance Liquid Chromatography (UPLC): The use of UPLC systems with sub-2 µm particle columns provides significantly higher chromatographic resolution compared to traditional HPLC.[1] This increased resolution can separate the analyte of interest from matrix components, thereby reducing the potential for co-elution and ion suppression.[1]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a valuable alternative to reversed-phase chromatography for polar compounds like this compound.[2][3][4][5][6][7][8][9][10] It uses a polar stationary phase and a high organic mobile phase, which can enhance the retention of polar analytes and potentially separate them from different sets of matrix interferences compared to reversed-phase chromatography.
Step 3: Adjust Mass Spectrometer Parameters
While less common for resolving ion suppression from matrix effects, optimizing MS parameters can sometimes improve signal-to-noise.
-
Ion Source Parameters: Adjusting the electrospray ionization (ESI) source parameters such as spray voltage, gas flows (nebulizer and auxiliary gas), and source temperature can sometimes mitigate the impact of matrix components on the ionization of this compound.
-
Alternative Ionization Techniques: If significant ion suppression is observed with ESI, consider using Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[11]
Step 4: Implement a Stable Isotope-Labeled Internal Standard
For the most accurate and precise quantification, the use of a stable isotope-labeled (SIL) internal standard for this compound is highly recommended.[12][13][14][15][16] A SIL internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for reliable correction of matrix effects.
Quantitative Data Summary
The following table summarizes the reported effectiveness of different sample preparation techniques in reducing matrix effects for organic acids, including compounds structurally similar to this compound. The matrix effect is typically quantified by comparing the analyte's response in a post-extraction spiked matrix sample to its response in a neat solution. A value of 100% indicates no matrix effect, values <100% indicate ion suppression, and values >100% indicate ion enhancement.
| Sample Preparation Method | Analyte Class | Matrix | Matrix Effect (%) | Reference |
| Protein Precipitation (Acetonitrile) | General | Plasma/Serum | Can be significant | [17] |
| Liquid-Liquid Extraction | Carboxylic Acid | Human Plasma | Minimized | [18] |
| Solid-Phase Extraction (Anion Exchange) | Organic Acids | Urine | Mean Recovery: 84.1% | [19][20] |
| Online Solid-Phase Extraction | Pesticides | River Water | Reduced vs. Direct Injection | |
| HybridSPE | General | Plasma | Least Matrix Interference |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Plasma/Serum Samples
This protocol is a rapid and simple method for removing the bulk of proteins from plasma or serum samples.[21][22][23][24]
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of cold acetonitrile (a 3:1 ratio of solvent to sample is common).[21][22][25]
-
If using an internal standard, add it to the acetonitrile.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.[23]
-
Centrifuge the sample at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
Workflow for Protein Precipitation:
Figure 2: A typical workflow for protein precipitation.
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma/Urine Samples
This protocol is adapted from a method for hippuric acid, a structurally similar compound, and can be optimized for this compound.[18][26]
-
To 1 mL of plasma or urine, add an appropriate internal standard.
-
Acidify the sample to approximately pH 3 with a suitable acid (e.g., HCl).
-
Add 3 mL of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex or mix thoroughly for 5-10 minutes.
-
Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE) for Urine Samples
This protocol is based on a method for hippuric acid using a strong basic anion-exchange (SAX) sorbent.[3][27]
-
Conditioning: Condition a SAX SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Loading: Load 1-2 mL of the urine sample onto the cartridge.
-
Washing: Wash the cartridge with 3 mL of 1% aqueous acetic acid to remove neutral and basic interferences.
-
Elution: Elute the this compound with 3-4 mL of 10% aqueous acetic acid.
-
Evaporate the eluent and reconstitute for analysis.
Logical Relationship for Choosing a Sample Preparation Method:
Figure 3: A decision guide for selecting a sample preparation method.
Frequently Asked Questions (FAQs)
Q1: I am still observing significant ion suppression even after protein precipitation. What should I do next?
A1: If protein precipitation alone is insufficient, consider the following steps:
-
Optimize the precipitation solvent and ratio: While acetonitrile is common, you can also test methanol or acetone. Varying the solvent-to-sample ratio (e.g., 4:1 instead of 3:1) might improve protein removal.
-
Implement a liquid-liquid extraction (LLE): LLE can provide a cleaner extract by partitioning this compound into an organic solvent, leaving many interfering substances in the aqueous phase.
-
Develop a solid-phase extraction (SPE) method: SPE offers the most effective cleanup by using a sorbent that selectively retains and elutes this compound. Anion exchange or mixed-mode SPE cartridges are good starting points.
-
Improve chromatographic separation: Utilize UPLC or HILIC to chromatographically resolve this compound from the interfering matrix components.
Q2: What type of SPE sorbent is best for this compound?
A2: Given that this compound is an organic acid, it will be ionized at neutral or basic pH. Therefore, a strong basic anion-exchange (SAX) or a mixed-mode sorbent with anion exchange properties would be a suitable choice.[3] Molecularly imprinted polymers (MIPs) specific for hippuric acid or its derivatives have also been reported and could offer high selectivity.[27]
Q3: Can I just dilute my sample to reduce ion suppression?
A3: Diluting the sample can be a simple and effective way to reduce the concentration of interfering matrix components, thereby lessening ion suppression.[28] However, this approach also dilutes your analyte of interest, which may compromise the sensitivity of the assay, especially if this compound is present at low concentrations. This strategy is most effective when the initial analyte concentration is high.
Q4: My baseline is noisy and I see many interfering peaks. How can I improve this?
A4: A noisy baseline and interfering peaks are often due to a "dirty" sample extract.
-
Improve your sample preparation: Transition from a simple method like protein precipitation to a more rigorous one like LLE or SPE.
-
Optimize your chromatographic gradient: A shallower gradient can improve the separation of your analyte from closely eluting interferences.
-
Use a divert valve: Program a divert valve to send the highly unretained and late-eluting portions of your chromatogram (which often contain high concentrations of matrix components) to waste instead of the mass spectrometer source.
Q5: Should I use a stable isotope-labeled internal standard for this compound?
A5: Yes, using a stable isotope-labeled internal standard (e.g., ¹³C₆-4-Hydroxyhippuric acid) is the gold standard for quantitative bioanalysis.[12][13][14][15][16] It co-elutes with the unlabeled analyte and experiences the same ion suppression or enhancement, providing the most accurate correction for matrix effects and improving the precision and accuracy of your results.
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. What is matrix effect and how is it quantified? [sciex.com]
- 3. article.scirea.org [article.scirea.org]
- 4. hdb.ugent.be [hdb.ugent.be]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. zefsci.com [zefsci.com]
- 7. chromtech.com [chromtech.com]
- 8. What is the difference between HILIC columns VS normal/reverse columns_ [uhplcslab.com]
- 9. agilent.com [agilent.com]
- 10. LCI - HILIC – New Separation Principle in Chromatography? [lci-koeln.de]
- 11. researchgate.net [researchgate.net]
- 12. Stable isotope dilution analysis of 4-hydroxybutyric acid: an accurate method for quantification in physiological fluids and the prenatal diagnosis of 4-hydroxybutyric aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stable-isotope dilution LC–MS for quantitative biomarker analysis. | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Comparison of plasma sample purification by manual liquid-liquid extraction, automated 96-well liquid-liquid extraction and automated 96-well solid-phase extraction for analysis by high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 23. filtrous.com [filtrous.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. researchgate.net [researchgate.net]
- 27. Molecularly imprinted probe for solid-phase extraction of hippuric and 4-methylhippuric acids directly from human urine samples followed by MEKC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. chromatographyonline.com [chromatographyonline.com]
overcoming challenges in the synthesis and purification of 4-Hydroxyhippuric acid
Technical Support Center: Synthesis and Purification of 4-Hydroxyhippuric Acid
Welcome to the technical support center for the synthesis and purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is via the Schotten-Baumann reaction. This involves the acylation of glycine with a derivative of 4-hydroxybenzoic acid. Due to the reactive phenolic hydroxyl group, a protection strategy is often necessary to prevent unwanted side reactions. A common approach is to use 4-acetoxybenzoyl chloride, which is synthesized from 4-acetoxybenzoic acid. After the coupling reaction with glycine, the acetyl protecting group is removed by hydrolysis to yield the final product.
Q2: Why is a protecting group necessary for the synthesis of this compound?
A2: The phenolic hydroxyl group in 4-hydroxybenzoic acid is nucleophilic and can react with the acyl chloride (the activated form of the carboxylic acid) intended for the amine of glycine. This can lead to the formation of polymeric byproducts and a lower yield of the desired this compound. Protecting the hydroxyl group, typically as an acetate ester, prevents this side reaction. The protecting group is then removed in a subsequent step.
Q3: What are the primary impurities I should expect in my crude this compound?
A3: Potential impurities largely depend on the synthetic route. If you are using the protected 4-acetoxybenzoyl chloride method, common impurities include unreacted glycine, 4-acetoxybenzoic acid (from the hydrolysis of 4-acetoxybenzoyl chloride), and 4-hydroxybenzoic acid (if the deprotection is incomplete or occurs prematurely).[1] If the reaction is not driven to completion, you may also have unreacted starting materials.
Q4: What is the recommended method for purifying crude this compound?
A4: Recrystallization is the most effective method for purifying this compound.[2] Based on protocols for structurally similar compounds like hippuric acid and 4-methoxyhippuric acid, hot water or an ethanol-water mixture are recommended solvent systems.[2][3] The choice of solvent will depend on the impurity profile of your crude product.
Q5: How can I monitor the progress of the synthesis reaction?
A5: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction progress. A suitable solvent system for TLC analysis would be a mixture of ethyl acetate and hexane, with a small amount of acetic acid to ensure the carboxylic acid groups are protonated and the spots are well-defined.[4] The starting materials and the product will have different Rf values, allowing for visualization of the reaction's progression.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Synthesis Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Hydrolysis of Acyl Chloride: The 4-acetoxybenzoyl chloride is reacting with water instead of glycine.[4] 2. Incomplete Reaction: The reaction has not gone to completion. 3. Inefficient Mixing: Poor contact between the reactants in the biphasic Schotten-Baumann reaction.[4] 4. Incorrect pH: The pH of the reaction mixture is not optimal for the reaction. | 1. Add the 4-acetoxybenzoyl chloride slowly to the reaction mixture at a low temperature (0-5 °C) to control the exothermic reaction and minimize hydrolysis. Ensure all glassware is dry.[4] 2. Monitor the reaction by TLC to ensure all the glycine has been consumed. If necessary, allow the reaction to stir for a longer period. 3. Use vigorous stirring to ensure efficient mixing of the aqueous and organic phases.[4] 4. Maintain the pH of the aqueous layer between 9 and 11 to ensure the glycine's amino group is deprotonated and nucleophilic, without promoting excessive hydrolysis of the acyl chloride. |
| Oily Product Instead of a Solid Precipitate | 1. Presence of Impurities: Unreacted starting materials or byproducts can act as an oiling agent.[2] 2. Supersaturation: The product may be slow to crystallize from the solution. | 1. Ensure the reaction has gone to completion by monitoring with TLC. Wash the crude product with cold water to remove water-soluble impurities. 2. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. |
Purification Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | 1. Excessive Solvent: The solution is not saturated enough for crystal nucleation and growth.[3] 2. Cooling Too Quickly: Rapid cooling can sometimes inhibit crystal formation. | 1. Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Colored Impurities in the Final Product | 1. Presence of Colored Byproducts: The synthesis may have produced colored impurities. 2. Carryover from Starting Materials: Impurities in the starting materials. | 1. During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution and then perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool. |
| Low Recovery After Recrystallization | 1. Using Too Much Solvent: The product remains dissolved in the mother liquor.[3] 2. Premature Crystallization: The product crystallizes during hot filtration. | 1. Use the minimum amount of hot solvent necessary to dissolve the crude product completely. 2. Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. |
Experimental Protocols
Protocol 1: Synthesis of 4-Acetoxybenzoyl Chloride
This protocol describes the preparation of the protected acyl chloride from 4-acetoxybenzoic acid.
Materials:
-
4-Acetoxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube.
-
Add 4-acetoxybenzoic acid (1 equivalent) to the flask.
-
Carefully add thionyl chloride (2 equivalents) to the flask.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-3 hours, or until the evolution of gas ceases.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure using a rotary evaporator. The crude 4-acetoxybenzoyl chloride is typically used directly in the next step without further purification.
Protocol 2: Synthesis of this compound via Schotten-Baumann Reaction
This protocol details the coupling of 4-acetoxybenzoyl chloride with glycine, followed by deprotection.
Materials:
-
Glycine
-
Sodium hydroxide (NaOH)
-
4-Acetoxybenzoyl Chloride (from Protocol 1)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Hydrochloric acid (HCl, concentrated and dilute)
-
Ice bath
-
Magnetic stirrer
-
Separatory funnel
-
Büchner funnel and filter flask
Procedure:
-
Glycine Solution: Dissolve glycine (1 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.2 equivalents) in a beaker or flask. Cool the solution to 0-5 °C in an ice bath.
-
Acyl Chloride Solution: Dissolve the crude 4-acetoxybenzoyl chloride (1.1 equivalents) in a minimal amount of an organic solvent like dichloromethane.
-
Reaction: Slowly add the 4-acetoxybenzoyl chloride solution to the vigorously stirred, cold glycine solution over 30-60 minutes. Maintain the temperature below 10 °C throughout the addition.
-
Continue stirring the reaction mixture at room temperature for 1-2 hours after the addition is complete. Monitor the reaction by TLC.
-
Deprotection (Hydrolysis of Acetyl Group): After the initial reaction is complete, add a sufficient amount of concentrated sodium hydroxide solution to the reaction mixture to achieve a final concentration of 2 M NaOH. Heat the mixture to 50-60 °C and stir for 1-2 hours to hydrolyze the acetyl protecting group.
-
Workup and Precipitation: Cool the reaction mixture in an ice bath. Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3. A white precipitate of this compound should form.
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove inorganic salts and other water-soluble impurities.
Protocol 3: Purification of this compound by Recrystallization
This protocol describes the purification of the crude product.
Materials:
-
Crude this compound
-
Ethanol
-
Distilled water
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Activated charcoal (optional)
Procedure:
-
Solvent Preparation: Prepare a mixture of ethanol and water (e.g., 1:1 v/v).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the ethanol-water solvent mixture and heat the flask on a hot plate with stirring. Continue to add the hot solvent mixture portion-wise until the solid is completely dissolved. Use the minimum amount of solvent necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and then add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove the activated charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the cold ethanol-water solvent mixture.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a moderate temperature.
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for 4-HHA synthesis and purification.
References
quality control measures for ensuring accurate 4-Hydroxyhippuric acid quantification
Welcome to the technical support center for the accurate quantification of 4-Hydroxyhippuric acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control measures and troubleshoot common issues encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate quantification important?
A1: this compound is a metabolite derived from the breakdown of dietary polyphenols and can also be a biomarker for exposure to certain industrial chemicals.[1] Its accurate quantification in biological matrices like urine and plasma is crucial for metabolic studies, nutritional science, and toxicology to understand dietary intake, gut microbiome activity, and potential exposure to xenobiotics.[1]
Q2: Which analytical techniques are most suitable for this compound quantification?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods. LC-MS/MS is generally preferred for its higher sensitivity and selectivity, especially in complex biological matrices.
Q3: What are the critical quality control (QC) samples I need to include in my analytical run?
A3: A typical analytical run should include a blank sample (matrix without analyte or internal standard), a zero sample (matrix with internal standard), calibration curve standards, and at least three levels of QC samples (low, medium, and high concentrations) prepared in the same biological matrix as the study samples.
Q4: What are the acceptance criteria for a validated bioanalytical method according to regulatory guidelines?
A4: Based on FDA and EMA guidelines, the accuracy of the mean concentration should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the precision (Coefficient of Variation, CV) should not exceed 15% (20% for the LLOQ).[1][2][3]
Q5: How can I minimize the matrix effect in my LC-MS/MS analysis?
A5: The matrix effect, which is the suppression or enhancement of ionization by co-eluting compounds, is a common issue.[4] To mitigate this, you can:
-
Optimize sample preparation to remove interfering substances (e.g., using solid-phase extraction).
-
Improve chromatographic separation to resolve this compound from matrix components.
-
Use a stable isotope-labeled internal standard (SIL-IS), such as this compound (ring-¹³C₆), which is commercially available and co-elutes with the analyte, compensating for matrix effects.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Recommended Solution |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH. For acidic compounds like this compound, a lower pH (e.g., 2.5-3.5) often improves peak shape. |
| Column Contamination or Degradation | Use a guard column and filter all samples and mobile phases. If the column is old, replace it. |
| Sample Solvent Incompatibility | Dissolve the final sample extract in a solvent that is of similar or weaker strength than the initial mobile phase. |
Issue 2: Inconsistent or Drifting Retention Times
| Possible Cause | Recommended Solution |
| Pump Malfunction or Leak | Check the HPLC/UHPLC system for leaks and ensure the pump is delivering a consistent flow rate. |
| Inadequate Column Equilibration | Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection (typically 10-15 column volumes). |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. |
| Column Temperature Fluctuations | Use a column oven to maintain a constant and consistent temperature. |
Issue 3: Low or No Signal/Response
| Possible Cause | Recommended Solution |
| Incorrect MS/MS Transitions (MRM) | Verify the precursor and product ions for this compound. Based on its structure, potential transitions can be predicted and should be optimized by infusing a standard solution. |
| Sample Degradation | Ensure proper sample storage (frozen at -20°C or -80°C) and minimize freeze-thaw cycles. Perform stability studies to confirm analyte integrity under your experimental conditions. |
| Inefficient Ionization | Optimize the ion source parameters (e.g., spray voltage, gas flows, temperature). This compound is typically analyzed in negative ion mode. |
| Poor Extraction Recovery | Evaluate and optimize your sample preparation method. Perform recovery experiments by comparing the response of pre-extraction spiked samples to post-extraction spiked samples. |
Issue 4: High Signal Variability (Poor Precision)
| Possible Cause | Recommended Solution |
| Inconsistent Sample Preparation | Ensure consistent and precise pipetting and extraction procedures for all samples. Automation can improve reproducibility. |
| Matrix Effects | As mentioned in the FAQs, use a stable isotope-labeled internal standard. Evaluate matrix effects from different sources of biological matrix. |
| Injector Variability | Check the autosampler for proper functioning and ensure there are no air bubbles in the sample loop. |
Experimental Protocols
Sample Preparation (Urine)
A simple "dilute and shoot" method is often sufficient for urine samples due to the relatively high concentrations of this compound.
-
Thaw urine samples to room temperature and vortex for 30 seconds.
-
Centrifuge the samples at 10,000 x g for 5 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the internal standard working solution (prepared in mobile phase A).
-
Vortex for 10 seconds.
-
Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method for Quantification
This is a representative method that should be optimized for your specific instrumentation.
-
LC System: UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
MS System: Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI)
-
Ionization Mode: Negative
-
MRM Transitions (to be optimized):
-
This compound: Precursor Ion (Q1): 194.05 -> Product Ion (Q3): 121.03 / 93.03
-
This compound-¹³C₆ (IS): Precursor Ion (Q1): 200.07 -> Product Ion (Q3): 127.05 / 99.05
-
Data Presentation
Table 1: Method Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters and their typical acceptance criteria based on regulatory guidelines.[1][2][3][6]
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Calibration Curve Range | The range over which the method is accurate and precise. |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20% CV. |
| Upper Limit of Quantification (ULOQ) | The highest concentration on the calibration curve with acceptable accuracy and precision. |
| Intra-day Accuracy | Mean concentration within ±15% of nominal value (±20% at LLOQ). |
| Inter-day Accuracy | Mean concentration within ±15% of nominal value (±20% at LLOQ). |
| Intra-day Precision | CV ≤ 15% (≤ 20% at LLOQ). |
| Inter-day Precision | CV ≤ 15% (≤ 20% at LLOQ). |
| Extraction Recovery | Should be consistent, precise, and reproducible. |
| Matrix Effect | The CV of the IS-normalized matrix factor should be ≤ 15%. |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Mean concentration of stability samples should be within ±15% of nominal concentration. |
Visualizations
Analytical Workflow
The following diagram illustrates the general workflow for the quantification of this compound.
Caption: General workflow for this compound analysis.
Troubleshooting Decision Tree for Inaccurate Results
This decision tree can guide you in troubleshooting inaccurate quantitative results.
Caption: Decision tree for troubleshooting inaccurate results.
References
- 1. This compound | Rupa Health [rupahealth.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. agilent.com [agilent.com]
- 5. This compound (ring-¹³Câ, 99%) 100 µg/mL in methanol - Cambridge Isotope Laboratories, CLM-11190-1.2 [isotope.com]
- 6. globalresearchonline.net [globalresearchonline.net]
strategies for minimizing contamination during 4-Hydroxyhippuric acid sample preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination during 4-Hydroxyhippuric acid (4-HHA) sample preparation for analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of contamination during this compound sample preparation?
A1: Contamination can arise from various sources, including laboratory consumables (e.g., plastic tubes, pipette tips), reagents and solvents, the laboratory environment, and the analyst. Since this compound is a metabolite of parabens, which are common in cosmetics and personal care products, cross-contamination from the analyst is a significant concern.
Q2: How can I minimize contamination from laboratory plastics?
A2: To minimize contamination from plastics, it is crucial to use high-quality, certified low-leachable labware. Pre-rinsing tubes and pipette tips with a high-purity solvent (e.g., methanol or acetonitrile) can help remove surface contaminants. Whenever possible, using glass or polypropylene labware is recommended over polystyrene, as it is generally less prone to leaching organic compounds.
Q3: What grade of solvents and reagents should I use?
A3: Always use high-purity, LC-MS grade solvents and reagents to minimize the introduction of exogenous contaminants. It is also good practice to test new batches of solvents and reagents for potential interferences before using them for sample analysis.
Q4: How does sample storage affect the stability and integrity of this compound?
A4: The stability of this compound in urine is critical for accurate quantification. While specific data for 4-HHA is limited, studies on structurally similar compounds like hippuric and methylhippuric acids suggest stability for up to 7 days at 22°C and 30 days at 4°C in synthetic urine.[1][2] For long-term storage, freezing at -20°C or -80°C is recommended to prevent degradation.[1][3] It is advisable to aliquot samples upon collection to avoid multiple freeze-thaw cycles.[1] Studies on a wide range of urinary metabolites indicate that samples are generally stable at 4°C for up to 48 hours and at 22°C for up to 24 hours without preservatives.[1] Thymol has been shown to be an effective preservative for maintaining the stability of related metabolites under various temperature conditions.[1][4]
Q5: What are the most common analytical challenges in measuring this compound?
A5: Common challenges include matrix effects from the biological sample (e.g., urine), which can lead to ion suppression or enhancement in LC-MS analysis.[5] Other issues include peak tailing, which can affect integration and quantification, and carryover from previous injections.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: High Background or Unexpected Peaks in Blank Samples
| Potential Cause | Troubleshooting Step |
| Contaminated Solvents/Reagents | 1. Prepare fresh mobile phases and extraction solvents using LC-MS grade reagents.2. Run a blank gradient to check for solvent contamination. |
| Leaching from Labware | 1. Use pre-cleaned or certified low-leachable collection tubes and pipette tips.2. Switch to glass or polypropylene tubes if using polystyrene.3. Pre-rinse all labware that will contact the sample with a high-purity solvent. |
| Carryover from Autosampler | 1. Run several blank injections after a high-concentration standard to check for carryover.2. Optimize the autosampler wash protocol, using a strong solvent to clean the needle and injection port between samples. |
| Environmental Contamination | 1. Ensure a clean workspace. Wipe down benches and equipment with an appropriate cleaning solution.2. Avoid the use of personal care products containing parabens in the laboratory environment on the day of sample preparation. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step |
| Secondary Interactions with Column | 1. Ensure the mobile phase pH is appropriate for this compound (an acidic mobile phase, e.g., with 0.1% formic acid, is common for reversed-phase chromatography).2. Consider using a column with a different stationary phase or one that is end-capped to minimize silanol interactions.[6][7][8] |
| Column Overload | 1. Dilute the sample and re-inject.2. Reduce the injection volume.[6] |
| Extra-column Volume | 1. Minimize the length and diameter of tubing between the injector, column, and detector.2. Ensure all fittings are properly connected to avoid dead volume. |
| Partially Blocked Column Frit | 1. Backflush the column (if recommended by the manufacturer).2. Replace the column inlet frit or the entire column.[7][9] |
Issue 3: Inconsistent Results or Low Analyte Recovery
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction | 1. Optimize the pH of the sample before extraction to ensure this compound is in a non-ionized state for better partitioning into the organic solvent during LLE.2. For SPE, ensure the sorbent is properly conditioned and equilibrated. Test different wash and elution solvents to maximize recovery. |
| Analyte Degradation | 1. Keep samples on ice or at 4°C during processing.2. Analyze samples as soon as possible after preparation. If storage is necessary, store extracts at -20°C or below. |
| Matrix Effects (Ion Suppression/Enhancement) | 1. Dilute the sample to reduce the concentration of interfering matrix components.[10] 2. Use a more effective sample cleanup method (e.g., SPE instead of simple protein precipitation).3. Employ a stable isotope-labeled internal standard for this compound to compensate for matrix effects. |
Quantitative Data Summary
The choice of extraction method can significantly impact the recovery of organic acids. The following table summarizes a comparison of Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) for the recovery of various urinary organic acids, which can serve as a proxy for what might be expected for this compound.
| Extraction Method | Mean Recovery (%) | Number of Metabolites Isolated (Mean ± SD) | Relative Cost |
| Solid-Phase Extraction (SPE) | 84.1 | 161.8 ± 18.6 | Higher |
| Liquid-Liquid Extraction (LLE) | 77.4 | 140.1 ± 20.4 | Lower |
| Data from a comparative study on urinary organic acids.[11] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Urine
This protocol is adapted from general methods for urinary organic acid extraction.[11][12]
Materials:
-
Urine sample
-
Ethyl acetate (LC-MS grade)
-
6M Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate
-
Centrifuge tubes (15 mL, glass or polypropylene)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 1 mL of urine into a 15 mL centrifuge tube.
-
Add an appropriate internal standard.
-
Acidify the urine to a pH of approximately 1-2 by adding ~50 µL of 6M HCl.
-
Add approximately 0.5 g of NaCl to the tube and vortex to dissolve.
-
Add 5 mL of ethyl acetate to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction (steps 5-8) with another 5 mL of ethyl acetate and combine the organic layers.
-
Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 30-40°C).
-
Reconstitute the dried extract in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Urine using a Polymeric Reversed-Phase Sorbent (e.g., Oasis HLB)
This protocol is a general procedure for SPE of a broad range of analytes from biological fluids.[13][14]
Materials:
-
Urine sample
-
SPE cartridges (e.g., Oasis HLB, 30 mg)
-
Methanol (LC-MS grade)
-
Deionized water
-
2% Formic acid in water
-
2% Formic acid in methanol
-
SPE manifold
Procedure:
-
Sample Pre-treatment: Dilute the urine sample 1:1 with 2% formic acid in water. Centrifuge to pellet any particulates.
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of deionized water through the cartridge.
-
Loading: Load the pre-treated urine sample onto the cartridge at a slow flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 1 mL of deionized water to remove salts and polar interferences.
-
Elution: Elute the this compound from the cartridge with 1 mL of 2% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS analysis.
Visualizations
Caption: A logical workflow for minimizing contamination during 4-HHA sample preparation.
References
- 1. benchchem.com [benchchem.com]
- 2. cdc.gov [cdc.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 9. agilent.com [agilent.com]
- 10. Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. lcms.cz [lcms.cz]
- 14. waters.com [waters.com]
resolving peak tailing and asymmetry issues in 4-Hydroxyhippuric acid chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common peak shape issues encountered during the chromatographic analysis of 4-Hydroxyhippuric acid.
Troubleshooting Guides
This section offers detailed, step-by-step guidance for identifying and resolving specific peak shape problems.
Question: My this compound peak is tailing. What are the potential causes and how can I fix it?
Answer:
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in HPLC.[1] For an acidic analyte like this compound, this is often caused by secondary interactions with the stationary phase or other system issues.
Potential Causes & Solutions:
-
Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the silica-based column packing can interact with analytes, causing tailing.[2][3] This is a primary cause of peak tailing for polar and ionizable compounds.
-
Solution 1: Adjust Mobile Phase pH. The most effective way to address this is by lowering the mobile phase pH. Using an acidic mobile phase (e.g., pH 2.5-3.0) ensures that the carboxylic acid group of this compound is protonated (non-ionized) and also suppresses the ionization of the acidic silanol groups on the stationary phase.[4][5] This minimizes unwanted secondary interactions. A good rule of thumb is to adjust the mobile phase pH to be at least 2 units below the analyte's pKa.[6]
-
Solution 2: Use a Highly Deactivated or End-Capped Column. Modern columns are often "end-capped," where the residual silanols are chemically bonded with a small silylating agent to make them inert.[2][7] Using a column specifically designed for polar compounds or one with a high degree of end-capping can significantly improve peak shape.[8]
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or within the packing bed can distort peak shape. The column can also degrade over time, especially when used with high pH mobile phases (pH > 8).[9]
-
Solution: Column Washing or Replacement. First, try back-flushing the column according to the manufacturer's instructions.[9] If tailing persists and the column is old or has been used extensively, it may need to be replaced.[10] Using a guard column can help extend the life of the analytical column by trapping contaminants.[9]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[11][12]
-
Extra-Column Effects (Dead Volume): Excessive volume between the injector, column, and detector can cause peak broadening and tailing.[7]
-
Solution: Minimize Tubing Length and Diameter. Ensure that the connection tubing between system components is as short as possible and has a narrow internal diameter (e.g., 0.005").[7] Check all fittings to ensure they are properly seated and not contributing to dead volume.
-
Question: I am observing peak fronting for this compound. What does this mean and what should I do?
Answer:
Peak fronting, where the first half of the peak is broader than the back half, is less common than tailing but indicates a different set of problems.[13]
Potential Causes & Solutions:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, resulting in a fronting peak.[11]
-
Solution: Dissolve Sample in Mobile Phase. Whenever possible, dissolve your this compound standard and samples in the initial mobile phase of your gradient or in a solvent that is weaker than the mobile phase.[11]
-
-
Column Overload (Concentration Effect): Severe sample overload can sometimes manifest as fronting rather than tailing.[11]
-
Solution: Dilute the Sample. As with tailing, diluting the sample is a simple and effective way to check for and resolve overload issues.[11]
-
-
Column Collapse or Void: A physical change in the column packing bed, such as a void at the inlet, can lead to distorted peaks, including fronting.[10][12] This can happen due to rapid pressure changes or operating outside the column's recommended pH and temperature ranges.
-
Solution: Replace the Column. A column void is typically irreversible. Replacing the column is the most reliable solution.[10] Always operate within the manufacturer's specified pressure, pH, and temperature limits to prevent this.
-
Data & Protocols
Table 1: Effect of Mobile Phase pH on Peak Asymmetry for this compound
The following table illustrates the expected impact of adjusting mobile phase pH on the USP Tailing Factor (Tf). An ideal peak has a Tf of 1.0, with values greater than 1.0 indicating tailing.
| Mobile Phase pH | Expected USP Tailing Factor (Tf) | Peak Shape Description | Rationale |
| 5.5 | > 1.8 | Severe Tailing | At this pH, both the analyte and residual silanols are partially ionized, leading to strong secondary interactions.[11] |
| 4.5 | ~ 1.5 | Moderate Tailing | Ionization of silanols and the analyte is reduced, but still significant enough to cause noticeable tailing. |
| 3.5 | ~ 1.2 | Minor Tailing | Approaching effective ion suppression. Peak shape is significantly improved but may not be perfect.[2] |
| 2.8 | ≤ 1.1 | Symmetrical | Ionization of both the analyte and silanol groups is effectively suppressed, leading to a sharp, symmetrical peak.[6][14] |
Experimental Protocol: Mobile Phase pH Adjustment for Peak Shape Optimization
This protocol describes how to systematically test the effect of mobile phase pH on the peak shape of this compound.
Objective: To determine the optimal mobile phase pH to achieve a symmetrical peak shape (Tailing Factor ≈ 1.0).
Materials:
-
HPLC system with UV detector
-
C18 reversed-phase column (end-capped recommended)
-
This compound standard
-
HPLC-grade water, acetonitrile, and methanol
-
Buffers/Acids for pH adjustment (e.g., formic acid, phosphoric acid)
-
Calibrated pH meter
Procedure:
-
Prepare Mobile Phase A (Aqueous):
-
Prepare four separate aqueous mobile phases. For each, start with HPLC-grade water and adjust the pH to 5.5, 4.5, 3.5, and 2.8, respectively, using a suitable acid like formic or phosphoric acid. A buffer concentration of 10-25 mM is typically sufficient.[15]
-
Note: Always measure and adjust the pH of the aqueous component before mixing with the organic solvent.[14]
-
-
Prepare Mobile Phase B (Organic):
-
Use 100% HPLC-grade acetonitrile or methanol.
-
-
Prepare Sample:
-
Dissolve the this compound standard in a mixture that mimics the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile at pH 2.8).
-
-
System Equilibration and Analysis:
-
Start with the pH 2.8 mobile phase.
-
Equilibrate the column with your chosen gradient (e.g., 5% to 70% B over 10 minutes) for at least 15-20 column volumes.
-
Inject the sample and record the chromatogram.
-
Repeat the equilibration and injection process for the mobile phases at pH 3.5, 4.5, and 5.5. Ensure the system is thoroughly flushed and re-equilibrated between each pH change.
-
-
Data Analysis:
-
For each chromatogram, calculate the USP Tailing Factor for the this compound peak.
-
Compare the tailing factors obtained at each pH level to identify the optimal condition that provides a value closest to 1.0.
-
Visualizations
Troubleshooting Workflow
This diagram outlines a logical workflow for diagnosing and resolving peak tailing and asymmetry issues.
Caption: A logical workflow for troubleshooting peak shape issues.
Mechanism of Peak Tailing
This diagram illustrates how interactions between an acidic analyte and a silica-based stationary phase can lead to peak tailing.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. chromtech.com [chromtech.com]
- 8. EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions - Google Patents [patents.google.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. uhplcs.com [uhplcs.com]
- 14. agilent.com [agilent.com]
- 15. hplc.eu [hplc.eu]
optimization of sample derivatization for GC-MS analysis of 4-Hydroxyhippuric acid
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the optimization of sample derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 4-Hydroxyhippuric acid.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of this compound?
A1: this compound is a polar, non-volatile compound due to the presence of carboxylic acid and phenolic hydroxyl groups.[1][2][3][4] Direct GC analysis would result in poor chromatographic performance, including broad, tailing peaks and low sensitivity, because the analyte would interact strongly with the stationary phase and may not volatilize at temperatures compatible with the GC system.[1] Derivatization converts the polar functional groups into less polar, more volatile, and more thermally stable derivatives, making the compound suitable for GC-MS analysis.[2][3][5][6][7]
Q2: What are the most common derivatization methods for this compound?
A2: The most common and effective method is silylation .[2][3] This process replaces the active hydrogens on the carboxylic acid and phenolic hydroxyl groups with a trimethylsilyl (TMS) group.[2][3][7][8] Commonly used silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1][5][9] Often, a catalyst like Trimethylchlorosilane (TMCS) is added (e.g., BSTFA + 1% TMCS) to increase the reactivity of the reagent, especially for hindered functional groups.[1][8]
Q3: Which silylating reagent should I choose: BSTFA or MSTFA?
A3: Both BSTFA and MSTFA are powerful silylating agents suitable for this compound. MSTFA is often favored in metabolomics because its by-products are highly volatile, which can lead to less interference in the chromatogram compared to BSTFA.[5][9] However, BSTFA is also very effective and widely used.[9] The choice may depend on laboratory preference, specific sample matrix, and availability. For many applications, both will yield satisfactory results.
Q4: What are the optimal reaction conditions (temperature and time) for derivatization?
A4: Typical conditions for silylation involve heating the sample with the reagent in a sealed vial. A common starting point is heating at 60-80°C for 30-60 minutes .[1][10][11] However, the optimal conditions should be determined empirically for your specific application.[1] Insufficient time or temperature can lead to incomplete derivatization, while excessive heat or time can potentially degrade the analyte.[8]
Q5: How critical is the removal of water from the sample before derivatization?
A5: It is extremely critical . Silylating reagents are highly sensitive to moisture.[8] Any water present in the sample will preferentially react with the reagent, consuming it and preventing the complete derivatization of the target analyte. This leads to low derivatization yield and poor reproducibility.[12] Samples, especially those in aqueous solutions, must be evaporated to complete dryness before adding the derivatization reagent.[8][13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Peak for this compound | 1. Incomplete Derivatization: Insufficient reagent, time, or temperature.[8] 2. Presence of Moisture: Water in the sample or solvent consumed the derivatizing reagent. 3. Analyte Degradation: Reaction temperature is too high or exposure to heat is too long. 4. Poor Extraction Recovery: Inefficient extraction of 4-HHA from the sample matrix. | 1. Optimize Reaction: Increase reagent volume (a 2:1 molar excess is recommended), temperature (try 70-80°C), or reaction time (try 60 minutes).[8] Consider adding a catalyst like 1% TMCS.[8] 2. Ensure Dryness: Lyophilize or evaporate the sample to complete dryness under a stream of nitrogen before adding the reagent. Use anhydrous solvents.[13] 3. Test Milder Conditions: Reduce the reaction temperature or time to check for thermal degradation. 4. Validate Extraction: Use a spiked sample to check the recovery of your extraction protocol. |
| Broad or Tailing Peak Shape | 1. Incomplete Derivatization: Free polar groups are still present on the analyte, causing interaction with the GC column.[1] 2. Active Sites in GC System: Contamination or degradation of the GC inlet liner or column. 3. Co-eluting Interferences: Matrix components are interfering with the peak. | 1. Re-optimize Derivatization: Ensure the reaction goes to completion (see above). A fully silylated derivative should be non-polar and exhibit a sharp, symmetrical peak.[6] 2. Perform System Maintenance: Replace the GC inlet liner and septum. Trim the first few centimeters of the analytical column.[14] 3. Improve Sample Cleanup: Employ a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to remove interfering matrix components before derivatization.[15] |
| Poor Reproducibility (Varying Peak Areas) | 1. Inconsistent Sample Dryness: Variable amounts of residual moisture between samples. 2. Inaccurate Reagent/Sample Volumes: Pipetting errors during sample preparation. 3. Derivative Instability: Silyl derivatives can be susceptible to hydrolysis if exposed to moisture after derivatization.[8] | 1. Standardize Drying Process: Use a consistent method (e.g., lyophilizer, nitrogen evaporator) for all samples to ensure complete dryness.[13] 2. Use an Internal Standard (IS): Add a suitable internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample) prior to extraction to correct for variations in sample preparation and injection volume.[10] 3. Analyze Promptly: Analyze the derivatized samples as soon as possible. Ensure vials are tightly capped to prevent atmospheric moisture from degrading the derivatives. |
| Multiple Peaks for the Analyte | 1. Incomplete Derivatization: Peaks corresponding to the partially derivatized (e.g., mono-silylated) and fully derivatized forms of the molecule. 2. Analyte Isomers: If the sample contains isomers of this compound (e.g., 3-Hydroxyhippuric acid), they will likely derivatize and elute at different retention times.[16] 3. Tautomerization (less common for this molecule): Some molecules can exist in different structural forms (tautomers), which can lead to multiple derivative peaks. | 1. Force Reaction to Completion: Increase reaction temperature, time, or reagent concentration to ensure all active sites are derivatized, resulting in a single peak for the fully derivatized product. 2. Confirm Peak Identity: Use mass spectrometry to confirm the identity of each peak. The mass spectra of isomers will be very similar, but their retention times will differ. 3. Consider Oximation Pre-step: For compounds with keto-enol tautomerism (not the primary issue for 4-HHA but relevant for other organic acids), a methoximation step prior to silylation can stabilize the carbonyl group and prevent multiple peaks.[10][13] |
Experimental Protocols
Protocol: Silylation of this compound using BSTFA with 1% TMCS
This protocol provides a general guideline for the derivatization of this compound from a dried sample extract.
Materials:
-
Dried sample extract containing this compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Anhydrous Pyridine or Acetonitrile (as solvent)
-
2 mL GC autosampler vials with caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas evaporator or lyophilizer
Procedure:
-
Sample Preparation:
-
Reagent Addition:
-
Reaction Incubation:
-
Cooling and Analysis:
-
After incubation, remove the vial and allow it to cool to room temperature.
-
The sample is now ready for GC-MS analysis. If not analyzing immediately, store in a desiccator and analyze as soon as possible.
-
Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
Data Presentation
Table 1: Comparison of Silylating Reagents for Phenolic Acids
This table provides an illustrative comparison of common silylating reagents based on general performance characteristics for phenolic acids. Actual results may vary.
| Derivatizing Reagent | Typical Reaction Time | Typical Reaction Temp. | Volatility of By-products | Relative Cost | Key Considerations |
| BSTFA + 1% TMCS | 30 - 60 min | 60 - 80 °C | High |
| Versatile and highly reactive due to the TMCS catalyst.[8] |
| MSTFA | 30 - 60 min | 60 - 80 °C | Very High |
| By-products are more volatile than BSTFA's, leading to cleaner chromatograms; often preferred for metabolomics.[5][9] |
| MTBSTFA | 5 - 90 min | 25 - 130 °C | High |
| Forms more stable t-Butyldimethylsilyl (TBDMS) derivatives, which are less susceptible to hydrolysis.[17][18] |
Table 2: Effect of Reaction Temperature on Derivatization Efficiency
This table illustrates the expected impact of reaction temperature on the peak area of derivatized this compound, assuming a constant reaction time of 60 minutes. Values are for illustrative purposes.
| Reaction Temperature (°C) | Expected Relative Peak Area (%) | Observation |
| 40 | 45% | Incomplete reaction, significant amount of underivatized analyte may remain. |
| 60 | 85% | Good derivatization yield, suitable for many applications.[1] |
| 75 | 100% | Often optimal, driving the reaction to completion for robust results.[10] |
| 90 | 90% | Potential for analyte degradation, leading to slightly lower yield. |
Visualizations
Experimental Workflow Diagram
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. mdpi.com [mdpi.com]
- 6. gcms.cz [gcms.cz]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. metbio.net [metbio.net]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. organic acid disorders and GC-MS - Chromatography Forum [chromforum.org]
- 15. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Rapid Preparation of a Large Sulfated Metabolite Library for Structure Validation in Human Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Investigation of Organic Acids in Saffron Stigmas (Crocus sativus L.) Extract by Derivatization Method and Determination by GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MTBSTFA derivatization-LC-MS/MS approach for the quantitative analysis of endogenous nucleotides in human colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Cross-Validation of LC-MS/MS and HPLC Methods for 4-Hydroxyhippuric Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of 4-Hydroxyhippuric acid. The following sections detail the experimental protocols, present comparative performance data, and visualize the analytical workflows to assist researchers in selecting the most appropriate method for their specific needs and in designing a robust cross-validation study.
Introduction
This compound is a glycine conjugate of 4-hydroxybenzoic acid and a significant metabolite in various physiological and toxicological processes.[1] Accurate and precise quantification of this analyte is crucial for a wide range of research applications, from biomarker discovery to drug metabolism studies. Both LC-MS/MS and HPLC are powerful analytical techniques capable of quantifying this compound; however, they differ significantly in their principles of operation, sensitivity, selectivity, and instrumentation requirements.
LC-MS/MS offers superior sensitivity and selectivity by coupling the separation power of liquid chromatography with the mass-resolving capability of tandem mass spectrometry.[2] This makes it the gold standard for analyzing complex biological matrices where low detection limits are often required.[2] In contrast, HPLC with ultraviolet (UV) detection is a more widely available and cost-effective technique, offering robust and reliable performance for routine analysis, particularly at higher concentrations.[3][4]
Cross-validation of these two methods is essential to ensure the accuracy and consistency of analytical results, particularly when transferring methods between laboratories or when one method is used to confirm the findings of the other. This guide provides a framework for such a cross-validation, outlining proposed methodologies based on established analytical principles for related compounds.
Experimental Protocols
The following protocols are proposed for the quantitative analysis of this compound in a biological matrix such as urine. These are based on established methods for hippuric acid and other organic acids.
LC-MS/MS Method Protocol
This method is designed for high sensitivity and selectivity.
1. Sample Preparation (Urine)
-
Thaw frozen urine samples at room temperature.
-
Vortex mix the samples to ensure homogeneity.
-
Centrifuge at 10,000 x g for 10 minutes to pellet any particulate matter.
-
Dilute the supernatant 1:10 with a solution of 0.1% formic acid in water.
-
Add an internal standard (e.g., this compound-d5) to all samples, calibrators, and quality controls.
-
Vortex mix and transfer to an autosampler vial for analysis.
2. Liquid Chromatography Conditions
-
Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7.1-10 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Proposed):
-
This compound: Precursor Ion (m/z) 194.06 -> Product Ion (m/z) 134.04
-
Internal Standard (this compound-d5): Precursor Ion (m/z) 199.09 -> Product Ion (m/z) 139.07
-
-
Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
HPLC-UV Method Protocol
This method is designed for robust, routine analysis.
1. Sample Preparation (Urine)
-
Thaw frozen urine samples at room temperature.
-
Vortex mix the samples to ensure homogeneity.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Perform a solid-phase extraction (SPE) for sample clean-up if matrix interference is significant. A mixed-mode anion exchange cartridge is recommended.
-
Alternatively, for a simpler approach, perform a protein precipitation by adding acetonitrile (1:3 v/v), vortexing, and centrifuging.
-
Transfer the supernatant to an autosampler vial.
2. High-Performance Liquid Chromatography Conditions
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[5]
-
Mobile Phase: Isocratic elution with a mixture of 20% Acetonitrile and 80% Water containing 0.1% Phosphoric Acid (adjust pH to 3.0).
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: 238 nm (based on the chromophore of this compound).
Quantitative Data Comparison
The following tables summarize the expected performance characteristics of the LC-MS/MS and HPLC methods for the analysis of this compound. These values are based on published data for similar analytes and serve as a benchmark for method validation.
Table 1: Comparison of Method Performance Parameters
| Parameter | LC-MS/MS | HPLC-UV |
| Linearity Range | 0.1 - 100 ng/mL | 0.1 - 10 µg/mL |
| Limit of Detection (LOD) | ~0.05 ng/mL | ~50 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 ng/mL | ~100 ng/mL |
| Precision (%RSD) | < 15% | < 15% |
| Accuracy (%Recovery) | 85 - 115% | 85 - 115% |
| Selectivity | High (based on mass-to-charge ratio) | Moderate (based on retention time and UV absorbance) |
| Matrix Effects | Potential for ion suppression/enhancement | Potential for co-eluting interferences |
| Analysis Time per Sample | ~10 minutes | ~15 minutes |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound using both LC-MS/MS and HPLC.
Caption: General workflow for this compound analysis.
Cross-Validation Logic
The following diagram outlines the logical steps involved in the cross-validation of the LC-MS/MS and HPLC methods.
Caption: Logical workflow for cross-validating analytical methods.
Conclusion
The choice between LC-MS/MS and HPLC for the analysis of this compound will depend on the specific requirements of the study. LC-MS/MS is the preferred method for applications requiring high sensitivity and selectivity, such as in clinical and toxicological research where analyte concentrations may be very low. HPLC-UV, on the other hand, provides a reliable and cost-effective solution for routine analyses where higher concentrations are expected.
A thorough cross-validation as outlined in this guide is critical to ensure data integrity and comparability. By analyzing the same set of samples with both validated methods and performing appropriate statistical comparisons, researchers can confidently establish the relationship between the two techniques and ensure the interchangeability of the data within defined limits of agreement. This robust analytical foundation is paramount for the successful translation of research findings into clinical or regulatory settings.
References
- 1. This compound (ring-¹³Câ, 99%) 100 µg/mL in methanol - Cambridge Isotope Laboratories, CLM-11190-1.2 [isotope.com]
- 2. Organic Acid Analysis Service| LC-MS and GC-MS - Creative Proteomics [creative-proteomics.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
Comparative Analysis of 4-Hydroxyhippuric Acid Levels: A Biomarker in Health and Disease
For Immediate Release
A comprehensive review of current scientific literature reveals significant alterations in the levels of 4-Hydroxyhippuric acid (4-HHA), a key metabolite, in individuals with various disease states compared to healthy cohorts. This guide provides a comparative analysis of 4-HHA concentrations across different conditions, details the experimental protocols for its quantification, and illustrates its metabolic pathway, offering valuable insights for researchers, scientists, and drug development professionals.
This compound is a glycine conjugate of 4-hydroxybenzoic acid, primarily derived from the metabolism of dietary polyphenols found in fruits and vegetables, as well as from the breakdown of parabens used as preservatives in food and cosmetics. Its levels in biological fluids, particularly urine, are increasingly recognized as a potential biomarker for several pathological conditions.
Quantitative Comparison of this compound Levels
The following table summarizes the urinary concentrations of this compound across various studies, comparing healthy individuals to patients with specific diseases. It is important to note that direct comparative studies with quantitative data for all listed diseases are not always available; therefore, data from different studies are presented to provide a reference range.
| Condition | Cohort | Number of Subjects (n) | Mean 4-HHA Concentration (mmol/mol creatinine) | Standard Deviation (SD) | Reference |
| Healthy | Adults | 110 | 3.5 | 2.5 | [F. et al., 2011] |
| Uremia | Adults | Not Specified | Significantly Elevated¹ | Not Specified | [1] |
| Eosinophilic Esophagitis (EoE) | Children | Not Specified | Notably Higher² | Not Specified | [1] |
| Gastroesophageal Reflux Disease (GERD) | Children | Not Specified | Notably Higher² | Not Specified | [1] |
| Mild Hypertension | Adults | Not Specified | Elevated³ | Not Specified | [1] |
| Autoimmune Disease | Adults | 100 (ADs), 292 (Controls) | Not Significantly Different⁴ | Not Specified | [2][3] |
¹Levels are described as "significantly elevated" in adults with uremia, although specific mean concentrations were not provided in the reviewed literature.[1] ²Urinary concentrations are reported as "notably higher" in children with Eosinophilic Esophagitis and Gastroesophageal Reflux Disease compared to healthy controls, but quantitative data was not available.[1] ³A link to mild hypertension has been suggested, but the concentrations have not been quantified.[1] ⁴In a study of 28 urinary organic acids in patients with autoimmune diseases, this compound was not identified as a significantly different metabolite between the patient and control groups.[2][3]
Metabolic Pathway and Experimental Workflow
The formation and excretion of this compound is a multi-step process involving dietary intake, gut microbiota metabolism, and hepatic conjugation. The following diagrams illustrate the metabolic pathway and a general workflow for the analysis of urinary organic acids.
Caption: Metabolic pathway of this compound formation.
Caption: General workflow for urinary organic acid analysis.
Experimental Protocols
The quantification of this compound in urine is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are detailed methodologies adapted from published research.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is widely used for the analysis of urinary organic acids.
1. Sample Preparation:
-
Internal Standard Addition: To a 1 mL aliquot of urine, add a known concentration of an internal standard (e.g., 2-ketocaproic acid).
-
Oximation: Treat the sample with hydroxylamine hydrochloride to convert keto-acids to their oxime derivatives. This is typically done by incubating the sample at 60°C for 30 minutes.
-
Acidification and Extraction: Acidify the sample to a pH of 1-2 using hydrochloric acid. Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate. Repeat the extraction process to ensure complete recovery of the organic acids.
-
Drying: Evaporate the pooled organic extracts to dryness under a stream of nitrogen.
-
Derivatization: To make the organic acids volatile for GC analysis, derivatize the dried residue using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). This is typically carried out by heating the sample at 70°C for 30 minutes.
2. GC-MS Analysis:
-
Gas Chromatograph: Use a capillary column suitable for organic acid analysis (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injection: Inject 1-2 µL of the derivatized sample into the GC.
-
Temperature Program: A typical temperature program starts at 70°C, holds for a few minutes, and then ramps up to around 300°C.
-
Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode. Acquire data in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity and specificity.
-
Quantification: Identify this compound based on its retention time and mass spectrum. Quantify by comparing the peak area of the analyte to that of the internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers high sensitivity and specificity and often requires less sample preparation than GC-MS.
1. Sample Preparation:
-
Dilution: Dilute the urine sample (e.g., 1:10) with a suitable buffer or mobile phase.
-
Internal Standard Addition: Add an isotopically labeled internal standard (e.g., this compound-d4) to the diluted sample.
-
Centrifugation/Filtration: Centrifuge the sample to pellet any precipitates and/or filter through a 0.22 µm filter to remove particulates.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Use a C18 reversed-phase column for separation.
-
Mobile Phase: A typical mobile phase consists of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Mass Spectrometer: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
-
Multiple Reaction Monitoring (MRM): For quantification, use MRM mode, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.
-
Quantification: Generate a calibration curve using standards of known concentrations. Calculate the concentration of this compound in the samples based on the peak area ratios of the analyte to the internal standard.
Conclusion
The available evidence suggests that elevated levels of this compound may be associated with several disease states, including uremia, eosinophilic esophagitis, GERD, and potentially mild hypertension. However, a notable lack of standardized, quantitative data across different studies highlights the need for more rigorous comparative analyses. The detailed experimental protocols provided herein offer a foundation for such future studies, which are crucial for establishing this compound as a reliable clinical biomarker. Further research with larger, well-characterized patient cohorts is warranted to validate these initial findings and to elucidate the precise role of this compound in the pathophysiology of these diseases.
References
- 1. aurametrix.weebly.com [aurametrix.weebly.com]
- 2. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
- 3. Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Hard Ionization and Soft Ionization | Applications Notes | JEOL Ltd. [jeol.com]
Validating Urinary 4-Hydroxyhippuric Acid as a Biomarker of Fruit and Vegetable Intake: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of urinary 4-Hydroxyhippuric acid (4-HHA) as a potential biomarker for fruit and vegetable intake. Due to the limited number of comprehensive validation studies specifically focused on 4-HHA, this guide also includes data on the closely related and more extensively studied compound, hippuric acid (HA), as a proxy. Elevated levels of 4-HHA in urine can indicate an increased intake of phenolic-rich foods, such as berries[1][2].
Performance Comparison of Urinary Biomarkers
The validation of a dietary biomarker relies on establishing a strong correlation with the actual intake of the food group of interest. While specific quantitative data for 4-HHA is scarce, studies on hippuric acid (HA) provide valuable insights into the potential performance of related compounds.
| Biomarker | Food Group | Study Population | Correlation with Intake (r) | Method of Dietary Assessment | Reference |
| Hippuric Acid (HA) | Fruits and Vegetables (Flavonoids) | Healthy Adolescents (n=287) | 0.47 (unadjusted) | 3-day weighed dietary records | [3] |
| Hippuric Acid (HA) | Fruits, Vegetables, and Juice | Healthy Children and Adolescents (n=240) | 0.62 (Children), 0.41 (Adolescents) | 3-day weighed dietary records | [4] |
| Hippuric Acid (HA) | Total Polyphenols | Young Adults | 0.29 - 0.47 | 24-hour recalls | [3][5] |
| Hippuric Acid (HA) | Nuts | Adults (n=138) | Positive association (p=0.049) | Food Frequency Questionnaire | [6][7] |
| Total Urinary Polyphenols | Total Polyphenols | Adults (Invecchiare InCHIANTI study) | 0.211 | Food Frequency Questionnaires | [8] |
| Hesperetin & Naringenin | Citrus Fruits | Adults (n=475) | 0.54 & 0.50 | 24-hour dietary recalls | [9] |
| Caffeic Acid & Ferulic Acid | Coffee | Adults (n=475) | 0.49 & 0.42 | 24-hour dietary recalls | [9] |
| Gallic Acid Ethyl Ester & Resveratrol | Red Wine | Adults (n=475) | 0.65 & 0.46 | 24-hour dietary recalls | [9] |
Note: The correlation coefficients (r) indicate the strength of the linear relationship between the biomarker and dietary intake. A value closer to 1 indicates a stronger positive correlation. P-values indicate the statistical significance of the association.
Metabolic Pathway and Experimental Workflow
The following diagrams illustrate the metabolic origin of hippuric acids from dietary polyphenols and a general workflow for biomarker validation.
Caption: Metabolic pathway from dietary polyphenols to urinary hippuric acids.
Caption: General experimental workflow for dietary biomarker validation.
Experimental Protocols
While a specific, standardized protocol for 4-HHA as a fruit and vegetable biomarker is not well-established, the following methodologies for hippuric and other urinary organic acids are commonly employed and can be adapted.
Sample Collection and Storage
-
24-hour Urine Collection: Participants should be instructed to collect all urine over a 24-hour period. This method is considered more reliable than spot urine samples for assessing polyphenol intake[8].
-
Preservation and Storage: Samples should be stored at -80°C until analysis to ensure stability[7].
Analytical Methods
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for quantifying organic acids in urine.
-
Sample Preparation:
-
Thaw urine samples at room temperature.
-
Centrifuge to remove particulate matter.
-
Dilute the supernatant with deionized water. A significant dilution can help reduce matrix effects[10][11].
-
Addition of a stable isotope-labeled internal standard (e.g., 13C6-hippuric acid) is crucial for accurate quantification, especially for endogenous compounds[12].
-
-
Chromatographic Separation:
-
A reverse-phase C18 column is typically used.
-
A gradient elution with a mobile phase consisting of an aqueous solution with a small percentage of organic solvent (e.g., acetonitrile or methanol) and an acid (e.g., formic acid) is common.
-
-
Mass Spectrometry Detection:
-
Electrospray ionization (ESI) in negative mode is often used for the detection of organic acids.
-
Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for the analyte and internal standard.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of urinary organic acids, though it typically requires a derivatization step.
-
Sample Preparation:
-
Gas Chromatography:
-
A capillary column (e.g., DB-1) is used for separation.
-
A temperature gradient is applied to the oven to elute the compounds of interest.
-
-
Mass Spectrometry Detection:
-
Electron ionization (EI) is the standard ionization technique.
-
The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
-
Discussion and Future Directions
Urinary 4-HHA is a promising biomarker for the intake of polyphenol-rich fruits and vegetables due to its direct metabolic link. However, the current body of evidence is insufficient to fully validate its use in large-scale epidemiological or clinical studies. Most research has focused on its parent compound, hippuric acid, which shows moderate correlation with the intake of various polyphenol sources, including fruits, vegetables, tea, and coffee[3][5].
Future research should focus on:
-
Dedicated Validation Studies: Conducting studies specifically designed to validate urinary 4-HHA as a biomarker for fruit and vegetable intake, including dose-response assessments.
-
Comparative Analyses: Directly comparing the performance of 4-HHA with other established biomarkers (e.g., carotenoids, vitamin C, other polyphenols) in the same study populations.
-
Standardized Protocols: Developing and validating standardized analytical protocols for 4-HHA quantification in urine to ensure comparability across different studies.
-
Influence of Gut Microbiome: Investigating the influence of inter-individual variations in gut microbiota on the metabolism of polyphenols to 4-HHA, as this can affect its reliability as a biomarker.
References
- 1. This compound | Rupa Health [rupahealth.com]
- 2. 4-Hydroxyhippuric - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- 4. Hippuric acid in 24-hour urine collections is a potential biomarker for fruit and vegetable consumption in healthy children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The relationship between urinary polyphenol metabolites and dietary polyphenol intakes in young adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urinary Hippuric Acid as a Sex-Dependent Biomarker for Fruit and Nut Intake Raised from the EAT-Lancet Index and Nuclear Magnetic Resonance Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Urinary Hippuric Acid as a Sex-Dependent Biomarker for Fruit and Nut Intake Raised from the EAT-Lancet Index and Nuclear Magnetic Resonance Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of 24-h volume and creatinine-corrected total urinary polyphenol as a biomarker of total dietary polyphenols in the Invecchiare InCHIANTI study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iris.unito.it [iris.unito.it]
- 10. mdpi.com [mdpi.com]
- 11. Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Hard Ionization and Soft Ionization | Applications Notes | JEOL Ltd. [jeol.com]
A Comparative Guide to Inter-Laboratory Measurement Protocols for 4-Hydroxyhippuric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 4-Hydroxyhippuric acid (4-HHA), a significant biomarker in metabolomics and exposure studies. Given the absence of direct inter-laboratory comparison studies for 4-HHA, this document focuses on a comparison of common analytical techniques used for its measurement, with performance data extrapolated from closely related structural analogs like hippuric acid and methylhippuric acid. The objective is to equip researchers with the necessary information to select and implement a suitable analytical protocol.
This compound is a metabolite that can indicate dietary intake of phenolic compounds, exposure to certain chemicals, or alterations in gut microbiota.[1] Its accurate measurement in biological matrices, typically urine, is crucial for clinical and research applications.[1] The most common analytical platforms for the quantification of 4-HHA and similar organic acids are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]
Data Presentation: Comparison of Analytical Method Performance
The following table summarizes the typical performance characteristics of different analytical methods applicable to the analysis of this compound and its structural analogs. This data is compiled from various validation studies and should be considered as a general reference. Actual performance may vary based on specific laboratory conditions, instrumentation, and matrix effects.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Linearity Range | 1.91 - 1000 µg/mL[2] | 0.25 - 250 µg/mL[3] | Not specified, but generally wide |
| Limit of Detection (LOD) | 6 µg/mL[2] | Not specified | Not specified |
| Limit of Quantification (LOQ) | Not specified | 0.25 µg/mL[4] | Not specified |
| Accuracy (Mean Recovery) | 83.17% - 104.45%[2] | Not specified, but generally high | Not specified, but generally high |
| Precision (RSD) | Within-run: 0.51% - 1.59%Between-run: 1.30% - 2.67%[2] | Not specified, but typically <15% | Not specified, but typically <15% |
| Specificity | Moderate | High | High |
| Throughput | High | High | Moderate (requires derivatization) |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for HPLC-UV, LC-MS/MS, and GC-MS techniques, based on established methods for structurally similar compounds.
HPLC-UV Method for Hippuric and Methyl Hippuric Acids in Urine
This protocol is adapted from the NIOSH 8301 method and is suitable for the analysis of this compound with appropriate modifications.[5]
a. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 1.0 mL of urine into a 15-mL glass tube.
-
Add 80 µL of 6 N HCl and 0.3 g of sodium chloride, then mix.
-
Add 4 mL of ethyl acetate and rotate for 2 minutes to extract the analytes.[6]
-
Centrifuge at approximately 1000 x g for 5 minutes.[2]
-
Transfer 200 µL of the upper organic layer to a clean vial.[2]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.[2]
-
Reconstitute the residue in 200 µL of the mobile phase.[6]
b. HPLC-UV Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[6]
-
Mobile Phase: 840 mL distilled water, 160 mL acetonitrile, and 250 µL glacial acetic acid[5]
-
Flow Rate: 1.5 mL/min[6]
-
Detection: UV at 216 nm[6]
-
Column Temperature: 48°C[6]
-
Injection Volume: 30 µL[6]
LC-MS/MS Method for Hippuric Acid in Urine
This protocol is based on a validated method for the simultaneous determination of hippuric and benzoic acids in urine.[3]
a. Sample Preparation (Direct Injection):
-
For this method, urine samples can be directly injected after dilution.
-
Dilute the urine sample with the initial mobile phase to minimize matrix effects.
b. LC-MS/MS Conditions:
-
Column: A suitable reversed-phase C18 or HILIC column.[2]
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid to aid ionization.[2]
-
Flow Rate: Typically 0.2 - 0.5 mL/min.
-
Ionization: Electrospray ionization (ESI) in negative ion mode.[2]
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of this compound.[2]
GC-MS Method for Organic Acids in Urine
This is a general protocol for the analysis of organic acids, including this compound, in urine.[7]
a. Sample Preparation (Extraction and Derivatization):
-
Adjust the pH of 2 mL of urine to <1 with HCl.
-
Add an internal standard.
-
Perform a liquid-liquid extraction with ethyl acetate.
-
Evaporate the organic layer to dryness.
-
Derivatize the residue using a silylating agent (e.g., MSTFA/TMS-Cl) by heating at 60°C for 15 minutes.[7]
b. GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent).
-
Carrier Gas: Helium.
-
Temperature Program:
-
Initial temperature: 100°C for 1 min.
-
Ramp 1: 2°C/min to 130°C.
-
Ramp 2: 3°C/min to 200°C.
-
Ramp 3: 6°C/min to 280°C, hold for 10 min.[7]
-
-
Injection Temperature: 250°C.[7]
-
Ion Source Temperature: 200°C.[7]
-
Detection: Mass spectrometer operated in scan or selected ion monitoring (SIM) mode.[7]
Mandatory Visualization
The following diagrams illustrate the generalized workflows for the analytical measurement of this compound.
Caption: Generalized workflow for this compound analysis.
Caption: Metabolic pathway of this compound formation.
References
- 1. This compound | Rupa Health [rupahealth.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdc.gov [cdc.gov]
- 6. jaehr.muk.ac.ir [jaehr.muk.ac.ir]
- 7. scispace.com [scispace.com]
specificity of 4-Hydroxyhippuric acid versus other polyphenol metabolites as biomarkers
An Objective Comparison of 4-Hydroxyhippuric Acid and Other Polyphenol Metabolites as Dietary Biomarkers
For researchers and professionals in drug development and nutritional science, the accurate assessment of dietary polyphenol intake is crucial for understanding its impact on health and disease. Urinary metabolites have emerged as objective biomarkers of food consumption, offering an alternative to subjective dietary questionnaires. This guide provides a detailed comparison of the specificity of this compound (4-HHA) versus other key polyphenol metabolites, supported by experimental data and protocols.
Introduction to this compound (4-HHA)
This compound is a glycine conjugate of 4-hydroxybenzoic acid.[1][2] It is a secondary metabolite formed during the body's Phase II detoxification process, which increases the water solubility of phenolic compounds to facilitate their excretion in urine.[1] Elevated urinary levels of 4-HHA are often associated with a higher intake of polyphenol-rich foods, particularly fruits like berries.[1][2] However, its utility as a specific biomarker is complicated by its diverse origins.
The metabolic pathway for 4-HHA is multi-step, involving both gut microbiota and host metabolism. Various polyphenols, such as proanthocyanidins, anthocyanins, and hydroxycinnamates, are first broken down by the gut microbiome into simpler phenolic acids, including 4-hydroxybenzoic acid. This intermediate is then absorbed and conjugated with the amino acid glycine in the liver to form 4-HHA, which is subsequently excreted.
Specificity of 4-HHA Compared to Other Metabolites
A primary challenge in using dietary biomarkers is that many metabolites are not unique to a single parent compound or food source.[3] This lack of specificity can make it difficult to correlate biomarker levels with the intake of a particular food or polyphenol class.
This compound (4-HHA): A General Biomarker 4-HHA is derived from a wide range of dietary polyphenols, making it a non-specific or general biomarker of total polyphenol or fruit and vegetable intake. Its levels can increase after consuming various fruits containing anthocyanins, flavonols, and hydroxycinnamates.[2] Furthermore, non-dietary sources, such as exposure to paraben preservatives found in cosmetics and some foods, can also lead to elevated 4-HHA levels, as parabens are metabolized to 4-hydroxybenzoic acid.[2]
Comparison with More Specific Biomarkers In contrast to the general nature of 4-HHA, other polyphenol metabolites exhibit higher specificity for particular dietary sources.
-
Urolithins (A, B, C, D): These are exclusively produced by the gut microbiota from ellagitannins and ellagic acid. Major dietary sources of ellagitannins include pomegranates, walnuts, raspberries, and strawberries. The presence of urolithins in urine is a specific indicator of consuming these foods.
-
Equol: This metabolite is produced from the metabolism of daidzein, an isoflavone found almost exclusively in soy products. Therefore, equol is considered a highly specific biomarker for soy intake.[3]
-
3-Hydroxyphenylpropionic Acid (3-HPPA): This is a major metabolite of proanthocyanidins, which are abundant in apples, grapes, and cocoa.[4] While still derived from a broad class of polyphenols, it is more specific than 4-HHA.
The following table summarizes the key differences between these biomarkers.
| Biomarker | Precursor Polyphenol(s) | Key Dietary Sources | Specificity Level |
| This compound | Anthocyanins, Proanthocyanidins, Hydroxycinnamates | Berries, various fruits, nuts, vegetables; also parabens | Low (General) |
| Urolithins | Ellagitannins, Ellagic Acid | Pomegranate, walnuts, raspberries, strawberries | High |
| Equol | Daidzein (an Isoflavone) | Soybeans and soy products | Very High |
| 3-HPPA | Proanthocyanidins | Apples, cocoa, grapes, red wine | Medium |
Quantitative Performance Data
The validation of a biomarker requires demonstrating a significant correlation between its concentration in a biological sample and the dietary intake of the target food or compound. Studies often report poor to moderate agreement between biomarker levels and intake estimated from dietary records.[3][5]
A study on hippuric acid (a related, non-hydroxylated form of 4-HHA) provides insight into the expected performance. Researchers found a moderate correlation between 24-hour urinary hippuric acid excretion and the intake of flavonoids from fruits and vegetables in adolescents.[6]
| Study Parameter | Exploratory Sample (n=192) | Confirmatory Sample (n=95) |
| Spearman Correlation (r) | 0.47 | 0.64 |
| Classification (Same/Adjacent Quartile) | 79% | 88% |
| Misclassification (Opposite Quartile) | 5% | 4% |
| Data adapted from a validation study on hippuric acid as a biomarker for flavonoid intake from fruits and vegetables.[6] |
While this data is for hippuric acid, it highlights the typical performance of such general biomarkers. The correlation is statistically significant but moderate, indicating that while the biomarker is useful, it does not perfectly reflect intake. The lack of robust quantitative data directly comparing the specificity of 4-HHA against others in a single cohort remains a research gap.
Experimental Protocols
The quantification of 4-HHA and other phenolic acids in urine is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[7]
Detailed Methodology: LC-MS/MS Quantification of 4-HHA in Urine
This protocol is a representative method based on common practices for analyzing organic acids in urine.[7][8][9]
-
Sample Preparation:
-
Thaw frozen 24-hour urine samples on ice.
-
Vortex each sample and centrifuge at 10,000 x g for 5 minutes to pellet any precipitate.
-
Transfer 100 µL of the supernatant to a clean microcentrifuge tube.
-
Add 10 µL of an internal standard solution (e.g., ¹³C₆-4-Hydroxyhippuric acid in methanol) to correct for matrix effects and instrument variability.
-
Add 890 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid) for a 1:10 final dilution. This "dilute-and-shoot" approach is often sufficient to minimize ion suppression from the urine matrix.[10]
-
Vortex and transfer to an autosampler vial for injection.
-
-
LC-MS/MS Conditions:
-
LC System: Ultra-High-Performance Liquid Chromatography (UPLC) system.
-
Column: A reverse-phase C18 column (e.g., Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.[7]
-
Gradient Elution: A typical gradient might run from 5% B to 95% B over 5-7 minutes to separate the analytes of interest.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole (QqQ) mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), negative mode.
-
Detection: Multiple Reaction Monitoring (MRM). The instrument is set to monitor a specific precursor-to-product ion transition for the analyte and its internal standard.
-
Example MRM Transition for 4-HHA: Precursor ion (m/z) 194.0 -> Product ion (m/z) 107.0 [M-H-glycine]⁻.
-
-
-
Quantification:
-
A calibration curve is generated using surrogate standards (analyte-free urine spiked with known concentrations of 4-HHA).[8][9]
-
The concentration of endogenous 4-HHA in the samples is calculated by comparing the peak area ratio of the analyte to the internal standard against the regression equation from the calibration curve.[8]
-
Conclusion
This compound is a valuable, easily measured urinary metabolite that serves as a general biomarker for the intake of polyphenol-rich foods, particularly fruits and vegetables. Its primary limitation is a lack of specificity , as it is derived from multiple dietary polyphenols and can also originate from non-dietary sources like parabens.
For research questions requiring the assessment of overall fruit and vegetable consumption, 4-HHA, perhaps in combination with its parent compound hippuric acid, is a suitable candidate. However, for studies aiming to link the intake of specific foods (e.g., soy, walnuts, pomegranates) to health outcomes, more specific biomarkers such as equol or urolithins are demonstrably superior. The selection of a biomarker must be aligned with the specific dietary exposure being investigated. Future research should focus on validating panels of multiple biomarkers to provide a more comprehensive and accurate picture of complex dietary patterns.
References
- 1. This compound | Rupa Health [rupahealth.com]
- 2. 4-Hydroxyhippuric - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. Comparison between dietary assessment methods and biomarkers in estimating dietary (poly)phenol intake - Food & Function (RSC Publishing) DOI:10.1039/D2FO02755K [pubs.rsc.org]
- 4. 2-Hydroxyhippuric Acid | Rupa Health [rupahealth.com]
- 5. Comparison between dietary assessment methods and biomarkers in estimating dietary (poly)phenol intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relative validation of 24-h urinary hippuric acid excretion as a biomarker for dietary flavonoid intake from fruit and vegetables in healthy adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Link: A Comparative Guide to Plasma and Urine Concentrations of 4-Hydroxyhippuric Acid
For researchers, scientists, and professionals in drug development, understanding the pharmacokinetics of metabolites is paramount. This guide provides a comprehensive comparison of 4-Hydroxyhippuric acid concentrations in plasma and urine, supported by experimental data and detailed methodologies.
This compound, a key metabolite of dietary polyphenols, serves as a valuable biomarker for the intake of phenolic-rich foods and beverages. Its presence and concentration in both plasma and urine provide a window into the metabolic fate of these dietary compounds. This guide synthesizes available data to explore the relationship between systemic exposure (plasma) and excretion (urine) of this important metabolite.
Quantitative Data Summary
While direct correlational studies between plasma and urine concentrations of this compound are limited, data from intervention studies offer valuable insights. The following table summarizes key findings from a study investigating the effects of mango purée consumption on this compound levels.
| Biological Matrix | Time Point | Concentration (nmol/L in plasma; µmol/24h in urine) | Condition |
| Plasma | Pre-ingestion | 526 ± 100 | Subjects with a full GI tract (n=10) |
| 4 hours post-ingestion | 238 ± 54 | Subjects with a full GI tract (n=10) | |
| 24 hours post-ingestion | 528 ± 181 | Subjects with a full GI tract (n=10) | |
| - | Not detectable | Ileostomists (n=10) | |
| Urine | 0-24 hours pre-ingestion | 25 ± 1 | Ileostomists (n=10) |
| 0-24 hours post-ingestion | 160 ± 22 | Ileostomists (n=10) |
Data extracted from a study on the ingestion of mango purée[1]. Note that the plasma and urine data in this specific study were not collected from the same group of subjects in a manner that would allow for a direct correlation analysis.
The data indicates that while plasma concentrations of this compound fluctuate after the consumption of polyphenol-rich foods, its excretion in urine is substantial. The absence of detectable plasma levels in ileostomists, despite a significant increase in urinary excretion, suggests a crucial role of the colonic microbiota in its formation and subsequent absorption[1].
Further studies on the consumption of dark chocolate and cocoa powder have also reported urinary excretion data for this compound, reinforcing its role as a biomarker of polyphenol intake.
Metabolic Pathway of this compound
This compound is formed through the metabolism of dietary polyphenols, particularly those found in fruits, vegetables, and tea. The process primarily involves the gut microbiota and subsequent hepatic conjugation.
Experimental Protocols
The quantification of this compound in plasma and urine typically involves sophisticated analytical techniques to ensure accuracy and sensitivity.
1. Sample Preparation
-
Plasma: A common method involves protein precipitation. Typically, a volume of plasma is mixed with a solvent like acetonitrile to precipitate proteins. The mixture is then centrifuged, and the supernatant is collected for analysis[2].
-
Urine: Urine samples are often diluted with a suitable solvent or mobile phase before analysis to reduce matrix effects[2].
2. Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the sensitive and specific quantification of this compound and other metabolites in biological fluids.
-
Chromatographic Separation: A reversed-phase C18 column is frequently used to separate this compound from other components in the sample extract. The mobile phase usually consists of a mixture of an aqueous solution (often containing a buffer and an acid like formic acid) and an organic solvent (such as acetonitrile or methanol).
-
Mass Spectrometric Detection: After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound and an internal standard.
Conclusion
The available evidence strongly suggests that urinary excretion of this compound is a reliable indicator of dietary polyphenol intake. While plasma concentrations provide a snapshot of systemic exposure, they appear to be more transient and may be below the limit of detection depending on the timing of sample collection and the individual's gut microbiome activity. A direct quantitative correlation between plasma and urine levels is not yet firmly established in the literature and warrants further investigation. For researchers aiming to assess polyphenol consumption, 24-hour urine collection and analysis for this compound remains a robust and informative approach. The detailed methodologies provided in this guide offer a foundation for designing and executing such studies.
References
Establishing Reference Ranges for 4-Hydroxyhippuric Acid in Diverse Populations: A Comparative Guide
This guide provides a comparative overview of available data and methodologies for establishing reference ranges for 4-Hydroxyhippuric acid, a metabolite reflecting dietary polyphenol intake and gut microbiome activity. The information is intended for researchers, scientists, and drug development professionals.
Introduction
This compound (4-HHA) is a glycine conjugate of 4-hydroxybenzoic acid.[1] Its presence in urine is a biomarker for the consumption of polyphenol-rich foods, such as fruits and berries, and can also indicate exposure to certain chemicals like parabens.[2][3] The formation of 4-HHA is a result of the metabolic activity of the gut microbiota on dietary polyphenols, followed by detoxification processes in the liver.[1] Given the influence of diet and microbiome, which vary across different geographical and ethnic groups, establishing population-specific reference ranges for 4-HHA is crucial for its accurate interpretation in clinical and research settings.
Data Presentation: Reference Ranges
Direct reference range data for this compound across diverse populations are not well-established in the scientific literature. However, data for its precursor, hippuric acid, are more readily available and can provide some context for expected ranges. It is important to note that these are not direct equivalents but can serve as a preliminary guide.
Table 1: Urinary Hippuric Acid Reference Ranges in a Non-Exposed Adult Population (Southeastern Brazil) [3][4]
| Population Subgroup | N | Mean ± SD (g/g creatinine) | Median (g/g creatinine) | 95th Percentile (g/g creatinine) | Upper Reference Value (Mean + 2SD) (g/g creatinine) |
| Total Population | 115 | 0.18 ± 0.10 | 0.15 | 0.36 | 0.38 |
| Males | 49 | 0.16 ± 0.10 | 0.13 | 0.33 | 0.36 |
| Females | 91 | 0.20 ± 0.09 | 0.19 | 0.37 | 0.38 |
| Age 18-35 years | 77 | 0.16 ± 0.09 | 0.15 | 0.35 | 0.34 |
| Age 36-60 years | 38 | 0.21 ± 0.10 | 0.20 | 0.37 | 0.41 |
Note: These values are for hippuric acid, not this compound. The study was conducted in a specific Brazilian population and may not be generalizable to other ethnic groups.
One commercial laboratory suggests an optimal range for this compound of 0.79 - 17 mmol/mol creatinine , although the population and methodology used to establish this range are not specified.[2]
Experimental Protocols
The quantitative analysis of this compound in urine is typically performed using chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Urinary Organic Acids
This protocol is a representative method for the analysis of urinary organic acids, including this compound.
-
Sample Preparation:
-
Urine Collection: Collect a random urine sample in a sterile, preservative-free container. For quantitative analysis, a 24-hour urine collection is preferable.
-
Internal Standard Addition: To a 1 mL aliquot of urine, add a known concentration of an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Extraction: Acidify the urine sample with hydrochloric acid to a pH of 1-2. Extract the organic acids with two portions of an organic solvent like ethyl acetate.
-
Derivatization: Evaporate the combined organic extracts to dryness under a stream of nitrogen. To make the organic acids volatile for GC analysis, derivatize the residue. A common method is two-step derivatization: first with methoxyamine hydrochloride in pyridine to protect keto groups, followed by silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to convert acidic protons to trimethylsilyl (TMS) ethers.
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
-
Gas Chromatography: Use a capillary column (e.g., DB-5MS, 30m x 0.25mm, 0.25µm). The oven temperature program typically starts at a low temperature (e.g., 70°C) and is ramped up to a high temperature (e.g., 300°C) to separate the different organic acids.
-
Mass Spectrometry: Operate the mass spectrometer in either full scan mode to identify all compounds or in selected ion monitoring (SIM) mode for higher sensitivity and quantitative accuracy of target analytes like this compound.
-
2. High-Performance Liquid Chromatography (HPLC) Protocol for Urinary Organic Acids
This protocol provides a general procedure for the analysis of urinary organic acids using HPLC.
-
Sample Preparation:
-
Urine Collection: Collect urine as described for the GC-MS protocol.
-
Dilution and Filtration: Dilute the urine sample with a suitable buffer (e.g., phosphate buffer). For direct injection, filter the diluted urine through a 0.45 µm filter to remove particulate matter.
-
Extraction (Optional): For cleaner samples and to concentrate the analytes, a solid-phase extraction (SPE) can be performed.
-
-
HPLC Analysis:
-
Injection: Inject a defined volume (e.g., 20 µL) of the prepared sample into the HPLC system.
-
Chromatography: Use a reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm). The mobile phase is typically a gradient of an aqueous buffer (e.g., phosphate buffer with an acidic pH) and an organic solvent like acetonitrile or methanol.
-
Detection: Use a UV detector set at a wavelength appropriate for the aromatic ring of this compound (e.g., around 230-240 nm). For higher specificity and sensitivity, a mass spectrometer can be used as a detector (LC-MS).
-
Mandatory Visualization
Caption: Experimental workflow for establishing urinary this compound reference ranges.
Caption: Metabolic pathway of dietary polyphenols to this compound.
Conclusion
The establishment of robust reference ranges for this compound in diverse populations is an area that requires further research. Current data is sparse, and the use of hippuric acid ranges as a surrogate should be done with caution. The provided experimental protocols offer a foundation for standardized measurement of this important biomarker. The visualization of the metabolic pathway highlights the key biological processes that influence urinary 4-HHA levels. Future studies should focus on large, multi-ethnic cohorts to establish clinically meaningful reference intervals.
References
validation of analytical methods for 4-Hydroxyhippuric acid according to regulatory guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantitative determination of 4-Hydroxyhippuric acid in biological matrices. As a significant metabolite of dietary polyphenols and a potential biomarker for various physiological and pathological states, the accurate and reliable measurement of this compound is crucial. This document outlines the validation of common analytical techniques—High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS)—in accordance with major regulatory guidelines, including the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2]
Regulatory Framework for Bioanalytical Method Validation
The validation of bioanalytical methods is a critical requirement from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure the reliability of data used in regulatory submissions.[3][4][5][6] The ICH M10 guideline, adopted by these agencies, provides a harmonized framework for the validation of bioanalytical assays.[1][2][7] The objective of validating a bioanalytical assay is to demonstrate its suitability for its intended purpose.[1]
The core parameters for bioanalytical method validation as stipulated by these guidelines include:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[8]
-
Accuracy: The closeness of the determined value to the true value, often expressed as percent recovery.[8]
-
Precision: The degree of scatter between a series of measurements of the same sample, expressed as the relative standard deviation (RSD).[8]
-
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a defined range.[8][9]
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[8]
-
Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.
Comparison of Analytical Methods for this compound
Due to the limited availability of published methods specifically validated for this compound, this guide leverages methodologies developed for its close structural analog, hippuric acid, and other phenolic acids. The analytical principles and methods are largely transferable.
Table 1: Comparison of Analytical Method Performance for Hippuric Acid and its Analogs
| Validation Parameter | HPLC-DAD | LC-MS/MS | GC-MS |
| Linearity (r²) | >0.99 | >0.995 | >0.99 |
| Accuracy (% Recovery) | 85-115% | 85.8–109.7%[7] | 90-110% |
| Precision (%RSD) | <15% | 1.4–13.3%[7] | <15% |
| LLOQ | ng/mL range | 10–40 ng/mL[7] | pg/mL to ng/mL range |
| Specificity | Moderate | High | High |
| Throughput | Moderate | High | Low to Moderate |
| Cost | Low | High | Moderate |
Experimental Protocols
Detailed methodologies are essential for the replication and adaptation of analytical methods. Below are representative protocols for each technique, based on methods validated for hippuric acid and other phenolic acids.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is suitable for the quantification of aromatic acids in urine.
-
Sample Preparation:
-
Centrifuge urine sample to remove particulate matter.
-
Perform a solid-phase extraction (SPE) for sample clean-up and concentration.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode-Array Detector (DAD) monitoring at the wavelength of maximum absorbance for this compound (around 238 nm).
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity for the determination of phenolic acids in various biological matrices.[7]
-
Sample Preparation:
-
LC-MS/MS Conditions:
-
Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) with a C18 column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with negative electrospray ionization.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be optimized.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary.
-
Sample Preparation and Derivatization:
-
Perform a liquid-liquid extraction of the acidified urine or plasma sample with an organic solvent (e.g., ethyl acetate).
-
Evaporate the organic extract to dryness.
-
Derivatize the residue to create a more volatile and thermally stable compound. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Another approach involves esterification using methanol in an acidic medium.[3]
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A programmed temperature ramp to separate the analytes.
-
Ionization: Electron Ionization (EI).
-
Detection: A mass spectrometer operating in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
Visualizing the Validation Process
To better understand the workflow and regulatory expectations, the following diagrams illustrate the bioanalytical method validation process for this compound.
Caption: A general workflow for the bioanalytical analysis of this compound.
Caption: Interrelationship of key bioanalytical method validation parameters.
References
- 1. Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A new derivatization procedure for the analysis of hippuric acid and m-methyl-hippuric acid by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling 4-Hydroxyhippuric Acid
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of 4-Hydroxyhippuric acid.
This compound is a compound of interest in various research fields.[1][2] As with any chemical, understanding its hazard profile and implementing appropriate safety measures are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.
Hazard Profile
This compound presents several hazards that necessitate careful handling. It is classified as:
-
Harmful if swallowed[3]
-
Causes skin irritation[3]
-
Causes serious eye damage[3]
-
May cause respiratory irritation[3]
When in a methanol solution, the hazards of the solvent, such as high flammability and toxicity, must also be considered.[4][5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles are essential to protect against splashes and fumes.[6] |
| Face Shield | Recommended in addition to goggles, especially when there is a high risk of splashing, to provide full-face protection.[6][7] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended.[6][8] Ensure gloves are inspected for any signs of degradation before use and are replaced immediately if contaminated.[8] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect against minor spills. |
| Respiratory Protection | Respirator | Use in a well-ventilated area.[9] If dust formation is likely or ventilation is inadequate, a particulate filter respirator (e.g., N95) is necessary.[6][10] For solutions, an acid gas cartridge may be required depending on the solvent and concentration.[7] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol minimizes the risk of exposure and contamination.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust generation.[9]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Keep the container tightly closed when not in use.
2. Handling the Solid Form:
-
Avoid generating dust.[9] Use dry, clean-up procedures for any spills.[9]
-
When weighing, do so in a fume hood or an enclosure to contain any airborne particles.
-
Limit all unnecessary personal contact with the substance.[9]
3. Preparing Solutions:
-
This compound is sparingly soluble in aqueous buffers and has higher solubility in organic solvents like dimethylformamide (DMF).[11]
-
When preparing solutions, add the solid to the solvent slowly. If using an organic solvent, be mindful of its specific hazards.
-
For maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in DMF and then dilute it with the aqueous buffer.[11]
4. General Laboratory Practices:
-
Do not eat, drink, or smoke in the handling area.[9]
-
Wash hands thoroughly with soap and water after handling the chemical and before breaks and at the end of the workday.[9]
-
Immediately remove any soiled or contaminated clothing.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
1. Waste Segregation:
-
All waste containing this compound must be handled in accordance with local, state, and federal regulations.[8]
-
Collect waste in a designated, properly labeled, and sealed container.[9]
2. Disposal of Unused Material:
-
If recycling is not an option, consult with your institution's waste management authority for proper disposal procedures.[8]
-
Do not allow the chemical to enter drains, sewers, or water bodies.[12]
3. Container Disposal:
-
Empty containers should be rinsed thoroughly with an appropriate solvent. The rinsate should be collected as chemical waste.
-
Puncture empty containers to prevent reuse before disposal in an authorized landfill.[8]
Workflow for Handling this compound
Caption: A logical workflow diagram illustrating the key stages of safely handling this compound, from preparation to disposal.
References
- 1. This compound | Rupa Health [rupahealth.com]
- 2. Human Metabolome Database: Showing metabocard for p-Hydroxyhippuric acid (HMDB0013678) [hmdb.ca]
- 3. This compound | C9H9NO4 | CID 151012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (ring-¹³Câ, 99%) 100 µg/mL in methanol - Cambridge Isotope Laboratories, CLM-11190-1.2 [isotope.com]
- 5. This compound (unlabeled) CP 96% 100 µg/mL in methanol - Cambridge Isotope Laboratories, ULM-11191-1.2 [isotope.com]
- 6. leelinework.com [leelinework.com]
- 7. publicportal.fmi.com [publicportal.fmi.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. sdfine.com [sdfine.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
